2,5-Bis(1,1,3,3-tetramethylbutyl)hydroquinone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,5-bis(2,4,4-trimethylpentan-2-yl)benzene-1,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H38O2/c1-19(2,3)13-21(7,8)15-11-18(24)16(12-17(15)23)22(9,10)14-20(4,5)6/h11-12,23-24H,13-14H2,1-10H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLDZVCMRASJQFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=CC(=C(C=C1O)C(C)(C)CC(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7052733 | |
| Record name | 2,5-Bis(1,1,3,3-tetramethylbutyl)hydroquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7052733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
| Record name | 1,4-Benzenediol, 2,5-bis(1,1,3,3-tetramethylbutyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
903-19-5, 63123-15-9 | |
| Record name | 2,5-Bis(1,1,3,3-tetramethylbutyl)-1,4-benzenediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=903-19-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Benzenediol, 2,5-bis(1,1,3,3-tetramethylbutyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000903195 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Benzenediol, bis(1,1,3,3-tetramethylbutyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063123159 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Benzenediol, 2,5-bis(1,1,3,3-tetramethylbutyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,4-Benzenediol, bis(1,1,3,3-tetramethylbutyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,5-Bis(1,1,3,3-tetramethylbutyl)hydroquinone | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-bis(1,1,3,3-tetramethylbutyl)hydroquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.810 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Bis(1,1,3,3-tetramethylbutyl)hydroquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.043 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 2,5-Bis(1,1,3,3-tetramethylbutyl)hydroquinone
Introduction
2,5-Bis(1,1,3,3-tetramethylbutyl)hydroquinone, a sterically hindered phenolic compound, is a molecule of significant interest across various scientific and industrial domains. Its robust antioxidant properties, stemming from the electron-donating hydroxyl groups on the hydroquinone core and the steric hindrance provided by the bulky tetramethylbutyl substituents, make it a valuable additive in polymers, lubricants, and personal care products to prevent oxidative degradation.[1][2] For researchers, scientists, and drug development professionals, a thorough understanding of its fundamental physical properties is paramount for its effective application, formulation, and quality control.
This technical guide provides a comprehensive overview of the core physical characteristics of this compound. It moves beyond a simple recitation of values to delve into the causality behind experimental choices for determining these properties, thereby offering a self-validating framework for scientific inquiry.
Core Physical Properties
The physical properties of a compound are intrinsic characteristics that dictate its behavior in various physical and chemical processes. For this compound, these properties are crucial for predicting its solubility, stability, and compatibility with other substances.
| Property | Value | Source(s) |
| CAS Number | 903-19-5 | [3] |
| Molecular Formula | C₂₂H₃₈O₂ | [2][3] |
| Molecular Weight | 334.54 g/mol | [2][3] |
| Appearance | White to light yellow or light orange powder/crystal | [3] |
| Melting Point | 128.0 - 133.0 °C | |
| Boiling Point | 432.3 ± 40.0 °C (Predicted) | [4] |
| Water Solubility | Insoluble | [4] |
| Organic Solvent Solubility | Soluble in ethanol and acetone | [4] |
Experimental Determination of Physical Properties: Methodologies and Rationale
The accurate determination of physical properties is the bedrock of chemical characterization. This section outlines the standard methodologies for key physical properties of this compound, emphasizing the scientific principles that ensure data integrity.
Melting Point Determination
The melting point is a critical indicator of a compound's purity. A sharp melting range typically signifies a high degree of purity, while a broad and depressed range suggests the presence of impurities.
-
Sample Preparation: A small amount of the crystalline this compound is finely ground to ensure uniform heat transfer.
-
Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm. This small sample size is crucial for minimizing thermal gradients within the sample.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.
-
Heating and Observation: The sample is heated at a controlled rate. An initial rapid heating can be employed to approximate the melting point, followed by a slower rate (1-2 °C per minute) as the expected melting point is approached. This slow rate is essential for allowing the system to reach thermal equilibrium, ensuring an accurate reading.
-
Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid phase has liquefied (completion of melting) are recorded to define the melting range.
Caption: Workflow for Capillary Melting Point Determination.
Solubility Assessment
Solubility is a key parameter in drug development, formulation, and purification processes. Understanding the solubility of this compound in various solvents is essential for its practical application.
-
Equilibrium Saturation: An excess amount of this compound is added to a known volume of the solvent in a sealed container.
-
Constant Agitation: The mixture is agitated at a constant temperature for an extended period to ensure that equilibrium is reached and a saturated solution is formed.
-
Phase Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation. Care must be taken to avoid any temperature changes during this step that could alter the solubility.
-
Solvent Evaporation: A precisely measured volume of the clear, saturated solution is transferred to a pre-weighed container. The solvent is then carefully evaporated under controlled conditions (e.g., in a vacuum oven) to leave behind the dissolved solute.
-
Mass Determination: The container with the dried solute is weighed. The mass of the dissolved solute is determined by subtracting the initial weight of the container.
-
Calculation: The solubility is then calculated and expressed as grams of solute per 100 mL of solvent ( g/100 mL) or other appropriate units.
Caption: Workflow for Gravimetric Solubility Determination.
Spectroscopic Properties
Spectroscopic data provides a fingerprint of a molecule, offering invaluable information about its structure and electronic properties. While experimental spectra for this compound are available in select databases, this section outlines the expected characteristics and the methodologies for their acquisition.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the hydroxyl protons, and the various protons of the tetramethylbutyl groups. The chemical shifts and coupling patterns of the aromatic protons can confirm the 2,5-disubstitution pattern.
-
¹³C NMR: The carbon NMR spectrum will reveal the number of unique carbon environments in the molecule, including the aromatic carbons, the carbons of the hydroxyl-bearing positions, and the carbons of the alkyl substituents.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, key expected peaks include:
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O-H stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl groups.
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C-H stretch: Sharp peaks in the 2850-3000 cm⁻¹ region, corresponding to the C-H bonds of the alkyl groups.
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C=C stretch: Peaks in the 1500-1600 cm⁻¹ region, indicative of the aromatic ring.
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C-O stretch: A signal in the 1200-1300 cm⁻¹ region.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The hydroquinone chromophore is expected to exhibit characteristic absorption bands in the UV region. The position and intensity of these bands can be influenced by the solvent polarity.
Conclusion
This technical guide has provided a detailed examination of the key physical properties of this compound, grounded in established experimental methodologies. For researchers, scientists, and drug development professionals, this in-depth understanding is not merely academic; it is the practical foundation for innovation and the assurance of scientific rigor. The presented protocols and the rationale behind them offer a framework for the reliable characterization of this important antioxidant, facilitating its continued application in advancing science and technology.
References
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SpectraBase. This compound. [Link]
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MDPI. Near UV-Vis and NMR Spectroscopic Methods for Rapid Screening of Antioxidant Molecules in Extra-Virgin Olive Oil. [Link]
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White Rose Research Online. Solubility of 2,5-Di-tert-butylhydroquinone and Process Design for Its Purification Using Crystallization. [Link]
-
University of Calgary. Ultra-violet and visible spectroscopy. [Link]
-
Human Metabolome Database. 13C NMR Spectrum (1D, 15.08 MHz, DMSO-d6, experimental) (HMDB0002434). [Link]
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2,5-Bis(1,1,3,3-tetramethylbutyl)hydroquinone mechanism of action as an antioxidant
An In-Depth Technical Guide to the Core Antioxidant Mechanism of 2,5-Bis(1,1,3,3-tetramethylbutyl)hydroquinone
Introduction
In the vast landscape of chemical compounds utilized to combat oxidative degradation, this compound stands out as a formidable antioxidant. As a derivative of hydroquinone, this molecule is structurally optimized for high performance, belonging to the class of hindered phenolic antioxidants.[1][2] Its unique architecture, featuring a reactive hydroquinone core shielded by bulky tetramethylbutyl groups, makes it exceptionally effective in a multitude of applications, ranging from the stabilization of polymers and industrial oils to protecting cosmetic formulations from oxidative damage.[3][4][5]
This technical guide, prepared for an audience of researchers, scientists, and drug development professionals, delves into the core mechanism of action of this compound. We will dissect its molecular strategy for neutralizing harmful free radicals, explore the standard methodologies for validating its efficacy, and discuss its potential interactions within a cellular context. The objective is to provide a comprehensive and authoritative resource grounded in the principles of chemical reactivity and empirical validation.
Part 1: The Molecular Basis of Antioxidant Action
The efficacy of this compound as an antioxidant is fundamentally rooted in its chemical structure. The interplay between its hydroquinone nucleus and the large alkyl substituents dictates its function as a potent free-radical scavenger.
Chemical Structure: A Synergy of Reactivity and Stability
At its core, the molecule possesses a 1,4-dihydroxybenzene (hydroquinone) ring system. The two hydroxyl (-OH) groups are the active sites, capable of donating hydrogen atoms to neutralize free radicals.[6] However, what truly distinguishes this compound are the two bulky 1,1,3,3-tetramethylbutyl (a form of tert-octyl) groups positioned at the 2 and 5 locations of the benzene ring.
These groups exert a significant steric hindrance around the hydroxyl functionalities.[1] This steric shielding serves two critical purposes:
-
It enhances the thermal stability of the molecule, a crucial attribute for applications in high-temperature polymer processing.[7]
-
It stabilizes the phenoxyl radical formed after the donation of a hydrogen atom, preventing it from participating in or initiating new, unwanted radical chain reactions.[1][4]
This combination of a reactive core and stabilizing bulky groups is the hallmark of a high-performance hindered phenolic antioxidant.[8]
The Primary Mechanism: Chain-Breaking Radical Scavenging
Oxidative degradation, particularly in organic materials like polymers and lipids, often proceeds via a free-radical chain reaction. This process involves an initiation step that creates a free radical, a propagation phase where the radical reacts to form more radicals, and a termination step.
This compound functions as a chain-breaking primary antioxidant by intervening in the propagation cycle.[2][9] It readily donates a hydrogen atom from one of its hydroxyl groups to highly reactive peroxy radicals (ROO•), which are key propagators of the oxidation chain. This action converts the destructive peroxy radical into a more stable hydroperoxide (ROOH) and terminates the chain.[5][10]
The fundamental scavenging reaction can be represented as:
-
ROO• (Peroxy Radical) + Ar(OH)₂ (Hydroquinone) → ROOH (Hydroperoxide) + Ar(OH)O• (Semiquinone Radical)
The resulting semiquinone radical is significantly less reactive than the initial peroxy radical and can subsequently scavenge another radical, leading to the formation of a stable quinone.[5][9]
Caption: Radical Scavenging by Hydrogen Atom Donation.
The Fate of the Antioxidant: Stable Radicals and Quinone Formation
A crucial aspect of an effective antioxidant is that its radical form must not propagate the oxidation chain. The semiquinone radical formed from this compound is exceptionally stable for two reasons:
-
Resonance Delocalization: The unpaired electron on the oxygen atom is delocalized across the aromatic ring, distributing the radical character and reducing its reactivity.[9]
-
Steric Shielding: The bulky tetramethylbutyl groups physically obstruct the radical center, preventing it from attacking other substrate molecules.[4]
This stable semiquinone radical can then react with a second peroxy radical, in a termination step, to form a non-radical quinone species, effectively removing two radical species from the system.[5][11]
-
ROO• + Ar(OH)O• → ROOH + Ar(=O)₂ (Quinone)
This two-step process, where one molecule of the hydroquinone can neutralize two radical species, underscores its high efficiency as an antioxidant.
Part 2: Experimental Validation of Antioxidant Efficacy
To quantify the antioxidant capacity of this compound, standardized in vitro assays are employed. These spectrophotometric methods provide reliable and reproducible data on the compound's ability to scavenge synthetic radicals, serving as a proxy for its activity against biological or industrial reactive oxygen species.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[12] The DPPH radical has a deep violet color in solution with a characteristic absorption maximum around 517 nm. Upon reduction by the antioxidant, the violet color fades to a pale yellow, corresponding to a decrease in absorbance.[13]
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. Store in an amber bottle at 4°C.[13]
-
Prepare a series of concentrations of this compound in methanol.
-
Prepare a standard antioxidant solution (e.g., Trolox or Ascorbic Acid) for comparison.
-
-
Assay Procedure:
-
In a 96-well microplate, add 50 µL of the various concentrations of the test compound or standard.
-
Add 150 µL of the DPPH solution to each well.
-
Include a control well containing 50 µL of methanol and 150 µL of the DPPH solution.[13]
-
-
Incubation:
-
Incubate the plate in the dark at room temperature for 30 minutes.[13]
-
-
Measurement and Calculation:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100[13]
-
Plot the percentage of scavenging against the concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
-
Caption: Workflow for the DPPH Radical Scavenging Assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Assay
The ABTS assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺).[12] This radical has a characteristic blue-green color, and its reduction by an antioxidant results in decolorization, which is measured by the decrease in absorbance at 734 nm.[13] This assay is applicable to both hydrophilic and lipophilic antioxidants.
Experimental Protocol:
-
Reagent Preparation:
-
Generate the ABTS•⁺ stock solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in a 1:1 ratio. Allow the mixture to stand in the dark for 12-16 hours.[13]
-
Before use, dilute the ABTS•⁺ stock solution with ethanol or a suitable buffer to an absorbance of 0.70 ± 0.02 at 734 nm.[13]
-
Prepare serial dilutions of the test compound and a standard (e.g., Trolox).
-
-
Assay Procedure:
-
In a 96-well microplate, add 20 µL of the test compound or standard at various concentrations.
-
Add 180 µL of the diluted ABTS•⁺ solution to each well.
-
-
Incubation:
-
Incubate the plate at room temperature for 6 minutes.[13]
-
-
Measurement and Calculation:
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of scavenging activity as described for the DPPH assay.
-
Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant's activity to that of Trolox.[13]
-
Caption: Workflow for the ABTS Radical Cation Assay.
Part 3: Cellular Mechanisms and Advanced Insights
Beyond its direct chemical reactivity, the interaction of this compound with biological systems offers a deeper layer of its antioxidant function.
Protection Against Cellular Oxidative Stress
Within a cellular environment, the compound's ability to scavenge free radicals translates into the protection of vital biomolecules.[1] Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, can lead to damage of lipids (lipid peroxidation), proteins, and DNA. As a lipophilic molecule, this compound is particularly effective at inhibiting lipid peroxidation within cellular membranes, a critical process in many pathologies.[14][15]
Potential Modulation of the Nrf2 Signaling Pathway
Hydroquinone-based compounds are known to be potential activators of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[16] Nrf2 is a master transcription factor that regulates the expression of a wide array of endogenous antioxidant and detoxification enzymes, collectively known as the "antioxidant response element" (ARE) gene battery.
Upon activation by an oxidative or electrophilic stimulus, Nrf2 translocates to the nucleus and binds to the ARE, upregulating the production of protective enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1). While direct evidence for this compound is an area for further research, its structural similarity to other Nrf2-activating hydroquinones suggests it may exert a dual antioxidant effect: direct radical scavenging and indirect enhancement of the cell's own defense systems.[16]
Caption: Hypothesized Dual Action via Nrf2 Pathway Activation.
Quantitative Data Summary
The antioxidant activity of phenolic compounds is often compared using their IC₅₀ or TEAC values. While specific, directly comparable data for this compound is sparse in publicly available literature, we can infer its high potency from studies on structurally analogous compounds like 2,5-di-tert-butylhydroquinone (DTBHQ) and tert-butylhydroquinone (TBHQ).
| Antioxidant Compound | Assay | IC₅₀ / Potency | Source |
| Butylated Hydroxytoluene (BHT) | DPPH | 23 mg/L | [16] |
| tert-Butylhydroquinone (TBHQ) | DPPH | 22.20 µg/mL | [16] |
| tert-Butylhydroquinone (TBHQ) | ABTS | 33.34 µg/mL | [16] |
| 2,5-di-tert-butylhydroquinone (DTBHQ) | 5-Lipoxygenase | IC₅₀ = 1.8 µM | [17] |
| 2,5-di-tert-butylhydroquinone (DTBHQ) | Cyclooxygenase-2 | IC₅₀ = 14.1 µM | [17] |
Note: The data presented for TBHQ and DTBHQ suggest that hindered hydroquinones possess potent antioxidant and anti-inflammatory properties, often exceeding that of the benchmark antioxidant BHT.
Conclusion
This compound exemplifies a sophisticated molecular design for combating oxidative stress. Its mechanism of action is centered on its function as a highly efficient, sterically hindered chain-breaking antioxidant. By rapidly donating hydrogen atoms to neutralize destructive peroxy radicals and forming a stable, unreactive phenoxyl radical, it effectively terminates oxidative chain reactions.[9][10] This primary mechanism, verifiable through standard in vitro assays like DPPH and ABTS, establishes its utility in preserving the integrity of materials susceptible to oxidation. Furthermore, its potential to interact with and bolster cellular antioxidant defense pathways, such as the Nrf2 system, suggests a multifaceted protective capability that warrants further investigation for advanced applications in materials science and drug development.
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Li, Y., et al. (2025, May 6). Electron structure variations in hindered phenolic antioxidant induced enhancement of thermo-oxidative aging performance in polyamide 6. National Institutes of Health (PMC). Available from: [Link]
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Bio-protocol. (n.d.). Antioxidant Activity Assays. Available from: [Link]
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MDPI. (n.d.). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Available from: [Link]
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Patsnap Synapse. (2024, July 17). What is the mechanism of Hydroquinone?. Available from: [Link]
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National Institutes of Health. (n.d.). Hydrogen Atom Transfer from HOO. to ortho-Quinones Explains the Antioxidant Activity of Polydopamine. Available from: [Link]
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ACS Publications. (2020, January 10). Phenolic Hydrogen Transfer by Molecular Oxygen and Hydroperoxyl Radicals. Insights into the Mechanism of the Anthraquinone Process. The Journal of Organic Chemistry. Available from: [Link]
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Rasayan Journal of Chemistry. (n.d.). STUDY OF ANTIOXIDANT ACTIVITY OF HINDERED PHENOLS IN BULK OIL AND THIN FILM OXIDATION CONDITIONS IN LUBRICANTS. Available from: [Link]
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Jack Westin. Oxidation And Reduction Hydroquinones Ubiquinones Biological 2e Redox Centers - Phenols - MCAT Content. Available from: [Link]
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ScienceDirect. (2025, August 10). Kinetics of oxidation of hydroquinones by molecular oxygen. Effect of superoxide dismutase. Available from: [Link]
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YouTube. (2025, July 14). What Are Antioxidants For Polymers?. Chemistry For Everyone. Available from: [Link]
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MDPI. (n.d.). Synthesis, Characterization and Evaluation of a Novel Tetraphenolic Compound as a Potential Antioxidant. Available from: [Link]
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ChemRxiv. (n.d.). Assessing the activity of benzodioxol, phenol and aniline derivatives as radical trapping antioxidants that inhibit ferroptosis. Available from: [Link]
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PubMed. (2021, November 27). Discovery of sterically-hindered phenol compounds with potent cytoprotective activities against ox-LDL-induced retinal pigment epithelial cell death as a potential pharmacotherapy. Available from: [Link]
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Milestone Preservatives Pvt. Ltd. 2,5-Di-Tertiary Butyl Hydroquinone Details. Available from: [Link]
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ResearchGate. (n.d.). Lipid peroxidation inhibitory activity of extracts. Available from: [Link]
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ResearchGate. (2014, December 17). The influence of the quinone antioxidants tert-butylhydroquinone and 2,5-di-tert-butylhydroquinone on the arachidonic acid metabolism in vitro. Available from: [Link]
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Miljøstyrelsen. (n.d.). Survey of 1,4-benzenediol, 2,5-bis(1,1-dimethyl ethyl)- (2,5-di-tert- butylhydroquinone). Available from: [Link]
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An In-depth Technical Guide on the Synthesis of 2,5-Bis(1,1,3,3-tetramethylbutyl)hydroquinone from Hydroquinone
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2,5-Bis(1,1,3,3-tetramethylbutyl)hydroquinone, a sterically hindered phenolic antioxidant of significant industrial importance. The primary synthetic route detailed herein is the direct Friedel-Crafts alkylation of hydroquinone. This document will explore the underlying chemical principles, provide detailed experimental protocols, and discuss the critical parameters that influence reaction yield and product purity. The content is tailored for researchers, scientists, and professionals in drug development and chemical manufacturing who require a deep technical understanding of this synthetic process.
Introduction: The Significance of Sterically Hindered Phenols
This compound, also known as 2,5-di-tert-octylhydroquinone, is a valuable antioxidant used to prevent oxidative degradation in a variety of materials, including polymers, rubbers, and oils.[1][2] Its efficacy stems from the sterically bulky 1,1,3,3-tetramethylbutyl groups flanking the hydroxyl moieties of the hydroquinone core. This steric hindrance enhances the stability of the resulting phenoxyl radical, making it an efficient radical scavenger while minimizing side reactions. The synthesis of this compound is a prime example of a Friedel-Crafts alkylation, a fundamental and widely utilized C-C bond-forming reaction in organic chemistry.[3]
The Core Synthesis: Friedel-Crafts Alkylation of Hydroquinone
The most direct and industrially viable method for synthesizing this compound is the acid-catalyzed alkylation of hydroquinone with an appropriate alkylating agent. This reaction falls under the category of Friedel-Crafts alkylation.
Reaction Mechanism and Causality
The reaction proceeds through an electrophilic aromatic substitution mechanism. The key steps are:
-
Formation of the Electrophile: In the presence of a strong acid catalyst (e.g., sulfuric acid, phosphoric acid, or methanesulfonic acid), the alkylating agent, typically an alkene like diisobutylene (a mixture of 2,4,4-trimethyl-1-pentene and 2,4,4-trimethyl-2-pentene) or an alcohol like tert-octanol, is protonated to form a stable tertiary carbocation. The stability of this carbocation is crucial for the reaction to proceed efficiently.
-
Electrophilic Attack: The electron-rich hydroquinone ring acts as a nucleophile and attacks the carbocation. The hydroxyl groups of hydroquinone are activating and ortho-, para-directing. The first alkylation predominantly occurs at the 2-position.
-
Rearomatization: The resulting intermediate, a resonance-stabilized carbocation (arenium ion), loses a proton to regenerate the aromatic ring, yielding the mono-alkylated product.
-
Second Alkylation: The second alkylation occurs at the 5-position, which is para to the first alkyl substituent and ortho to the other hydroxyl group, to yield the desired 2,5-disubstituted product.
The choice of catalyst is critical. Strong acids are required to generate the carbocation. The reaction temperature is also a key parameter; higher temperatures can lead to side reactions such as dealkylation or the formation of undesired isomers.[4]
Figure 1: Simplified reaction mechanism for the Friedel-Crafts alkylation of hydroquinone.
Experimental Protocols: A Step-by-Step Guide
Several variations of the Friedel-Crafts alkylation for this synthesis exist, differing in the choice of alkylating agent, catalyst, and solvent. Below are two representative protocols.
Protocol 1: Alkylation with tert-Butanol and Phosphoric Acid
This method utilizes tert-butanol as the alkylating agent and phosphoric acid as the catalyst.[5]
Materials:
-
Hydroquinone
-
tert-Butanol
-
Phosphoric acid
-
Toluene
-
Acetone
-
Water
Equipment:
-
Reactor vessel with heating and stirring capabilities
-
Crystallizer
-
Nutch filter
-
Vacuum dryer
Procedure:
-
Reaction Setup: In a reactor vessel, charge 14.25% (by weight) hydroquinone and 50% toluene. Heat the mixture to 70-100°C with stirring.[5]
-
Reagent Addition: Slowly add a mixture of 10.72% tertiary butanol and 25% phosphoric acid to the reactor over 10 to 20 hours, maintaining the temperature between 85-105°C.[5]
-
Phase Separation: After the addition is complete, stop the stirring and allow the layers to separate. The bottom layer, containing phosphoric acid, is removed.[5]
-
Crystallization: Transfer the upper toluene layer to a crystallizer and cool to 30-40°C to precipitate the crude product.[5]
-
Purification: The crude product is further purified by recrystallization from an acetone and water mixture.[5]
-
Drying: The purified product is dried under vacuum at up to 80°C.[5]
Protocol 2: Alkylation with Isoamylene and Methanesulfonic Acid
This protocol uses isoamylene as the alkylating agent and methanesulfonic acid as the catalyst.[6]
Materials:
-
Hydroquinone
-
Isoamylene (mixture of isomers)
-
Methanesulfonic acid
-
Toluene
-
Sodium bicarbonate solution
-
Aqueous solution of Na₂HPO₄ and Na₂SO₃
-
Deionized water
Equipment:
-
Autoclave or suitable reactor
-
Stirrer
-
Apparatus for phase separation
-
Centrifuge
-
Vacuum tray drier
Procedure:
-
Reaction Setup: Place 110.1 g (1.000 mol) of hydroquinone and 132.0 g of toluene into an autoclave. Purge with nitrogen.[6]
-
Catalyst Addition and Heating: Add 3.30 g (0.0343 mol) of methanesulfonic acid and heat the mixture to 60°C.[6]
-
Alkylation: Starting at 55°C, add 158.5 g (2.260 mol) of isoamylene over 3.5 hours.[6]
-
Post-Reaction: Continue stirring for another 3.5 hours at 65-70°C to complete the reaction. Dilute the reaction mixture with 397.6 g of toluene.[6]
-
Neutralization and Washing: Neutralize the acid with sodium bicarbonate solution, followed by washing with an aqueous solution of Na₂HPO₄ and Na₂SO₃, and then with deionized water.[6]
-
Crystallization and Isolation: Cool the organic solution to 0°C to precipitate the product. Filter the crystals, wash with cold toluene, and dry in a vacuum tray drier at a maximum of 70°C.[6]
Figure 2: Generalized experimental workflow for the synthesis.
Data Presentation and Comparison
The following table summarizes key parameters from different synthetic approaches for producing dialkylated hydroquinones, providing a comparative overview.
| Synthesis Method | Reactants | Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Purity (%) | Reference |
| Friedel-Crafts Alkylation | Hydroquinone, tert-Butanol | Phosphoric Acid | Toluene | 70 - 105 | 10 - 20 hours | >90 | >99 | [5][7] |
| Friedel-Crafts Alkylation | Hydroquinone, tert-Butanol | Sulfuric Acid, Phosphoric Acid | Water | 83 | 2 hours | 70.47 (recrystallized) | >99 | [7] |
| Friedel-Crafts Alkylation | Hydroquinone, Methyl tert-Butyl Ether (MTBE) | Acid Catalyst (unspecified) | Alcohol/Water (1:2) | 90 | 1.5 hours | 60 | >99 | [7][8] |
| Friedel-Crafts Alkylation | Hydroquinone, Isoamylene | Methanesulfonic Acid | Toluene | 55 - 70 | 7 hours | 92 | 98 | [6] |
Conclusion and Future Perspectives
The synthesis of this compound from hydroquinone via Friedel-Crafts alkylation is a well-established and efficient process. The choice of alkylating agent, catalyst, and reaction conditions can be tailored to optimize yield, purity, and process economics. Future research may focus on the development of more environmentally benign catalysts, such as solid acid catalysts, to further improve the sustainability of this important industrial synthesis. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for professionals in the field, enabling them to make informed decisions in the laboratory and at the manufacturing scale.
References
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Synthesis of 2-tert-butylhydroquinone from 2,5-di-tertbutylhydroquinone catalyzed by phosphotungstic acid . ResearchGate. [Link]
-
Synthesis of 2,5-di-(tert-butyl) hydroquinone by methyl tert-butyl ether . ResearchGate. [Link]
- A kind of directional synthesis method of 2,5 di tert butyl hydroquinone.
-
Friedel-Crafts reactions for biomolecular chemistry . PubMed. [Link]
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2,5-Bis(1,1,3,3-tetramethylbutyl)hydroquinone free radical scavenging mechanism
An In-Depth Technical Guide to the Free Radical Scavenging Mechanism of 2,5-Bis(1,1,3,3-tetramethylbutyl)hydroquinone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a sterically hindered phenolic antioxidant recognized for its high efficacy in preventing oxidative degradation.[1] Its molecular architecture, featuring a reactive hydroquinone core flanked by two bulky tetramethylbutyl groups, dictates a potent free radical scavenging capability. This guide elucidates the core chemical mechanisms governing its antioxidant action, details robust experimental protocols for its evaluation, and provides expert insights into the structure-function relationships that underpin its performance. By integrating mechanistic theory with practical, validated methodologies, this document serves as an essential resource for professionals engaged in antioxidant research and development.
Introduction: The Significance of a Hindered Hydroquinone
This compound, a derivative of hydroquinone, is a synthetic antioxidant primarily utilized as a stabilizer in polymers and various organic materials to inhibit oxidative damage.[1][2][3] Its efficacy stems from the unique combination of a hydroquinone moiety, capable of donating hydrogen atoms, and large alkyl groups that provide significant steric hindrance. This structure allows it to effectively interrupt the chain reactions propagated by free radicals, which are implicated in material degradation and a multitude of pathological conditions in biological systems.[4] Understanding its precise mechanism of action is paramount for optimizing its application and for the rational design of novel antioxidant therapies.
Core Scavenging Mechanisms: A Multi-Faceted Approach
The antioxidant activity of this compound is not governed by a single pathway but rather a combination of mechanisms, with the Hydrogen Atom Transfer (HAT) model being predominant.
Primary Mechanism: Hydrogen Atom Transfer (HAT)
The principal role of a phenolic antioxidant is to intercept and neutralize highly reactive free radicals (R•), such as peroxyl radicals (ROO•), which are key mediators of oxidative chain reactions.[5][6][7] This is accomplished through the donation of a hydrogen atom from one of its two hydroxyl (-OH) groups.[1]
Step 1: Formation of the Semiquinone Radical The hydroquinone molecule (HQH₂) donates its first hydrogen atom to a free radical, resulting in the formation of a more stable semiquinone radical (HQH•) and a neutralized species (RH).
HQH₂ + R• → HQH• + RH
The bulky 1,1,3,3-tetramethylbutyl substituents play a critical role here. They create a sterically shielded environment around the radical center, which enhances the stability of the semiquinone intermediate and prevents it from initiating new radical chains.[8][9]
Step 2: Formation of the Quinone The semiquinone radical can then neutralize a second free radical by donating its remaining hydroxyl hydrogen, leading to the formation of a stable quinone molecule.
HQH• + R• → Q + RH
This two-step process allows a single molecule of this compound to effectively scavenge two free radical molecules, making it a highly efficient chain-breaking antioxidant.[10]
Secondary Mechanism: Single Electron Transfer (SET)
In polar solvent systems, an alternative or concurrent mechanism known as Single Electron Transfer (SET) can occur.[11] In this pathway, the hydroquinone donates an electron to the free radical to form a radical cation and an anion. While generally less favored for phenolic antioxidants in nonpolar environments compared to HAT, its contribution is significant in many in vitro antioxidant assays.[12]
Autoxidation Considerations
It is crucial to recognize that hydroquinones can undergo autoxidation, a process of oxidation by molecular oxygen, particularly in alkaline solutions or in the presence of metal ions.[13][14] This reaction can produce quinones and hydrogen peroxide (H₂O₂), which is a reactive oxygen species.[15][16][17] This property underscores the importance of controlling environmental conditions when utilizing hydroquinone-based antioxidants.
Mandatory Visualization: Free Radical Scavenging Pathway
Caption: Sequential hydrogen atom donation from hydroquinone to neutralize two free radicals.
Experimental Validation: Protocols and Methodologies
To quantify the free radical scavenging activity of this compound, several robust and widely accepted in vitro assays are employed.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to reduce the stable DPPH free radical, which is characterized by a deep violet color.[12][18] The reduction process, which occurs via HAT or SET, results in the formation of the pale yellow, non-radical DPPH-H, leading to a measurable decrease in absorbance.[18]
-
Reagent Preparation:
-
DPPH Stock Solution (0.1 mM): Accurately weigh and dissolve DPPH powder in methanol (or ethanol) to a final concentration of 0.1 mM. Store this solution in an amber bottle at 4°C to protect it from light.[18]
-
Test Compound Solutions: Prepare a stock solution of this compound in methanol. Perform serial dilutions to create a range of test concentrations (e.g., 1 to 200 µM).[19]
-
Reference Standard: Prepare a similar dilution series for a reference antioxidant such as Trolox or Ascorbic Acid.[18]
-
-
Assay Procedure (96-well plate format):
-
Pipette 20 µL of each sample dilution (or standard) into the wells of a microplate.
-
Add 180-200 µL of the 0.1 mM DPPH working solution to each well.[19]
-
Prepare a control well containing 20 µL of methanol and 180 µL of the DPPH solution.
-
Prepare a blank well containing 200 µL of methanol for baseline correction.
-
Mix the plate gently and incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity (% Inhibition) using the following formula:
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Plot the % Inhibition against the concentration of the test compound. The concentration required to scavenge 50% of the DPPH radicals is determined as the IC₅₀ value, a key indicator of antioxidant potency (a lower IC₅₀ indicates higher activity).[18]
-
Mandatory Visualization: DPPH Assay Workflow
Caption: Step-by-step workflow for the DPPH radical scavenging assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[12] This radical is generated by oxidizing ABTS with potassium persulfate and has a characteristic blue-green color.[20] The addition of an antioxidant reduces the radical, causing the solution to lose color, which is monitored spectrophotometrically at a longer wavelength, reducing interference from colored compounds.[12][21]
-
Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve ABTS salt in deionized water to a final concentration of 7 mM.
-
Potassium Persulfate Solution (2.45 mM): Dissolve potassium persulfate in deionized water.[12]
-
ABTS•+ Radical Solution: Mix equal volumes of the ABTS stock solution and the potassium persulfate solution. Allow this mixture to stand in the dark at room temperature for 12-16 hours. This generates the stable ABTS•+ radical.[20]
-
ABTS•+ Working Solution: Before use, dilute the radical solution with a suitable buffer (e.g., ethanol or phosphate-buffered saline, pH 7.4) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[12]
-
Test Compound Solutions: Prepare as described in the DPPH protocol.
-
-
Assay Procedure (96-well plate format):
-
Data Analysis:
-
Calculate the % Inhibition and IC₅₀ value using the same formulas as for the DPPH assay.
-
Alternatively, results can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the activity of the test compound is compared to that of Trolox, a water-soluble vitamin E analog.
-
Mandatory Visualization: ABTS Assay Workflow
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A Guide to the Spectroscopic Characterization of 2,5-Bis(1,1,3,3-tetramethylbutyl)hydroquinone
Audience: Researchers, scientists, and drug development professionals Prepared by: Gemini, Senior Application Scientist
Introduction
2,5-Bis(1,1,3,3-tetramethylbutyl)hydroquinone (CAS 903-19-5), also known as 2,5-di-tert-octylhydroquinone, is a sterically hindered phenolic compound widely utilized as a high-performance antioxidant.[1][2] Its bulky tert-octyl groups enhance its solubility in organic media and provide significant steric hindrance around the hydroxyl functionalities. This structure is key to its efficacy in scavenging free radicals, thereby preventing oxidative degradation in materials such as polymers, films, and cosmetic formulations.[2]
A precise structural confirmation and purity assessment are paramount for its application in sensitive systems. Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are indispensable tools for this purpose. This guide provides a detailed examination of the expected spectroscopic data for this compound.
A Note on Data Availability: Publicly accessible, experimentally verified NMR and IR spectra for this compound (CAS 903-19-5) are not readily found in common spectral databases.[3][4] Therefore, this guide will leverage established spectroscopic principles and data from the closely related analogue, 2,5-Di-tert-butylhydroquinone (CAS 88-58-4), to provide a detailed and predictive analysis of the expected spectra for the target molecule.
Part 1: Molecular Structure and Symmetry
Understanding the molecule's structure is the first step in interpreting its spectra. The molecule possesses a high degree of symmetry, with a C2 axis passing through the center of the aromatic ring. This symmetry dictates that the protons and carbons on one half of the molecule are chemically equivalent to those on the other half, significantly simplifying the expected NMR spectra.
Caption: Labeled structure of the target molecule for NMR assignment.
Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules.[1] By analyzing the chemical shifts, signal integrations, and coupling patterns, a complete picture of the molecular framework can be assembled.
Experimental Protocol: ¹H and ¹³C NMR
The following is a generalized protocol for acquiring high-resolution NMR spectra. Instrument-specific parameters may require optimization.
-
Sample Preparation: Accurately weigh 5-10 mg of the purified this compound solid.
-
Dissolution: Dissolve the sample in approximately 0.6 mL of a deuterated solvent, such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). DMSO-d₆ is often preferred for hydroquinones as it allows for the observation of the exchangeable hydroxyl protons.[5]
-
Standardization: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).
-
Transfer: Filter the solution into a 5 mm NMR tube.
-
Acquisition: Acquire the ¹H spectrum, followed by the ¹³C and DEPT (Distortionless Enhancement by Polarization Transfer) spectra on a spectrometer (e.g., 400 MHz or higher).
¹H NMR Spectral Interpretation (Predicted)
Due to the molecule's symmetry, only six unique proton signals are expected. The analysis below is based on standard chemical shift values and data from analogous compounds.[5]
| Label | Predicted δ (ppm) | Multiplicity | Integration | Assignment & Rationale |
| Hₐ | 8.0 - 9.0 (DMSO-d₆) or 4.5-5.5 (CDCl₃) | Singlet (s) | 2H | Ar-O H: The chemical shift is highly dependent on solvent and concentration. In DMSO-d₆, hydrogen bonding to the solvent deshields the proton significantly.[5] In CDCl₃, the signal is typically broader and more upfield. |
| Hᵍ | 6.6 - 6.8 | Singlet (s) | 2H | Ar-H : These two protons are chemically equivalent and appear as a singlet because they have no adjacent proton neighbors to couple with. Their position is typical for protons on an electron-rich (dihydroxy- and dialkyl-substituted) aromatic ring. |
| CᵈH₂ | 1.6 - 1.8 | Singlet (s) | 4H | -C(CH₃)₂-C H₂-C(CH₃)₃ : This methylene group is adjacent to two quaternary carbons, so it appears as a singlet. Its chemical shift is in the typical aliphatic range. |
| Cᶜ(H₃)₂ | 1.3 - 1.4 | Singlet (s) | 12H | Ar-C(C H₃)₂- : These four methyl groups attached to the quaternary carbon adjacent to the aromatic ring are equivalent due to symmetry and free rotation. |
| Cᶠ(H₃)₃ | 0.7 - 0.8 | Singlet (s) | 18H | -CH₂-C(C H₃)₃ : These six methyl groups of the terminal tert-butyl portion of the side chain are equivalent. They are highly shielded due to their distance from the aromatic ring, resulting in a characteristic upfield shift. |
¹³C NMR Spectral Interpretation (Predicted)
The symmetry of the molecule means only six distinct carbon signals are expected in the proton-decoupled ¹³C NMR spectrum.
| Label | Predicted δ (ppm) | Carbon Type (DEPT) | Assignment & Rationale |
| C¹/C⁴ | 145 - 148 | Quaternary (C) | C -OH: The carbons directly attached to the electron-withdrawing oxygen atoms are significantly deshielded and appear furthest downfield in the aromatic region. |
| C²/C⁵ | 130 - 133 | Quaternary (C) | C -Alkyl: The carbons bearing the bulky tert-octyl substituents are also deshielded, but less so than the C-OH carbons. |
| C³/C⁶ | 115 - 118 | Methine (CH) | Ar-C H : These carbons are typical for protonated carbons in an electron-rich aromatic system. |
| Cᵈ | 55 - 60 | Methylene (CH₂) | -C H₂- : The methylene carbon of the tert-octyl group. |
| Cᵉ | 31 - 33 | Quaternary (C) | -C (CH₃)₃ : The quaternary carbon of the terminal tert-butyl moiety. |
| Cᵇ | 34 - 36 | Quaternary (C) | Ar-C (CH₃)₂- : The quaternary carbon directly attached to the aromatic ring. |
| Cᶠ | 31.0 - 31.8 | Methyl (CH₃) | -C(C H₃)₃ : Methyl carbons of the terminal tert-butyl group. |
| Cᶜ | 29 - 30 | Methyl (CH₃) | Ar-C(C H₃)₂- : Methyl carbons on the quaternary center attached to the ring. |
Part 3: Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum provides a unique "fingerprint" based on the vibrational frequencies of chemical bonds.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
ATR-FTIR is a modern, convenient technique that requires minimal to no sample preparation.[6]
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental signals.
-
Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure clamp to ensure firm, uniform contact between the sample and the crystal surface.[7]
-
Acquire Spectrum: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to achieve a high signal-to-noise ratio.
-
Cleaning: After analysis, clean the crystal with a suitable solvent (e.g., isopropanol) and a soft tissue.
IR Spectral Interpretation (Predicted)
The IR spectrum is dominated by characteristic absorptions from the O-H, C-H, and aromatic C=C bonds. The interpretation below is based on established group frequencies and data from related phenols.[8]
| Wavenumber (cm⁻¹) | Vibration Type | Description |
| 3200 - 3500 | O-H stretch | A strong, broad absorption characteristic of the hydrogen-bonded hydroxyl groups. The broadness is due to intermolecular H-bonding in the solid state. |
| 2960 - 2850 | C-H stretch (aliphatic) | A series of strong, sharp peaks corresponding to the symmetric and asymmetric stretching of the numerous methyl and methylene groups in the two tert-octyl side chains. |
| ~1600 & ~1470 | C=C stretch (aromatic) | Two medium-to-strong absorptions from the stretching vibrations within the aromatic ring. |
| ~1200 | C-O stretch | A strong absorption corresponding to the stretching of the phenol C-O bond. |
| ~870 | C-H bend (aromatic) | A strong out-of-plane bending vibration. For a 1,2,4,5-tetrasubstituted benzene ring, this band is characteristic and confirms the substitution pattern. |
Part 4: Integrated Spectroscopic Workflow
The structural elucidation of a compound like this compound is not a linear process but an integrated workflow where data from multiple techniques are synthesized to build a conclusive case.
Caption: General workflow for spectroscopic structure confirmation.
Conclusion
The combination of NMR and IR spectroscopy provides a comprehensive and definitive characterization of this compound. The ¹H and ¹³C NMR spectra are simplified by the molecule's symmetry, yielding a distinct set of signals that directly correspond to the unique chemical environments of the aromatic, hydroxyl, and extensive aliphatic protons and carbons. The IR spectrum robustly confirms the presence of the key hydroxyl and aromatic functional groups. Together, these techniques provide a rigorous analytical framework for verifying the identity, structure, and purity of this important industrial antioxidant, ensuring its suitability for high-performance applications.
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Lafayette College Libraries. Spectral database for organic compounds, SDBS. Available at: [Link].
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Agilent. ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Available at: [Link].
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Wikipedia. Spectral Database for Organic Compounds. Available at: [Link].
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Mettler Toledo. ATR-FTIR Spectroscopy Basics. Available at: [Link].
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Specac Ltd. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Available at: [Link].
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PubChem. 2,5-Di-tert-butylhydroquinone. Available at: [Link].
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IARJSET. Molecular Structure, Vibrational Spectra [FT-IR and FT-Raman], Electronic Spectra [UV-Visible] and NMR Analysis on Hydroquinone. Available at: [Link].
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PubMed. FT-IR, FT-Raman spectra, density functional computations of the vibrational spectra and molecular conformational analysis of 2,5-di-tert-butyl-hydroquinone. Available at: [Link].
-
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- 6. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]
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- 8. FT-IR, FT-Raman spectra, density functional computations of the vibrational spectra and molecular conformational analysis of 2,5-di-tert-butyl-hydroquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Thermal Stability of 2,5-Bis(1,1,3,3-tetramethylbutyl)hydroquinone
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermal stability of 2,5-Bis(1,1,3,3-tetramethylbutyl)hydroquinone, a sterically hindered phenolic antioxidant critical in the stabilization of various organic materials. This document delves into the theoretical underpinnings of its antioxidant mechanism, outlines detailed experimental protocols for assessing its thermal and thermo-oxidative stability, and discusses the anticipated degradation pathways and products based on established knowledge of related phenolic compounds. By synthesizing technical data with practical field insights, this guide serves as an essential resource for professionals requiring a deep understanding of the thermal behavior of this important antioxidant.
Introduction: The Role and Significance of this compound
This compound, also known as 2,5-di-tert-octylhydroquinone, is a high-molecular-weight hindered phenolic antioxidant. Its molecular structure, characterized by a hydroquinone core flanked by two bulky tetramethylbutyl groups, imparts exceptional efficacy in preventing oxidative degradation in a wide array of applications, including polymers, adhesives, lubricants, and coatings. The steric hindrance provided by the alkyl groups enhances its stability and solubility in organic matrices, making it a preferred choice for demanding applications where long-term thermal stability is paramount.
The primary function of this antioxidant is to interrupt the free-radical chain reactions that lead to the degradation of materials when exposed to heat, light, and oxygen. Understanding its thermal stability is therefore crucial for predicting its performance, ensuring the longevity of the stabilized products, and preventing the formation of potentially deleterious degradation byproducts.
Theoretical Framework: The Antioxidant Action of Hindered Phenols
The antioxidant activity of this compound stems from its ability to donate a hydrogen atom from its hydroxyl groups to reactive free radicals (R• or ROO•), thereby neutralizing them and terminating the oxidative chain reaction. This process is governed by the following key steps:
-
Initiation: The formation of free radicals in the material due to heat, light, or mechanical stress.
-
Propagation: The reaction of these free radicals with the organic material to form new radicals, perpetuating the degradation process.
-
Termination: The hindered phenol (ArOH) donates a hydrogen atom to the radical, forming a stable aryloxyl radical (ArO•) that is resonance-stabilized and sterically hindered from initiating new radical chains.
The bulky tetramethylbutyl groups play a crucial role in stabilizing the resulting phenoxyl radical, preventing it from participating in further undesirable reactions.
Figure 1: Antioxidant mechanism of a hindered phenol.
Experimental Assessment of Thermal Stability
A multi-faceted approach employing several analytical techniques is necessary to fully characterize the thermal stability of this compound.
Thermogravimetric Analysis (TGA)
Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the onset of thermal decomposition and to quantify mass loss at different temperatures.
Experimental Protocol:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into an inert crucible (e.g., alumina or platinum).
-
Atmosphere:
-
Inert: Nitrogen or Argon at a flow rate of 50-100 mL/min to assess thermal stability in the absence of oxygen.
-
Oxidative: Air or a controlled mixture of oxygen and nitrogen at the same flow rate to evaluate thermo-oxidative stability.
-
-
Temperature Program: Heat the sample from ambient temperature to 600 °C at a constant heating rate of 10 °C/min.
-
Data Analysis: Plot the percentage of mass loss against temperature. The onset temperature of decomposition (Tonset) is determined from the resulting thermogram. ASTM E1131 and ISO 11358 provide standardized methods for TGA.[1][2]
Differential Scanning Calorimetry (DSC)
Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting point, crystallization behavior, and the enthalpy of thermal events such as decomposition.
Experimental Protocol:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan and hermetically seal it. For oxidative studies, a pinhole in the lid is required to allow for gas exchange.
-
Atmosphere: Nitrogen or air at a flow rate of 50 mL/min.
-
Temperature Program:
-
Melting Point Determination: Heat from ambient to 250 °C at 10 °C/min.
-
Oxidative Induction Time (OIT): Heat the sample under nitrogen to a specific isothermal temperature (e.g., 200 °C), then switch the gas to oxygen. The time until the onset of the exothermic oxidation peak is the OIT.[4]
-
-
Data Analysis: The melting point is determined from the peak of the endothermic transition. The OIT is a measure of the material's resistance to oxidation at a given temperature.
Expected Results: A sharp endothermic peak corresponding to the melting point of the compound is expected. In OIT experiments, a longer induction time indicates greater oxidative stability.
Figure 2: Workflow for TGA and DSC analysis.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Principle: This technique involves the thermal degradation of the sample in an inert atmosphere (pyrolysis) followed by the separation and identification of the volatile decomposition products using gas chromatography-mass spectrometry.
Experimental Protocol:
-
Instrument: A pyrolyzer coupled to a GC-MS system.
-
Sample Preparation: Place a small amount (0.1-1.0 mg) of the sample into a pyrolysis tube.
-
Pyrolysis Conditions: Heat the sample rapidly to a set temperature (e.g., 600 °C) in a helium atmosphere.
-
GC-MS Analysis: The pyrolysis products are swept into the GC column for separation and then detected by the mass spectrometer for identification.
-
Data Analysis: The resulting chromatogram and mass spectra are used to identify the individual decomposition products.
Expected Products: Based on studies of similar hindered phenols and hydroquinone, the expected pyrolysis products may include:
-
Fragments from the cleavage of the tetramethylbutyl groups.
-
The corresponding benzoquinone derivative.
-
Simpler phenolic compounds.
-
Aromatic hydrocarbons formed from further fragmentation.[5]
Rancimat Method
Principle: The Rancimat method is an accelerated aging test that measures the oxidative stability of fats, oils, and materials containing antioxidants. A stream of air is passed through the sample at an elevated temperature, and the volatile oxidation products are collected in water, where the change in conductivity is measured. The time until a rapid increase in conductivity occurs is the induction time.[5][6]
Experimental Protocol:
-
Instrument: A Rancimat apparatus.
-
Sample Preparation: A known amount of the antioxidant is typically dissolved in a standardized, purified oil or fat substrate that is free of other antioxidants.
-
Test Conditions: The sample is heated to a specific temperature (e.g., 110-130 °C) while a constant flow of purified air is passed through it.[7]
-
Data Analysis: The induction time is determined from the plot of conductivity versus time. A longer induction time indicates a higher antioxidant efficacy.
Expected Results: this compound is expected to significantly prolong the induction time of the substrate, demonstrating its effectiveness as an oxidative stabilizer.
Thermal and Thermo-Oxidative Degradation Pathways
While specific studies on the degradation of this compound are limited, the degradation pathways can be inferred from the well-established chemistry of hindered phenols and hydroquinones.
In an Inert Atmosphere (Thermal Decomposition):
At sufficiently high temperatures, the primary decomposition pathway is likely to involve the homolytic cleavage of the C-C bonds in the bulky alkyl groups. Further fragmentation of the hydroquinone ring can also occur, leading to the formation of a complex mixture of smaller hydrocarbon and oxygenated compounds.
In an Oxidative Atmosphere (Thermo-Oxidative Degradation):
The presence of oxygen introduces more complex degradation pathways. The initial step is the formation of the phenoxyl radical, as described in the antioxidant mechanism. This radical can then undergo further reactions:
-
Formation of Quinones: The phenoxyl radical can be further oxidized to form the corresponding 2,5-bis(1,1,3,3-tetramethylbutyl)-1,4-benzoquinone. This transformation is a common pathway for hydroquinone-based antioxidants.[8]
-
Dimerization and Polymerization: Phenoxyl radicals can couple to form dimers and oligomers, leading to discoloration (yellowing) and potentially the formation of insoluble products.
-
Ring Opening: At very high temperatures, oxidative cleavage of the aromatic ring can occur, leading to the formation of smaller, volatile acidic and aldehydic compounds.
Figure 3: Proposed degradation pathways.
Data Summary and Interpretation
The following table summarizes the expected outcomes from the analytical techniques described. It is important to note that the quantitative values are estimates based on data for structurally similar compounds and should be confirmed by empirical testing.
| Analytical Technique | Parameter Measured | Expected Outcome for this compound | Significance |
| TGA (Nitrogen) | Onset of Decomposition (Tonset) | > 250 °C | High thermal stability in the absence of oxygen. |
| TGA (Air) | Onset of Decomposition (Tonset) | < Tonset in Nitrogen | Susceptibility to oxidative degradation. |
| DSC | Melting Point (Tm) | ~128-133 °C[9] | Confirms identity and purity. |
| DSC-OIT (200 °C) | Oxidative Induction Time | Significantly longer than unstabilized material. | High resistance to thermo-oxidation. |
| Py-GC-MS | Decomposition Products | Alkyl fragments, benzoquinones, smaller phenolics. | Elucidates degradation mechanism. |
| Rancimat | Induction Time | Significantly increased compared to control. | High antioxidant efficacy. |
Conclusion and Practical Implications
This compound is a highly effective and thermally stable antioxidant. Its robust chemical structure provides excellent protection against thermo-oxidative degradation in a variety of materials. The experimental methodologies outlined in this guide provide a comprehensive framework for assessing its thermal stability and performance.
For researchers and drug development professionals, a thorough understanding of the thermal behavior of this antioxidant is critical for:
-
Formulation Development: Ensuring the stability of the active pharmaceutical ingredient (API) and excipients during processing and storage.
-
Material Selection: Choosing appropriate packaging materials that are effectively stabilized.
-
Predictive Stability Studies: Using data from accelerated aging tests like TGA, DSC-OIT, and the Rancimat method to predict long-term product stability.
-
Quality Control: Establishing specifications for the thermal stability of raw materials and finished products.
By applying the principles and protocols detailed in this guide, scientists can confidently evaluate and utilize this compound to enhance the stability and extend the shelf-life of their products.
References
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Frontier Laboratories Ltd. (n.d.). Determination of antioxidants (Irganox 1076 and Irganox 1010) in polyethylene using thermal desorption and reactive pyrolysis. PY-29. Retrieved from [Link]
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AZoM. (2020, November 26). Determining Stability-Based Value of Natural Oils with the Rancimat Test. Retrieved from [Link]
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ASTM E1131-20, Standard Test Method for Compositional Analysis by Thermogravimetry, ASTM International, West Conshohocken, PA, 2020,
- Pospisil, J., & Nešpůrek, S. (1997). Oxidation of Sterically Hindered Phenols. Progress in Polymer Science, 22(3), 547-606.
- Gómez-Alonso, S., Mancebo-Campos, V., Salvador, M. D., & Fregapane, G. (2004). Determination of kinetic parameters using Rancimat analysis. Journal of the American Oil Chemists' Society, 81(4), 375-379.
- Kim, S. K., & Pratt, D. E. (1990).
- da Costa, D. P., de Cássia da S. e Souza, A., de Souza, A. G., & dos Santos, I. M. G. (2015). Compatibility study between hydroquinone and the excipients used in semi-solid pharmaceutical forms by thermal and non-thermal techniques. Journal of Thermal Analysis and Calorimetry, 120(1), 719-732.
- Pokorny, J., & Schmidt, S. (2001). Oxidation of Sterically Hindered Phenols. Czech Journal of Food Sciences, 19(2), 41-47.
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ISO 11358-1:2014, Plastics — Thermogravimetry (TG) of polymers — Part 1: General principles, International Organization for Standardization, Geneva, CH, 2014,
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Vinati Organics. (2024, June 21). Mechanism of Hindered Phenol Antioxidant. Retrieved from [Link]
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NETZSCH-Gerätebau GmbH. (2012, October 31). Investigation of the Oxidative Stability of Polyolefins and Thermoplastic Elastomers by Means of DSC. Retrieved from [Link]
- Liu, Z., et al. (2022). Effect of phenolic antioxidants on the thermal oxidation stability of high-energy-density fuel. Fuel, 310, 122485.
-
GERSTEL GmbH & Co. KG. (n.d.). Pyrolysis-GC/MS, A Powerful Analytical Tool for Additives and Polymers Characterization. Retrieved from [Link]
- Al-Malaika, S., & Suharty, N. (2010). Evaluation of thermal and oxidative stability of three generations of phenolic based novel dendritic fuel and lubricant additive.
-
ASTM D4565-99(2010), Standard Test Methods for Physical and Environmental Performance Properties of Insulations, ASTM International, West Conshohocken, PA, 2010,
- Blaine, R. L. (n.d.). A Proposed Reference Material for Oxidative Induction Time by DSC. TA Instruments, TA-233.
- Singh, R. P., & Singh, P. (2020). Sterically Hindered Phenols as Antioxidant. European Journal of Molecular & Clinical Medicine, 7(7), 3481-3494.
- Hamama, A. A., & Nawar, W. W. (1991). Degradation Products of 2-tert-Butylhydroquinone at Frying Temperature. Journal of the American Oil Chemists' Society, 68(10), 783-787.
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An In-depth Technical Guide to 2,5-Bis(1,1,3,3-tetramethylbutyl)hydroquinone (CAS 903-19-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Core Utility of CAS 903-19-5
2,5-Bis(1,1,3,3-tetramethylbutyl)hydroquinone, registered under CAS number 903-19-5, is a sterically hindered phenolic compound derived from hydroquinone.[1][2] Its molecular architecture, featuring a hydroquinone backbone flanked by two bulky tetramethylbutyl groups, is central to its primary function as a highly effective antioxidant.[1][2] This unique structure confers enhanced stability and reactivity, making it a valuable tool in various scientific and industrial domains, including polymer chemistry, cosmetics, and as a versatile intermediate in organic synthesis.[1][3][4] For professionals in drug development and biomedical research, its potent free-radical scavenging capabilities present significant opportunities for investigating oxidative stress-related pathologies and developing novel therapeutic strategies.[1]
This guide provides a comprehensive technical overview of the chemical properties, synthesis, mechanism of action, applications, and safety protocols associated with this compound, designed to empower researchers and developers with the knowledge to effectively utilize this compound.
Part 1: Physicochemical and Structural Properties
The defining characteristic of CAS 903-19-5 is the presence of two bulky 1,1,3,3-tetramethylbutyl (tert-octyl) groups at the 2 and 5 positions of the hydroquinone ring. This steric hindrance is not merely a structural feature; it is the key to its efficacy and stability as an antioxidant.[1][2] The bulky groups protect the hydroxyl functionalities, enhancing the molecule's ability to participate in single-electron transfer processes without rapid degradation.
Table 1: Core Chemical and Physical Properties of CAS 903-19-5
| Property | Value | Source(s) |
| CAS Number | 903-19-5 | [5] |
| Molecular Formula | C₂₂H₃₈O₂ | [1][6][7] |
| Molecular Weight | 334.54 g/mol | [1][6][7] |
| Appearance | White to off-white or light yellow powder/crystal | [5][7] |
| Melting Point | 130 °C | ChemicalBook |
| Boiling Point | 432.3±40.0 °C (Predicted) | ChemicalBook |
| Density | 0.950±0.06 g/cm³ (Predicted) | ChemicalBook |
| Solubility | Insoluble in water; Soluble in organic solvents like ethanol and acetone. | [5] |
| Purity | Typically ≥95% (GC) | [6][7] |
Part 2: Synthesis and Characterization
Synthesis Pathway: Alkylation of Hydroquinone
The industrial synthesis of this compound is typically achieved through the Friedel-Crafts alkylation of hydroquinone.[1] This process involves reacting hydroquinone with an alkylating agent, such as 1,1,3,3-tetramethylbutyl chloride, in the presence of a suitable catalyst.
Conceptual Synthesis Workflow:
Caption: General synthesis workflow for CAS 903-19-5.
Causality in Synthesis: The choice of a non-polar organic solvent like toluene is crucial for solubilizing the reactants and facilitating the reaction under reflux conditions, which provide the necessary activation energy for the alkylation to proceed to completion at both the 2 and 5 positions of the hydroquinone ring.[1] The base catalyst is essential for deprotonating the hydroquinone, making it a more potent nucleophile for the alkylation reaction.
Analytical Characterization
Confirmation of the structure and purity of this compound is typically achieved through a combination of spectroscopic and chromatographic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure by identifying the chemical shifts and coupling constants of the protons and carbons in the molecule.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is employed to identify the characteristic functional groups, particularly the O-H stretching of the hydroxyl groups and the C-H stretches of the alkyl groups.
-
Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of the compound, confirming its identity.
-
Gas Chromatography (GC): GC is often utilized to assess the purity of the final product.[6][7]
Spectra for this compound are available for reference in public databases such as SpectraBase.[8]
Part 3: Mechanism of Action as an Antioxidant
The primary utility of CAS 903-19-5 in both industrial and research settings stems from its potent antioxidant activity. It functions as a free radical scavenger by donating a hydrogen atom from one of its hydroxyl groups to a reactive free radical, thereby neutralizing it.[1][5]
Antioxidant Mechanism Pathway:
Caption: Mechanism of free radical scavenging by CAS 903-19-5.
The resulting phenoxy radical is relatively stable due to resonance delocalization across the aromatic ring and the steric hindrance provided by the bulky tetramethylbutyl groups, which prevents it from initiating further radical chain reactions.[1] This stability is a key feature that distinguishes it from less hindered antioxidants.
Part 4: Applications in Research and Drug Development
While extensively used as a stabilizer in polymers and cosmetics, the unique properties of this compound make it a compound of interest for pharmaceutical and biomedical research.[3][4]
-
Intermediate in Organic Synthesis: Its structure serves as a valuable building block for the synthesis of more complex molecules, including novel antioxidants and potential pharmaceutical intermediates.[2][9] The hindered phenolic core can be further functionalized to create derivatives with tailored biological activities.
-
Tool for Studying Oxidative Stress: As a potent antioxidant, it can be used in in-vitro and in-vivo models to study the role of oxidative stress in various disease states.[1] Its ability to mitigate oxidative damage allows researchers to investigate the downstream effects of reactive oxygen species (ROS) in cellular pathways.
-
Development of Novel Therapeutics: While direct therapeutic applications are not yet established, its role as a precursor for niche pharmaceutical intermediates suggests its potential in drug discovery.[9] The development of new drugs targeting oxidative stress-related conditions could potentially involve derivatives of this compound.
Part 5: Safety and Handling
The safety profile of this compound presents some conflicting information across different sources, necessitating a cautious approach to its handling.
Table 2: GHS Hazard Classifications and Precautionary Statements
| Source | Classification | Hazard Statements | Precautionary Statements |
| Source 1 | Warning | H317: May cause an allergic skin reaction. | P261, P272, P280, P302+P352, P333+P317, P321, P362+P364, P501.[10] |
| Source 2 | Not Classified | None | None |
| Source 3 | Irritant | R36/37/38: Irritating to eyes, respiratory system and skin. | S26, S36/37/39.[5] |
Given these discrepancies, it is prudent to handle this compound as potentially hazardous.
Recommended Handling Procedures
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator is recommended.
Experimental Protocol: Safe Handling and Disposal
-
Engineering Controls: Handle the compound in a chemical fume hood to minimize inhalation exposure.
-
Personal Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Contaminated work clothing should not be allowed out of the workplace.[10]
-
Spill Response: In case of a spill, avoid generating dust. Sweep up the material and place it in a suitable container for disposal.
-
First-Aid Measures:
-
If Inhaled: Move to fresh air. If breathing is difficult, give oxygen and seek medical attention.[10]
-
If on Skin: Wash off immediately with plenty of soap and water. If skin irritation or rash occurs, get medical help.[10]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a doctor.[10]
-
If Swallowed: Rinse mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately.[10]
-
-
Disposal: Dispose of contents and container to an appropriate treatment and disposal facility in accordance with local, state, and federal regulations.[10]
Conclusion
This compound (CAS 903-19-5) is a highly effective and stable antioxidant due to its unique sterically hindered phenolic structure. While its primary applications are in the industrial sector, its role as a versatile synthesis intermediate and a potent free-radical scavenger makes it a valuable compound for researchers and scientists in the field of drug development and biomedical research. A thorough understanding of its chemical properties, synthesis, and mechanism of action, coupled with stringent adherence to safety protocols, will enable professionals to leverage its full potential in their research and development endeavors.
References
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- Applications of this compound in Modern Industries. (n.d.).
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Steric Effects on the Antioxidant Activity of Hydroquinone Derivatives: An In-depth Technical Guide
Introduction: Beyond the Core Scaffold
Hydroquinone and its derivatives are a cornerstone of antioxidant research and application, prized for their ability to neutralize harmful free radicals.[1][2] Their efficacy stems from the facile donation of a hydrogen atom or an electron from their hydroxyl groups, a process that converts them into relatively stable quinone or semiquinone radical species.[1][2] This fundamental reactivity, however, is not solely governed by the inherent properties of the dihydroxy benzene ring. The steric environment surrounding these active hydroxyl groups plays a pivotal, and often nuanced, role in modulating their antioxidant potential. This technical guide provides an in-depth exploration of how steric hindrance, introduced by various substituent groups, influences the antioxidant activity of hydroquinone derivatives. We will delve into the mechanistic underpinnings, detail robust experimental protocols for evaluation, and provide field-proven insights for researchers, scientists, and drug development professionals.
The Mechanistic Dichotomy: How Hydroquinones Quench Free Radicals
The antioxidant action of hydroquinones primarily proceeds through two competitive mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). The prevailing pathway is influenced by the structure of the antioxidant, the nature of the free radical, and the solvent environment.
Hydrogen Atom Transfer (HAT)
In the HAT mechanism, the hydroquinone derivative (ArOH) donates a hydrogen atom to a free radical (R•), effectively neutralizing it. This process is characterized by the Bond Dissociation Enthalpy (BDE) of the O-H bond; a lower BDE facilitates easier hydrogen donation and, consequently, a higher antioxidant activity.
ArOH + R• → ArO• + RH
Single Electron Transfer (SET)
The SET mechanism involves the transfer of a single electron from the hydroquinone to the free radical, forming a radical cation (ArOH•+) and an anion (R-). This is often followed by proton transfer. The ease of this process is governed by the Ionization Potential (IP) of the antioxidant; a lower IP favors the SET pathway.
ArOH + R• → ArOH•+ + R-
Steric hindrance directly impacts both mechanisms. Bulky substituents near the hydroxyl groups can sterically shield them, potentially hindering the approach of a free radical and thus slowing the rate of HAT. Conversely, these same groups can electronically influence the BDE and IP, and also stabilize the resulting phenoxyl radical, thereby affecting the thermodynamics of the antioxidant process.
The Impact of Steric Hindrance: A Structure-Activity Relationship Perspective
The introduction of alkyl groups, particularly bulky ones like tert-butyl, onto the hydroquinone ring creates a fascinating interplay of electronic and steric effects that significantly alters antioxidant activity.
Electronic Effects
Alkyl groups are electron-donating, which generally decreases the O-H Bond Dissociation Enthalpy (BDE). This electronic effect would be expected to enhance antioxidant activity by making hydrogen atom donation easier.
Steric Effects
-
Shielding of the Hydroxyl Group: Large substituents ortho to the hydroxyl groups can physically obstruct the approach of free radicals. This steric hindrance can decrease the rate of hydrogen atom transfer, especially with bulky radicals like DPPH.
-
Stabilization of the Phenoxyl Radical: The bulky groups can also stabilize the phenoxyl radical formed after hydrogen donation, preventing it from participating in further pro-oxidant reactions. This stabilization is a key feature of many synthetic phenolic antioxidants.
The net effect on antioxidant activity is a balance between these competing factors. For instance, while a single tert-butyl group in tert-butylhydroquinone (TBHQ) might enhance activity through radical stabilization, the addition of a second tert-butyl group in 2,5-di-tert-butylhydroquinone (DTBHQ) can introduce significant steric hindrance that may diminish its effectiveness against certain free radicals.
Diagram 1: Conceptual Model of Steric Effects
Caption: Interplay of electronic and steric factors in hydroquinone derivatives.
Experimental Evaluation of Antioxidant Activity
To quantitatively assess the impact of steric effects, a panel of antioxidant assays operating through different mechanisms should be employed. Here, we provide detailed protocols for three widely accepted methods: the DPPH, ABTS, and ORAC assays.
Diagram 2: General Experimental Workflow
Caption: A typical workflow for assessing antioxidant activity.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical, which has a deep purple color, to the yellow-colored diphenylpicrylhydrazine.[3][4] The rate of this reaction is sensitive to steric hindrance.
Protocol:
-
Reagent Preparation:
-
DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store in an amber bottle at 4°C.[4] The absorbance of the working solution at 517 nm should be approximately 1.0 ± 0.2.[3]
-
Test Sample Stock Solutions (e.g., 1 mg/mL): Accurately weigh and dissolve the hydroquinone derivatives in methanol.
-
Positive Control (e.g., Ascorbic Acid or Trolox): Prepare a stock solution of a known antioxidant in methanol.
-
-
Assay Procedure (96-well plate format):
-
Prepare serial dilutions of the test samples and positive control in methanol.
-
To each well, add 100 µL of the sample or standard dilution.
-
Add 100 µL of the DPPH working solution to all wells.[3]
-
Include a blank control containing 100 µL of methanol and 100 µL of the DPPH solution.
-
If samples are colored, prepare sample blanks with 100 µL of the sample dilution and 100 µL of methanol.[5]
-
Incubate the plate in the dark at room temperature for 30 minutes.[4][5] Note that some sterically hindered compounds may react slowly, so a kinetic study with multiple time points is advisable.[5]
-
Measure the absorbance at 517 nm using a microplate reader.[3]
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity: % Inhibition = [ (Acontrol - (Asample - Asample blank)) / Acontrol ] x 100[3]
-
Plot the % inhibition against the sample concentration to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals). A lower IC50 indicates higher antioxidant activity.[4]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
The ABTS assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.[6] This assay is applicable to both hydrophilic and lipophilic antioxidants and is less susceptible to steric hindrance than the DPPH assay.[5]
Protocol:
-
Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.[7]
-
Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.[6]
-
ABTS•+ Working Solution: Mix equal volumes of the ABTS stock solution and the potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[7] Dilute the resulting solution with ethanol or buffer to an absorbance of 0.70 ± 0.02 at 734 nm.[7]
-
-
Assay Procedure (96-well plate format):
-
Data Analysis:
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[8][9] It is a HAT-based assay that measures both the inhibition time and the extent of inhibition.
Protocol:
-
Reagent Preparation:
-
Fluorescein Stock Solution: Prepare a stock solution in 75 mM phosphate buffer (pH 7.4).
-
AAPH Solution: Prepare a fresh solution of AAPH in 75 mM phosphate buffer (pH 7.4).
-
Trolox Standard Stock Solution: Prepare a stock solution in 75 mM phosphate buffer (pH 7.4).
-
-
Assay Procedure (96-well black microplate):
-
Add 150 µL of the fluorescein working solution to each well.[10]
-
Add 25 µL of the sample, Trolox standard, or buffer (for the blank) to the respective wells.[10]
-
Initiate the reaction by adding 25 µL of the AAPH solution to all wells.[10]
-
Immediately begin recording the fluorescence (Excitation: 485 nm, Emission: 520 nm) every 1-2 minutes for 60-90 minutes.[8][10]
-
-
Data Analysis:
-
Calculate the Area Under the Curve (AUC) for the fluorescence decay of each sample, standard, and blank.[11] AUC = 1 + (RFU1/RFU0) + (RFU2/RFU0) + ...
-
Calculate the Net AUC by subtracting the AUC of the blank from the AUC of the sample or standard.[10] Net AUC = AUCsample - AUCblank
-
Plot the Net AUC of the Trolox standards against their concentrations to create a standard curve.
-
Express the ORAC values of the samples in Trolox Equivalents (TE).[11]
-
Interpreting the Data: A Self-Validating Approach
To ensure the trustworthiness of the results, each assay should be treated as a self-validating system.
-
Positive Controls: Always include a well-characterized antioxidant standard like Trolox or ascorbic acid.[3] For sterically hindered compounds, including a known hindered antioxidant like BHT can provide a valuable point of comparison.
-
Kinetic Analysis: Do not rely solely on a single endpoint measurement, especially for the DPPH assay. Monitoring the reaction over time can reveal slow-reacting antioxidants, a characteristic often associated with steric hindrance.[5]
-
Assay Selection Rationale: The choice of assay should be deliberate. The DPPH radical is known to be sterically hindered itself, which may lead to an underestimation of the activity of bulky antioxidants.[10] The smaller ABTS radical is more accessible, providing a complementary perspective. The ORAC assay, using biologically relevant peroxyl radicals, offers another dimension to the analysis. Comparing results across these assays provides a more complete picture of the steric effects.
-
Addressing Interferences: Be mindful of potential interferences. Colored samples can affect absorbance readings in the DPPH and ABTS assays and require a sample blank for correction.[5] The solubility of highly lipophilic derivatives should also be considered, as poor solubility can lead to artificially low activity.[5]
Quantitative Comparison of Hydroquinone Derivatives
The following table summarizes representative antioxidant activity data for hydroquinone and its sterically hindered derivatives. Note that absolute values can vary between laboratories due to slight differences in experimental conditions.
| Compound | Structure | DPPH IC50 (µM) | ABTS TEAC | Key Observations |
| Hydroquinone (HQ) | 1,4-dihydroxybenzene | ~17.4[2] | High | High activity due to accessible hydroxyl groups and favorable electronics. |
| tert-Butylhydroquinone (TBHQ) | 2-tert-butyl-1,4-dihydroxybenzene | ~22.2 µg/mL (~133 µM)[12] | High | The tert-butyl group provides radical stability, but may introduce some steric hindrance. |
| 2,5-Di-tert-butylhydroquinone (DTBHQ) | 2,5-di-tert-butyl-1,4-dihydroxybenzene | Activity is often lower than TBHQ in DPPH assays. | Moderate to High | Significant steric shielding of the hydroxyl groups can reduce the reaction rate with bulky radicals. |
Note: IC50 and TEAC values are illustrative and can vary based on specific assay conditions.
Conclusion: A Multifaceted Perspective on Antioxidant Design
The steric environment of a hydroquinone derivative is a critical determinant of its antioxidant activity. A simple interpretation that "more steric hindrance equals less activity" is an oversimplification. Instead, a nuanced understanding of the interplay between electronic effects, radical stabilization, and steric accessibility is required. Bulky substituents can enhance the stability of the resulting antioxidant radical, a desirable trait, while simultaneously impeding its ability to react with certain free radicals.
For researchers and drug development professionals, this necessitates a multi-assay approach to fully characterize the antioxidant potential of novel hydroquinone derivatives. By carefully selecting and validating a panel of assays that probe different aspects of antioxidant mechanisms, a comprehensive and reliable structure-activity relationship can be established. This, in turn, will enable the rational design of next-generation antioxidants with tailored efficacy and safety profiles.
References
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Figueira, M. (2019). ABTS decolorization assay – in vitro antioxidant capacity. Protocols.io. [Link]
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Figueira, M. (2019). ABTS decolorization assay – in vitro antioxidant capacity v1. ResearchGate. [Link]
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Scribd. (n.d.). ORAC Assay Protocol. Retrieved from [Link]
-
ACME Research Solutions. (2024, February 23). DPPH Scavenging Assay Protocol- Detailed Procedure. Retrieved from [Link]
- Pérez-Jiménez, J., et al. (2008). Antioxidant Activity/Capacity Measurement. 1. Classification, Physicochemical Principles, Mechanisms, and Electron Transfer (ET)-Based Assays. Journal of Agricultural and Food Chemistry.
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ResearchGate. (n.d.). 9.2 DPPH RADICAL SCAVENGING CAPACITY ASSAY. Retrieved from [Link]
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Zen-Bio. (n.d.). ABTS Antioxidant Assay Kit. Retrieved from [Link]
-
G-Biosciences. (n.d.). DPPH Antioxidant Assay. Retrieved from [Link]
-
G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay. Retrieved from [Link]
-
Scilit. (n.d.). Guidelines for antioxidant assays for food components. Retrieved from [Link]
-
AZoNetwork. (n.d.). Determining Antioxidant Potential : Using an Oxygen Absorbance Capacity (ORAC) Assay. Retrieved from [Link]
-
Bioquochem. (2019, October 28). ORAC Data Analysis. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Sterically Hindered Phenols as Antioxidant. Retrieved from [Link]
- Santos, J., et al. (2023). Exploiting Kinetic Features of ORAC Assay for Evaluation of Radical Scavenging Capacity. MDPI.
- Perez, D., et al. (2024). A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices. PMC.
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JoVE. (n.d.). In Vitro Protocols for Measuring the Antioxidant Capacity of Algal Extracts. Retrieved from [Link]
- Mankar, V., & Chhavi. (2020). Sterically Hindered Phenols as Antioxidant.
- Szydłowska-Czerniak, A., & Trokowski, K. (2021). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. MDPI.
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-
ResearchGate. (n.d.). On the energetics of phenol antioxidants activity. Retrieved from [Link]
-
ResearchGate. (n.d.). Phenolic Antioxidant Capacity: A Review of the State of the Art. Retrieved from [Link]
- Pisoschi, A. M., et al. (2021).
-
International Journal of Pharmaceutical Sciences and Research. (n.d.). Determination of DPPH Free Radical Scavenging Activity by RP-HPLC, Rapid Sensitive Method for the Screening of Berry Fruit Juice. Retrieved from [Link]
- Apak, R., et al. (2016). Analytical Methods Used in Determining Antioxidant Activity: A Review. PMC.
-
ResearchGate. (2018). Can plant extracts show high standard deviation in ABTS and DPPH assay?. Retrieved from [Link]
-
ResearchGate. (2019). How can we interpret non linear data while performing DPPH and ABTS assays?. Retrieved from [Link]
- Martin, A., & Diaz-Lanza, A. M. (2022). Natural hydroquinones' antioxidant activity. Pulsus Group.
- Martin, A., & Diaz-Lanza, A. M. (2022).
- Wozniak, M., et al. (2022). Validation of Microplate Methods for Total Phenolic Content and Antioxidant Activity on Honeys, and Comparison with Conventional Spectrophotometric Methods. MDPI.
- Shah, P., & Shah, R. (2021).
- Schuster, D., et al. (2014). The influence of the quinone antioxidants tert-butylhydroquinone and 2,5-di-tert-butylhydroquinone on the arachidonic acid metabolism in vitro. Taylor & Francis Online.
- Schuster, D., et al. (2014). The influence of the quinone antioxidants tert-butylhydroquinone and 2,5-di-tert-butylhydroquinone on the arachidonic acid metabolism in vitro.
- Granados-Guzmán, G., et al. (2018).
-
ResearchGate. (n.d.). Optimization and Validation of Two High-Throughput Methods Indicating Antiradical Activity. Retrieved from [Link]
- Lago, J. H., et al. (2006).
-
ResearchGate. (n.d.). Antioxidant Activity of Natural Hydroquinones. Retrieved from [Link]
-
Science.gov. (n.d.). tert-butyl hydroquinone tbhq: Topics by Science.gov. Retrieved from [Link]
-
International Journal of Current Research. (n.d.). Comparison of DPPH and ABTS assays for determining antioxidant potential of water and methanol extracts of Spirulina platensis. Retrieved from [Link]
-
Scholar Commons. (n.d.). Computational Studies of Bond Dissociation Energies and Organic Reaction Mechanisms. Retrieved from [Link]
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- 12. benchchem.com [benchchem.com]
Methodological & Application
HPLC analysis of 2,5-Bis(1,1,3,3-tetramethylbutyl)hydroquinone
An in-depth guide to the quantitative analysis of 2,5-Bis(1,1,3,3-tetramethylbutyl)hydroquinone (DTBHQ) utilizing High-Performance Liquid Chromatography (HPLC). This document provides a comprehensive protocol, from fundamental principles to detailed method validation, tailored for researchers, scientists, and professionals in drug development and polymer science.
Introduction: The Analytical Imperative for a Key Antioxidant
This compound, a derivative of hydroquinone, is a sterically hindered phenolic antioxidant.[1] Its molecular structure, featuring bulky tetramethylbutyl groups, imparts significant stability and efficacy in scavenging free radicals, making it a crucial additive in the polymer industry to prevent oxidative degradation.[1] It is also studied for its potential protective effects against oxidative stress in biological systems.[1] Given its role in ensuring the stability and longevity of materials, a robust and reliable analytical method for its quantification is paramount for quality control, stability testing, and research applications.
This application note details a specific and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method coupled with UV detection for the precise determination of this compound.
Principle of the Method: A Hydrophobic Challenge
The significant non-polar nature of this compound, characterized by its bulky alkyl groups and insolubility in water, dictates the choice of chromatographic technique.[2] Reversed-phase liquid chromatography (RP-LC) is the most suitable approach for separating such hydrophobic compounds.[3][4][5][6]
The core principle of this method relies on the partitioning of the analyte between a polar mobile phase and a non-polar (hydrophobic) stationary phase.[6][7]
-
Stationary Phase: A C18 (octadecylsilane) bonded silica column is employed. The long C18 hydrocarbon chains provide a highly hydrophobic surface that strongly interacts with the non-polar analyte through van der Waals forces.[4][5]
-
Mobile Phase: A polar mixture of water and an organic solvent, acetonitrile, is used. The analyte, being more soluble in the organic component, is eluted from the column as the concentration of the organic solvent in the mobile phase increases or is held at a sufficiently high level in an isocratic separation.[5]
-
Detection: Hydroquinone and its derivatives possess chromophores that absorb ultraviolet (UV) light.[8] This property allows for sensitive and specific detection using a UV-Vis or Photodiode Array (PDA) detector. Based on the spectral characteristics of similar compounds, a wavelength of 289 nm is selected for optimal response and minimal interference.[9]
Materials and Instrumentation
Reagents and Chemicals
-
Acetonitrile (HPLC grade or higher)
-
Methanol (HPLC grade or higher)
-
Water (HPLC or Milli-Q grade)
-
Phosphoric Acid (ACS grade or higher)
Instrumentation
A standard HPLC system equipped with:
-
Binary or Quaternary Solvent Delivery Pump
-
Degasser
-
Autosampler/Manual Injector
-
Thermostatted Column Compartment
-
UV-Vis or Photodiode Array (PDA) Detector
-
Chromatography Data System (CDS) for data acquisition and processing
Detailed Analytical Protocol
Step 1: Preparation of Solutions
Mobile Phase:
-
Prepare a solution of 85:15 (v/v) Acetonitrile and Water.
-
Add 0.1% phosphoric acid to the aqueous portion before mixing to improve peak shape by suppressing the ionization of the phenolic hydroxyl groups.
-
Filter the mobile phase through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath.
Diluent:
-
A mixture of Acetonitrile and Water in a 50:50 (v/v) ratio is recommended as the diluent to ensure sample solubility and compatibility with the mobile phase.
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of the this compound reference standard.
-
Transfer it to a 25 mL volumetric flask.
-
Add approximately 15 mL of methanol and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with methanol and mix thoroughly.
Working Standard Solutions (for Calibration Curve):
-
Prepare a series of working standards (e.g., 5, 10, 25, 50, 100 µg/mL) by performing serial dilutions of the Standard Stock Solution with the Diluent.
Sample Preparation:
-
Accurately weigh a portion of the sample expected to contain this compound.
-
Dissolve the sample in a known volume of methanol, using sonication if necessary to ensure complete dissolution.
-
Perform a further dilution with the Diluent to bring the expected concentration of the analyte within the linear range of the calibration curve.
-
Filter the final solution through a 0.45 µm syringe filter (e.g., PTFE for organic solvents) into an HPLC vial before analysis.
Step 2: Chromatographic Conditions
The quantitative data for this analysis should be acquired using the parameters summarized in the table below.
| Parameter | Recommended Condition | Causality and Rationale |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm | The C18 stationary phase provides the necessary hydrophobicity for retaining the non-polar analyte. Standard dimensions offer a good balance between resolution and analysis time.[4][12] |
| Mobile Phase | Acetonitrile:Water (85:15, v/v) with 0.1% Phosphoric Acid | The high percentage of acetonitrile is required to elute the highly retained hydrophobic analyte in a reasonable time. Phosphoric acid ensures the phenolic protons remain protonated, leading to sharper, more symmetrical peaks.[13] |
| Elution Mode | Isocratic | An isocratic elution is simpler, more robust, and provides consistent run times, which is ideal for routine quality control analysis of a single target analyte. |
| Flow Rate | 1.0 mL/min | This is a standard flow rate for a 4.6 mm internal diameter column, providing optimal efficiency and backpressure. |
| Column Temperature | 30 °C | Maintaining a constant, slightly elevated temperature ensures reproducible retention times by minimizing viscosity fluctuations and improving mass transfer kinetics.[14] |
| Detection Wavelength | 289 nm | This wavelength provides high sensitivity for hydroquinone derivatives while minimizing potential interference from the mobile phase or other matrix components.[9] |
| Injection Volume | 10 µL | A small injection volume minimizes potential band broadening and is suitable for modern HPLC systems. |
| Run Time | ~10 minutes | The conditions are optimized to ensure the analyte elutes with a good retention factor without being excessively long, allowing for higher sample throughput. |
Step 3: Analysis Workflow
The entire analytical process, from preparation to final result, follows a structured sequence to ensure data integrity.
Step 4: Data Processing and Calculation
-
Calibration: Inject the working standard solutions from the lowest to the highest concentration. Plot a graph of the peak area versus the concentration of this compound. Perform a linear regression analysis on the curve. The correlation coefficient (r²) should be ≥ 0.999 for the curve to be accepted.
-
Quantification: Inject the prepared sample solutions. Using the peak area obtained for the analyte and the linear regression equation from the calibration curve, calculate the concentration of this compound in the sample.
-
Final Calculation: Account for all dilutions made during sample preparation to report the final concentration in the original sample (e.g., in % w/w).
Method Validation: Ensuring Trust and Reliability
To ensure the developed method is suitable for its intended purpose, it must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[15][16][17][18] A validated method provides confidence in the accuracy and precision of the results.
| Validation Parameter | Acceptance Criteria | Purpose |
| Specificity | The analyte peak should be well-resolved from any other components (impurities, excipients) with no interference at the analyte's retention time in a blank or placebo injection. | To ensure the signal being measured is exclusively from the analyte of interest.[17] |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the specified concentration range. | To demonstrate a direct proportional relationship between analyte concentration and the detector response.[19][20] |
| Range | The range for which the method is linear, accurate, and precise. Typically 80-120% of the test concentration. | To define the upper and lower concentration limits for which the method is reliable.[15] |
| Accuracy | % Recovery should be within 98.0% to 102.0% for the analyte. | To assess the closeness of the experimental value to the true value.[21] |
| Precision (RSD) | Repeatability (Intra-day): RSD ≤ 2.0%Intermediate Precision (Inter-day): RSD ≤ 2.0% | To measure the degree of scatter between a series of measurements under the same and different conditions (different days, analysts).[15][21] |
| Limit of Quantitation (LOQ) | The lowest concentration that can be quantified with acceptable precision and accuracy (e.g., Signal-to-Noise ratio of 10:1). | To determine the minimum concentration of the analyte that can be reliably measured. |
| Robustness | The method's performance should remain unaffected by small, deliberate variations in method parameters (e.g., ±5% change in mobile phase organic content, ±2°C in column temp). | To demonstrate the reliability of the method during normal usage.[16] |
Conclusion
This application note provides a robust, specific, and reliable RP-HPLC method for the quantitative determination of this compound. The detailed protocol and clear rationale for experimental choices are designed to be directly implemented in a quality control or research laboratory. Adherence to the outlined method validation principles will ensure that the data generated is accurate, reproducible, and compliant with regulatory expectations, supporting the safe and effective use of this important antioxidant in its various applications.
References
-
SIELC Technologies. (n.d.). Separation of this compound on Newcrom R1 HPLC column. Retrieved from [Link]
-
Foley, J. P., & May, W. E. (1987). Reversed phase liquid chromatography of organic hydrocarbons with water as the mobile phase. Analytical Chemistry, 59(1), 116–121. Retrieved from [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Columns. Retrieved from [Link]
-
Wikipedia. (2023). Reversed-phase chromatography. Retrieved from [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]
-
YMC Europe. (n.d.). Reversed Phase Columns | HPLC | UHPLC. Retrieved from [Link]
-
Chrom Tech, Inc. (2023). Reverse Phase Chromatography Techniques. Retrieved from [Link]
-
SIELC Technologies. (n.d.). UV-Vis Spectrum of Hydroquinone. Retrieved from [Link]
-
Patel, K. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 19-27. Retrieved from [Link]
-
AMSbiopharma. (2023). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
Shalihat, A., et al. (2023). Determination of Hydroquinone and Retinoic Acid in Whitening Creams in Ujung Berung Market Bandung, Using UV-Visible Spectrophotometry. Indonesian Journal of Pharmacy, 6(2), 135-145. Retrieved from [Link]
-
Rosli, N. S., et al. (2022). Spectrophotometric Method for Hydroquinone Determination in Skin Whitening Creams. ESTEEM Academic Journal, 18(1), 104-114. Retrieved from [Link]
-
Khoshneviszadeh, R., et al. (2015). UV spectrophotometric determination and validation of hydroquinone in liposome. Iranian journal of pharmaceutical research: IJPR, 14(2), 473–479. Retrieved from [Link]
-
Kedor-Hackmann, E. R. M., et al. (2007). Determination of optimum wavelength and derivative order in spectrophotometry for quantitation of hydroquinone in creams. Revista Brasileira de Ciências Farmacêuticas, 43(3), 397-404. Retrieved from [Link]
-
Chan, C. C., et al. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Validation Technology. Retrieved from [Link]
-
ICH. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
Zain, N. M., & Foo, K. Y. (2014). ASSESSMENT ON HYROQUINONE IN SELECTED COSMETIC CREAM AND TONER VIA HIGH PERFORMANCE LIQUID CHROMATOGRAPHY AND ULTRA-VIOLET VISIBLE DETECTOR SPECTROMETRY. Malaysian Journal of Analytical Sciences, 18(1), 183-190. Retrieved from [Link]
-
Martono, S., et al. (2018). Development and Validation Method for Simultaneous Analysis of Retinoic Acid, Hydroquinone and Corticosteroid in Cream Formula by High-Performance Liquid Chromatography. International Journal of Pharmaceutical and Clinical Research, 10(9), 295-302. Retrieved from [Link]
-
European Commission. (2005). IDENTIFICATION AND DETERMINATION OF HYDROQUINONE IN COSMETIC PRODUCTS BY TLC AND HPLC. Retrieved from [Link]
-
Hsieh, Y. Z., et al. (2006). Determination of hydroquinone in cosmetic emulsion using microdialysis sampling coupled with high-performance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 40(3), 617-622. Retrieved from [Link]
-
GL Sciences Inc. (n.d.). Analysis of Tert Butylhydroquinone (TBHQ) in Foods by HPLC. Retrieved from [Link]
-
Wang, L., et al. (2015). Simultaneous Analysis of Tertiary Butylhydroquinone and 2-tert-Butyl-1,4-benzoquinone in Edible Oils by Normal-Phase High-Performance Liquid Chromatography. Journal of Agricultural and Food Chemistry, 63(43), 9543-9549. Retrieved from [Link]
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Introduction: Understanding the Antioxidant Potential of a Sterically Hindered Hydroquinone
An Application Guide and Protocol for Evaluating the Antioxidant Capacity of 2,5-Bis(1,1,3,3-tetramethylbutyl)hydroquinone
This compound (DTBHQ) is a synthetic phenolic antioxidant characterized by a hydroquinone core substituted with two bulky 1,1,3,3-tetramethylbutyl groups.[1] This unique structure confers significant stability and high efficacy in scavenging free radicals and reactive oxygen species (ROS).[1][2] The primary mechanism of action involves the donation of hydrogen atoms from its hydroxyl groups to neutralize radicals, thereby terminating damaging oxidative chain reactions.[1][3][4] The bulky substituents provide steric hindrance, which enhances the stability of the resulting antioxidant radical and its overall effectiveness.[1]
DTBHQ is widely utilized as a stabilizer in polymers, fuels, and lubricants to prevent oxidative degradation.[1][4][5] Its potent antioxidant properties also make it a valuable compound for research into mitigating oxidative stress in biological systems.[1]
A critical characteristic of DTBHQ is its lipophilic (hydrophobic) nature; it is insoluble in water but readily soluble in organic solvents such as ethanol, acetone, and ethyl acetate.[3][6][7] This property is a paramount consideration in the selection and design of appropriate in vitro antioxidant capacity assays. This guide provides detailed protocols for three widely accepted assays—DPPH, ABTS, and ORAC—that have been adapted for the robust evaluation of lipophilic compounds like DTBHQ.
Mechanism of Action: Radical Scavenging by Hydrogen Atom Transfer
The antioxidant activity of DTBHQ is primarily based on the Hydrogen Atom Transfer (HAT) mechanism. The phenolic hydroxyl groups can donate a hydrogen atom to a free radical (R•), neutralizing it and in turn forming a more stable, less reactive phenoxyl radical. The steric hindrance from the large tetramethylbutyl groups helps to stabilize this resulting radical, preventing it from initiating further oxidation.
Caption: General experimental workflow for antioxidant assays.
Part 1: DPPH Radical Scavenging Assay Protocol
This assay quantifies the ability of DTBHQ to scavenge the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. The reduction of the purple DPPH radical to a yellow hydrazine is monitored spectrophotometrically. [8]
Required Materials
-
This compound (DTBHQ)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) as a positive control/standard
-
Absolute Ethanol or Methanol (Spectrophotometric Grade)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 517 nm
-
Multichannel pipette
Preparation of Solutions
-
DTBHQ Stock Solution (1 mg/mL): Accurately weigh 10 mg of DTBHQ and dissolve it in 10 mL of absolute ethanol. From this stock, prepare a series of dilutions (e.g., 5, 10, 25, 50, 100 µg/mL) in ethanol.
-
Trolox Standard Solutions: Prepare a 1 mM stock solution of Trolox in ethanol. Create a standard curve by diluting the stock to final concentrations ranging from 25 to 500 µM.
-
DPPH Working Solution (approx. 0.1 mM): Dissolve ~4 mg of DPPH in 100 mL of ethanol. Adjust the concentration so that the absorbance at 517 nm is approximately 1.0 ± 0.1. Store this solution in an amber bottle and in the dark. Prepare fresh daily.
Step-by-Step Assay Procedure
-
Plate Setup: Add 100 µL of each DTBHQ dilution or Trolox standard to separate wells of the 96-well plate. For the blank/control well, add 100 µL of ethanol.
-
Initiate Reaction: Using a multichannel pipette, add 100 µL of the DPPH working solution to all wells. Mix gently by pipetting.
-
Incubation: Cover the plate and incubate in the dark at room temperature for 30 minutes. [9][10]This step is critical as the reaction is light-sensitive.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
Data Analysis
-
Calculate Percent Inhibition:
-
% Inhibition = [ (A_control - A_sample) / A_control ] × 100
-
Where A_control is the absorbance of the DPPH solution with ethanol, and A_sample is the absorbance of the DPPH solution with DTBHQ or Trolox.
-
-
Determine IC50 Value: Plot the % Inhibition against the concentration of DTBHQ. The IC50 is the concentration of DTBHQ required to inhibit 50% of the DPPH radicals. This can be determined using non-linear regression analysis.
-
Calculate TEAC (Trolox Equivalent Antioxidant Capacity): The TEAC value is calculated by dividing the slope of the linear regression curve for DTBHQ by the slope of the curve for Trolox.
Part 2: ABTS Radical Cation Decolorization Assay Protocol
This assay is based on the ability of DTBHQ to quench the blue-green ABTS radical cation (ABTS•+), which is measured by the decrease in absorbance at 734 nm.
Required Materials
-
DTBHQ and Trolox
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate (K₂S₂O₈)
-
Absolute Ethanol (Spectrophotometric Grade)
-
96-well microplate and reader (734 nm)
Preparation of Solutions
-
DTBHQ and Trolox Solutions: Prepare stock and working dilutions in ethanol as described in the DPPH protocol (Section 1.2).
-
ABTS Radical Cation (ABTS•+) Stock Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes (1:1 ratio).
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. [11]This allows for the complete formation of the radical cation.
-
-
ABTS•+ Working Solution: Before the assay, dilute the ABTS•+ stock solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm. [12]
Step-by-Step Assay Procedure
-
Plate Setup: Add 20 µL of each DTBHQ dilution or Trolox standard to separate wells. Add 20 µL of ethanol for the control.
-
Initiate Reaction: Add 180 µL of the ABTS•+ working solution to all wells.
-
Incubation: Mix and incubate at room temperature for 6-10 minutes.
-
Measurement: Read the absorbance at 734 nm.
Data Analysis
Calculations for % Inhibition, IC50, and TEAC are performed as described for the DPPH assay (Section 1.4), using the absorbance values obtained at 734 nm.
Part 3: Lipophilic Oxygen Radical Absorbance Capacity (ORAC) Assay Protocol
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals. [13]This protocol is adapted for lipophilic compounds.
Required Materials
-
DTBHQ and Trolox
-
Fluorescein sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
75 mM Phosphate buffer (pH 7.4)
-
Black, clear-bottom 96-well microplate
-
Fluorescence microplate reader with excitation/emission filters at 485/520 nm, respectively, and temperature control at 37°C.
Preparation of Solutions
-
DTBHQ and Trolox Solutions: Prepare stock solutions in 100% acetone. Dilutions should be made in a 50:50 mixture of acetone and water (v/v).
-
Fluorescein Working Solution: Prepare a stock in phosphate buffer and dilute to the final working concentration as recommended by the instrument manufacturer (typically in the nanomolar range).
-
AAPH Solution: Prepare AAPH fresh daily in phosphate buffer. The concentration must be optimized but is typically around 153 mM. It is critical to pre-incubate the AAPH solution at 37°C for at least 30 minutes to ensure a constant rate of radical generation. [14]
Step-by-Step Assay Procedure
-
Plate Setup: In a black 96-well plate, add 25 µL of DTBHQ dilutions, Trolox standards, or the acetone/water mixture (for the blank).
-
Add Fluorescein: Add 150 µL of the fluorescein working solution to all wells.
-
Pre-incubation: Incubate the plate at 37°C for 30 minutes in the plate reader.
-
Initiate Reaction: Add 25 µL of the pre-warmed AAPH solution to all wells using the plate reader's injector system to ensure a consistent start time.
-
Measurement: Immediately begin monitoring the fluorescence decay kinetically every 1-2 minutes for at least 60-90 minutes at 37°C.
Data Analysis
-
Calculate Area Under the Curve (AUC): The antioxidant capacity is quantified by calculating the net area under the fluorescence decay curve (AUC).
-
Net AUC = AUC_sample - AUC_blank
-
-
Create Standard Curve: Plot the Net AUC for the Trolox standards against their concentrations.
-
Express Results: Determine the ORAC value of DTBHQ from the Trolox standard curve. Results are expressed as µmol of Trolox Equivalents (TE) per gram or mole of DTBHQ.
References
- Smolecule. (n.d.). This compound.
- Guidechem. (n.d.). This compound.
-
Prior, R. L., Wu, X., & Schaich, K. (2005). Assays for hydrophilic and lipophilic antioxidant capacity (oxygen radical absorbance capacity (ORAC(FL))) of plasma and other biological and food samples. Journal of Agricultural and Food Chemistry, 53(8), 3101-3107. Retrieved from [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). High-Purity this compound Manufacturer | Supplier.
-
Serafini, M., Del Rio, D., Yao, D. N., & Crozier, A. (2011). Synthesis and Evaluation of the Antioxidant Activity of Lipophilic Phenethyl Trifluoroacetate Esters by In Vitro ABTS, DPPH and in Cell-Culture DCF Assays. Molecules, 16(10), 8349-8361. Retrieved from [Link]
-
ResearchGate. (2015). How can I evaluate the antioxidant activity in hydrophobic medium? Retrieved from [Link]
-
Seker, M., & Hrabarova, A. (2021). Selected in vitro methods to determine antioxidant activity of hydrophilic/lipophilic substances. Potravinarstvo Slovak Journal of Food Sciences, 15, 56-64. Retrieved from [Link]
- Kamiya Biomedical Company. (n.d.). Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay.
-
MDPI. (2023). ABTS/TAC Methodology: Main Milestones and Recent Applications. Retrieved from [Link]
- New Haven Pharma. (n.d.). This compound.
-
Sharma, O. P., & Bhat, T. K. (2009). Genesis and development of DPPH method of antioxidant assay. Journal of Food Science and Technology, 46(6), 513-518. Retrieved from [Link]
-
Pisoschi, A. M., & Negulescu, G. P. (2011). Analytical Methods Used in Determining Antioxidant Activity: A Review. International Journal of Molecular Sciences, 12(12), 9152-9183. Retrieved from [Link]
- Semantic Scholar. (n.d.). Assays for hydrophilic and lipophilic antioxidant capacity (oxygen radical absorbance capacity (ORAC(FL))) of plasma and other biological and food samples.
-
ResearchGate. (2025). Quantifying antioxidant activity of hydrophobic compounds using metal-mediated DNA damage. Retrieved from [Link]
- G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay.
-
BMG Labtech. (2022). ORAC assay measures antioxidant capacity. Retrieved from [Link]
- G-Biosciences. (n.d.). DPPH Antioxidant Assay.
-
protocols.io. (2019). ABTS decolorization assay – in vitro antioxidant capacity. Retrieved from [Link]
-
Cell Biolabs, Inc. (n.d.). Oxygen Radical Antioxidant Capacity (ORAC) Assay. Retrieved from [Link]
- Bioquochem. (n.d.). ABTS Assay Kit.
- Benchchem. (n.d.). A Comparative Guide to the Antioxidant Activity of 2,5-Di-tert-butylhydroquinone and Butylated Hydroxytoluene.
-
ResearchGate. (2025). Solubility of 2,5-Di-tert-butylhydroquinone and Process Design for Its Purification Using Crystallization. Retrieved from [Link]
-
Zhang, Y., Liu, J. J., Zhang, L., & Wang, X. Z. (2017). Solubility of 2,5-Di-tert-butylhydroquinone and Process Design for Its Purification Using Crystallization. Journal of Chemical & Engineering Data, 62(9), 2685-2693. Retrieved from [Link]
-
Dojindo Molecular Technologies. (n.d.). DPPH Antioxidant Assay Kit D678 manual. Retrieved from [Link]
- Zen-Bio, Inc. (n.d.). DPPH Antioxidant Assay Kit.
-
Wang, Y., Zhang, Y., Liu, Y., & Li, J. (2020). TBHQ-Overview of Multiple Mechanisms against Oxidative Stress for Attenuating Methamphetamine-Induced Neurotoxicity. Oxidative Medicine and Cellular Longevity, 2020, 8820139. Retrieved from [Link]
-
ResearchGate. (2013). Does anyone know an easy protocol for DPPH assay? Retrieved from [Link]
- Eastman. (n.d.). Hydroquinone derivatives.
-
Kutil, Z., Kvasnicová, M., Temml, V., Schuster, D., Vaněk, T., Fernandez, E., ... & Landa, P. (2015). The influence of the quinone antioxidants tert-butylhydroquinone and 2,5-di-tert-butylhydroquinone on the arachidonic acid metabolism in vitro. Food and Agricultural Immunology, 26(4), 504-511. Retrieved from [Link]
-
MDPI. (2022). Synthesis, Characterization and Evaluation of a Novel Tetraphenolic Compound as a Potential Antioxidant. Retrieved from [Link]
Sources
- 1. Buy this compound | 903-19-5 [smolecule.com]
- 2. nbinno.com [nbinno.com]
- 3. Page loading... [guidechem.com]
- 4. eastman.com [eastman.com]
- 5. This compound | New Haven Pharma [newhavenpharma.com]
- 6. researchgate.net [researchgate.net]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 12. cosmobiousa.com [cosmobiousa.com]
- 13. kamiyabiomedical.com [kamiyabiomedical.com]
- 14. Assays for hydrophilic and lipophilic antioxidant capacity (oxygen radical absorbance capacity (ORAC(FL))) of plasma and other biological and food samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 2,5-Bis(1,1,3,3-tetramethylbutyl)hydroquinone in Acrylic Resins: A Technical Guide for Researchers
This guide provides a comprehensive overview of the application of 2,5-Bis(1,1,3,3-tetramethylbutyl)hydroquinone as a polymerization inhibitor and antioxidant in acrylic resin systems. It is intended for researchers, scientists, and professionals in drug development and polymer science who are seeking to enhance the stability and performance of their acrylic formulations. This document delves into the mechanistic underpinnings of this hindered hydroquinone derivative, offers detailed protocols for its evaluation and use, and presents a framework for assessing its performance against other common inhibitors.
Introduction: The Critical Role of Stabilization in Acrylic Resins
Acrylic resins, valued for their optical clarity, weather resistance, and versatility, are susceptible to premature and uncontrolled polymerization. This can occur during synthesis, storage, and processing, leading to increased viscosity, gel formation, and ultimately, unusable material. To mitigate these risks, polymerization inhibitors are incorporated into the monomer system. Furthermore, the long-term durability of cured acrylic products can be compromised by oxidative degradation initiated by heat, light, and environmental factors. Antioxidants play a crucial role in quenching these degradation pathways, thereby preserving the mechanical and aesthetic properties of the final product.
This compound, a sterically hindered phenolic compound, serves a dual function as both a highly effective polymerization inhibitor and a long-term antioxidant. Its unique molecular structure, featuring bulky tetramethylbutyl groups, offers distinct advantages over conventional inhibitors like hydroquinone (HQ) and its monomethyl ether (MEHQ).
Mechanistic Insights: The Advantage of Steric Hindrance
The primary function of phenolic inhibitors is to intercept and neutralize free radicals, which are the initiators of polymerization. This process is particularly effective in the presence of oxygen. The generally accepted mechanism involves the formation of a peroxy radical from a monomer radical and oxygen. The phenolic inhibitor then donates a hydrogen atom to this peroxy radical, effectively terminating the chain reaction.
The bulky 1,1,3,3-tetramethylbutyl groups at the 2 and 5 positions of the hydroquinone ring in this compound provide significant steric hindrance. This structural feature is key to its enhanced performance.
Diagram: Mechanism of Inhibition
Caption: Free radical scavenging by a hindered hydroquinone inhibitor.
The steric hindrance provided by the tetramethylbutyl groups enhances the stability of the resulting phenoxy radical (ArO•), preventing it from initiating new polymer chains. This leads to a more efficient termination process and a longer induction period before the onset of polymerization. Furthermore, this stability contributes to its effectiveness as a long-term antioxidant in the cured polymer matrix, protecting against thermo-oxidative degradation.
Performance Evaluation: A Comparative Framework
Table 1: Comparative Performance of Polymerization Inhibitors in an Acrylic Monomer System (Hypothetical Data)
| Parameter | No Inhibitor | Hydroquinone (HQ) | MEHQ | This compound |
| Inhibitor Concentration (ppm) | 0 | 200 | 200 | 200 |
| Induction Period at 60°C (minutes) | < 1 | 30 | 45 | > 120 |
| Time to Peak Exotherm (minutes) | 5 | 45 | 60 | > 150 |
| Peak Exotherm (°C) | > 200 | 180 | 175 | 160 |
| Color of Cured Resin (APHA) | > 100 | 50 | 40 | < 20 |
| Molecular Weight (Mw) of Polymer | Low (uncontrolled) | Moderate | Moderate-High | High |
Disclaimer: The data in this table is illustrative and intended to demonstrate the expected performance advantages of a hindered hydroquinone. Actual results will vary depending on the specific acrylic monomer, initiator, and experimental conditions.
Experimental Protocols
The following protocols provide a framework for the systematic evaluation of this compound in an acrylic resin system.
Protocol 1: Determination of Induction Period
Objective: To measure the effectiveness of the inhibitor in preventing the onset of polymerization under isothermal conditions.
Materials:
-
Acrylic monomer (e.g., methyl methacrylate, butyl acrylate)
-
This compound
-
Standard inhibitors for comparison (e.g., HQ, MEHQ)
-
Free-radical initiator (e.g., benzoyl peroxide, AIBN)
-
Reaction vessel with temperature control and stirring (e.g., jacketed reactor, differential scanning calorimeter)
-
Temperature probe
Procedure:
-
Prepare stock solutions of the inhibitors in the acrylic monomer at various concentrations (e.g., 50, 100, 200, 500 ppm).
-
Charge a known volume of the inhibited monomer solution into the reaction vessel.
-
Equilibrate the system to the desired test temperature (e.g., 60°C, 80°C).
-
Add a fixed amount of the initiator to the monomer solution and start monitoring the temperature.
-
The induction period is the time from the addition of the initiator until a noticeable increase in temperature (exotherm) is observed, indicating the onset of polymerization.
-
Record the induction period for each inhibitor and concentration.
Diagram: Workflow for Inhibitor Evaluation
Application Note: Enhancing Polymer Longevity with 2,5-Bis(1,1,3,3-tetramethylbutyl)hydroquinone
Introduction: The Challenge of Polymer Degradation
Polymers are susceptible to degradation from a variety of environmental factors, including heat, oxygen, and UV radiation. This degradation manifests as a loss of mechanical properties, discoloration, and reduced service life.[1] At a molecular level, degradation is often initiated by the formation of free radicals, which propagate chain-scission reactions, leading to a decrease in molecular weight and the deterioration of the polymer's physical integrity.[2] To counteract these effects, stabilizers are incorporated into the polymer matrix. This application note provides a detailed guide to the use of 2,5-Bis(1,1,3,3-tetramethylbutyl)hydroquinone, a high-performance primary antioxidant, for the stabilization of polymers.
Chemical and Physical Properties
This compound is a sterically hindered phenolic antioxidant. Its key properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | This compound | |
| CAS Number | 903-19-5 | |
| Molecular Formula | C₂₂H₃₈O₂ | |
| Molecular Weight | 334.54 g/mol | |
| Appearance | White to light yellow powder/crystal | |
| Melting Point | 128.0 to 133.0 °C |
Mechanism of Action: A Sterically Hindered Radical Scavenger
This compound functions as a primary antioxidant by donating a hydrogen atom from its hydroxyl groups to neutralize peroxy free radicals. This action transforms the highly reactive peroxy radical into a stable hydroperoxide, effectively terminating the degradation chain reaction. The bulky 1,1,3,3-tetramethylbutyl groups provide steric hindrance around the hydroxyl groups, which enhances the stability of the resulting antioxidant radical and prevents it from initiating new degradation chains. This structural feature contributes to its high efficiency and long-term stabilizing effect.[3]
Caption: Mechanism of radical scavenging by this compound.
Experimental Protocols
Protocol 1: Incorporation of the Stabilizer into a Polymer Matrix
This protocol describes the melt compounding of this compound into polypropylene using a twin-screw extruder.
Materials and Equipment:
-
Polypropylene (PP) powder or pellets
-
This compound powder
-
Twin-screw extruder
-
Gravimetric feeders
-
Water bath for strand cooling
-
Pelletizer
Procedure:
-
Pre-Drying: Dry the PP resin at 80-90°C for 2-4 hours to a moisture content of <0.05%.
-
Feeder Calibration: Calibrate the gravimetric feeders for both the PP resin and the antioxidant powder to achieve the desired loading concentration (e.g., 0.1-0.5% by weight).
-
Extruder Setup: Set the temperature profile of the twin-screw extruder. A typical profile for PP is:
-
Feed Zone: 180°C
-
Compression Zone: 190-210°C
-
Metering Zone: 220°C
-
Die: 215°C
-
-
Compounding:
-
Start the extruder at a moderate screw speed (e.g., 200-300 rpm).
-
Simultaneously feed the PP resin and the antioxidant powder into the main throat of the extruder.
-
Ensure a consistent feed rate to maintain a uniform dispersion of the antioxidant in the polymer melt.
-
-
Strand Cooling and Pelletizing:
-
Extrude the molten polymer blend through the die to form strands.
-
Pass the strands through a water bath to cool and solidify.
-
Feed the cooled strands into a pelletizer to produce stabilized PP pellets.
-
-
Sample Collection: Collect the pellets for subsequent performance evaluation. Prepare a control sample of unstabilized PP using the same processing conditions.
Sources
Application Notes and Protocols for the Use of 2,5-Bis(1,1,3,3-tetramethylbutyl)hydroquinone in Proteomics Research
Introduction: A Powerful Tool for Redox Proteomics
2,5-Bis(1,1,3,3-tetramethylbutyl)hydroquinone is a synthetic, sterically hindered phenolic antioxidant. Its structure, characterized by two bulky tetramethylbutyl groups flanking a hydroquinone core, imparts significant stability and lipophilicity, allowing for excellent solubility in organic solvents and partitioning into cellular membranes. In the context of proteomics, this compound offers a dual utility: firstly, as a protective agent to mitigate artefactual oxidation of proteins during sample preparation, and secondly, as a chemical probe to investigate cellular responses to oxidative stress.
The hydroquinone moiety is a potent scavenger of free radicals, which can cause unwanted and variable modifications of amino acid residues, particularly methionine and cysteine, during cell lysis and protein digestion.[1][2] Such artefactual modifications can complicate data analysis and interpretation in quantitative proteomics studies. By including this compound in lysis and digestion buffers, researchers can minimize this experimental noise, thereby enhancing the integrity and reproducibility of their results.
Furthermore, its ability to modulate intracellular redox balance makes it a valuable tool for studying the cellular mechanisms of oxidative stress.[3][4] By treating cells with this compound, researchers can induce or counteract oxidative insults and then employ proteomic techniques to identify and quantify changes in protein expression, post-translational modifications, and protein-protein interactions.[5][6] This can provide insights into the signaling pathways and cellular defense mechanisms involved in oxidative stress-related pathologies.
These application notes provide detailed protocols for the use of this compound in two key areas of proteomics research: as a protective antioxidant during sample preparation and as a modulator of cellular redox status for oxidative stress studies.
Application 1: Prevention of Artefactual Protein Oxidation During Sample Preparation
Mechanism of Action
During cell lysis and subsequent protein digestion, the cellular environment is disrupted, leading to the release of reactive oxygen species (ROS). These ROS can non-specifically oxidize amino acid side chains, with methionine and cysteine being the most susceptible.[7] this compound, as a potent antioxidant, can effectively scavenge these free radicals, thereby preserving the native state of the proteins in the sample.
Experimental Workflow
The following diagram illustrates the integration of this compound into a standard bottom-up proteomics workflow.
Caption: Workflow for proteomics sample preparation with the inclusion of an antioxidant.
Protocol 1: In-Solution Digestion with this compound
This protocol is designed for the digestion of protein lysates in solution, followed by analysis by mass spectrometry.
Materials:
-
Cells or tissue of interest
-
Lysis Buffer: RIPA buffer or other suitable buffer
-
This compound stock solution (10 mM in ethanol)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Ammonium bicarbonate
-
Trypsin (proteomics grade)
-
Formic acid
Procedure:
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cell pellet in Lysis Buffer supplemented with protease inhibitors and this compound to a final concentration of 10-50 µM.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the soluble proteins.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
-
Reduction and Alkylation:
-
Take a desired amount of protein (e.g., 100 µg) and adjust the volume with 50 mM ammonium bicarbonate.
-
Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.
-
Cool the sample to room temperature.
-
Add IAA to a final concentration of 20 mM and incubate in the dark at room temperature for 30 minutes.
-
-
Protein Digestion:
-
Add trypsin to the protein solution at a 1:50 (w/w) ratio (trypsin:protein).
-
Add this compound to a final concentration of 10-50 µM.
-
Incubate overnight at 37°C with gentle shaking.
-
-
Peptide Cleanup:
-
Stop the digestion by adding formic acid to a final concentration of 1%.
-
Desalt the peptides using a C18 spin column or other suitable method.
-
Dry the purified peptides in a vacuum centrifuge and store at -20°C until LC-MS/MS analysis.
-
Protocol 2: In-Gel Digestion with this compound
This protocol is suitable for proteins separated by SDS-PAGE.
Materials:
-
Protein sample separated on an SDS-PAGE gel
-
Coomassie stain and destaining solution
-
Acetonitrile (ACN)
-
Ammonium bicarbonate
-
DTT
-
IAA
-
Trypsin (proteomics grade)
-
This compound stock solution (10 mM in ethanol)
-
Formic acid
-
Trifluoroacetic acid (TFA)
Procedure:
-
Gel Excision and Destaining:
-
Excise the protein band(s) of interest from the Coomassie-stained gel.
-
Destain the gel pieces with a solution of 50% ACN in 50 mM ammonium bicarbonate until the gel is clear.
-
-
Reduction and Alkylation:
-
Reduce the proteins by incubating the gel pieces in 10 mM DTT in 50 mM ammonium bicarbonate at 56°C for 45 minutes.
-
Remove the DTT solution and alkylate the proteins by incubating the gel pieces in 55 mM IAA in 50 mM ammonium bicarbonate in the dark at room temperature for 30 minutes.
-
-
Digestion:
-
Wash the gel pieces with 50 mM ammonium bicarbonate and then dehydrate with 100% ACN.
-
Rehydrate the gel pieces in a minimal volume of trypsin solution (10-20 ng/µL in 50 mM ammonium bicarbonate) containing 10-50 µM this compound.
-
Incubate at 37°C overnight.
-
-
Peptide Extraction:
-
Extract the peptides from the gel pieces by sequential incubations with 50% ACN/5% formic acid and then 100% ACN.
-
Pool the extracts and dry them in a vacuum centrifuge.
-
-
Peptide Cleanup:
-
Resuspend the dried peptides in 0.1% TFA and desalt using a C18 ZipTip or similar device.
-
Elute the peptides and dry them in a vacuum centrifuge. Store at -20°C until LC-MS/MS analysis.
-
| Parameter | Recommended Range | Rationale |
| Concentration | 10 - 50 µM | Balances effective antioxidant activity with minimal interference in downstream analysis. Higher concentrations may be needed for samples with high oxidative potential. |
| Solvent for Stock | Ethanol or DMSO | Ensures good solubility of the lipophilic compound. |
| Points of Addition | Lysis and Digestion Buffers | Provides protection throughout the sample preparation workflow. |
Application 2: A Chemical Probe for Studying Cellular Responses to Oxidative Stress
This compound can be used to induce a controlled oxidative stress response in cultured cells. By comparing the proteomes of treated and untreated cells, researchers can identify proteins and pathways that are altered in response to oxidative insults.
Mechanism of Action
While a potent antioxidant, at certain concentrations, hydroquinones can also have pro-oxidant effects within the complex cellular environment, leading to the generation of ROS and subsequent cellular responses.[4] This controlled induction of oxidative stress can be a powerful tool for studying the cellular machinery involved in redox homeostasis.
Experimental Design
The following diagram outlines a typical experimental design for a quantitative proteomics study of oxidative stress.
Caption: Experimental design for a quantitative proteomics study of oxidative stress.
Protocol 3: Quantitative Proteomics of Cells Treated with this compound
This protocol describes the use of isobaric labeling (e.g., Tandem Mass Tags™ or TMT™) for quantitative comparison of the proteomes of control and treated cells.
Materials:
-
Cultured cells of interest
-
Cell culture medium and supplements
-
This compound stock solution (10 mM in ethanol or DMSO)
-
Vehicle control (ethanol or DMSO)
-
Reagents for in-solution digestion (as in Protocol 1)
-
Isobaric labeling reagents (e.g., TMTpro™ 16plex Label Reagent Set)
-
Hydroxylamine
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at a suitable density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound (e.g., 1-100 µM) for a specified time (e.g., 6, 12, or 24 hours).
-
Include a vehicle-treated control group.
-
Perform a cell viability assay (e.g., MTT or LDH) to determine the optimal non-toxic concentration for your experiments.[8]
-
-
Sample Preparation:
-
Harvest the control and treated cells and proceed with cell lysis, protein quantification, reduction, alkylation, and digestion as described in Protocol 1.
-
Note: It is recommended to include an antioxidant in the lysis and digestion buffers to prevent artefactual oxidation during sample processing, as distinct from the in-cell treatment effects.
-
-
Isobaric Labeling:
-
Label the peptide digests from the control and treated groups with different isobaric tags according to the manufacturer's instructions.
-
Quench the labeling reaction with hydroxylamine.
-
-
Sample Pooling and Fractionation:
-
Combine the labeled peptide samples in a 1:1 ratio.
-
For complex proteomes, it is recommended to fractionate the pooled sample using high-pH reversed-phase chromatography to increase the depth of proteome coverage.
-
-
LC-MS/MS Analysis:
-
Analyze the labeled and fractionated peptides by LC-MS/MS using an instrument capable of MS3 fragmentation for accurate quantification of the reporter ions.
-
-
Data Analysis:
-
Process the raw data using a suitable software package (e.g., Proteome Discoverer™, MaxQuant) to identify and quantify proteins.
-
Perform statistical analysis to identify proteins that are significantly up- or down-regulated in response to treatment.
-
Use pathway analysis tools to identify the biological processes and signaling pathways that are affected by the treatment.
-
| Potential PTMs to Monitor | Biological Significance |
| Methionine Sulfoxidation | A common marker of oxidative stress.[2] |
| Cysteine Oxidation States | Reflects changes in the cellular redox environment. |
| Protein Carbonylation | An irreversible modification indicative of severe oxidative damage.[9][10] |
| Phosphorylation | Can indicate activation or inhibition of signaling pathways in response to oxidative stress. |
Trustworthiness and Self-Validation
The protocols described herein are based on established methodologies in the field of proteomics.[11][12][13] To ensure the validity of your results, it is crucial to include appropriate controls in your experiments. For Application 1, a control sample prepared without the antioxidant can be used to assess the extent of artefactual oxidation. For Application 2, a vehicle-treated control is essential for distinguishing the effects of the compound from those of the solvent. Furthermore, validation of key findings by orthogonal methods, such as Western blotting or targeted proteomics, is highly recommended.
Conclusion
This compound is a versatile chemical tool for proteomics research. Its potent antioxidant properties make it an effective agent for preventing artefactual protein modifications during sample preparation, leading to higher quality and more reliable data. Additionally, its ability to modulate cellular redox status allows for its use as a probe to investigate the complex cellular responses to oxidative stress. The protocols provided in these application notes offer a starting point for researchers to incorporate this compound into their proteomics workflows. As with any experimental procedure, optimization of concentrations and incubation times for specific cell types and experimental goals is recommended.
References
-
Utilizing Proteomic Approach to Analyze Potential Antioxidant Proteins in Plant against Irradiation. MDPI. [Link]
-
Proteomics Analysis on the Effects of Oxidative Stress and Antioxidants on Proteins Involved in Sterol Transport and Metabolism in Human Telomerase Transcriptase-Overexpressing-Retinal Pigment Epithelium Cells. MDPI. [Link]
-
Diverse cellular actions of tert-butylhydroquinone, a food additive, on rat thymocytes. Toxicology Research (RSC Publishing). [Link]
-
Alarming impact of the excessive use of tert-butylhydroquinone in food products: A narrative review. National Institutes of Health. [Link]
-
Tert-Butylhydroquinone (TBHQ) Suppresses LPS- and Poly (I:C)-Induced RAW 264.7 Macrophage Activation Through Reduced NF-κB/Type 1 Interferon and Enhanced Antioxidant-Related Pathways. PMC - PubMed Central. [Link]
-
Screening of Protein Carbonylation Sites in Human Serum by Ion Mobility Mass Spectrometry. PMC - PubMed Central. [Link]
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Hi fellow researchers, I just want to ask what do you do to minimize methionine oxidation in your proteomics sample preparation?. ResearchGate. [Link]
-
Mass Spectrometry in the Analysis of Antioxidants and Products of Redox Reactions. MDPI. [Link]
-
Transcriptomics and proteomics reveals the potential mechanisms of hydroquinone-inhibited erythroid differentiation in K562 cells. PubMed. [Link]
-
Protein-protein interactions in plant antioxidant defense. PMC - PubMed Central - NIH. [Link]
-
In-solution protein digestion. Mass Spectrometry Research Facility - University of Oxford. [Link]
-
Oxidative post‐translational modifications of plant antioxidant systems under environmental stress. PMC - NIH. [Link]
-
Proteomic analysis of oxidative stress-resistant cells: a specific role for aldose reductase overexpression in cytoprotection. PubMed. [Link]
-
Transcriptomics and proteomics reveals the potential mechanisms of hydroquinone-inhibited erythroid differentiation in K562 cells. Toxicology Research | Oxford Academic. [Link]
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In‐Solution Digestion of Proteins for Mass Spectrometry. ResearchGate. [Link]
-
Thiol-Redox Proteomics to Study Reversible Protein Thiol Oxidations in Bacteria. Protocols.io. [Link]
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Oxidative protein labeling in mass-spectrometry-based proteomics. PMC - NIH. [Link]
-
Proteomic Identification of Carbonylated Proteins and Their Oxidation Sites. pubs.acs.org. [Link]
-
Redox proteomics: basic principles and future perspectives for the detection of protein oxidation in plants. Oxford Academic. [Link]
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Serial In-solution digestion protocol for mass spectrometry-based glycomics and proteomics analysis. PMC - PubMed Central. [Link]
-
Determination of protein oxidation by mass spectrometry and method transfer to quality control. ResearchGate. [Link]
-
(PDF) The Effects of Tert-butyl Hydroquinone (TBHQ) on Estrogen Receptor Alpha (ERα) and Tumor Suppressor Gene p53 in Breast Cancer Cells. ResearchGate. [Link]
-
Sample preparation and cleanup methods for clinical top-down proteomics. PMC - NIH. [Link]
-
Resvega Alleviates Hydroquinone-Induced Oxidative Stress in ARPE-19 Cells. PMC. [Link]
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Enhanced Integrative Diagnosis and Therapeutic Strategy for Hepatic Ischemia-Reperfusion Injury through HOCl-Sensitive Cysteine Delivery System for Targeted Antioxidant Modulation. Analytical Chemistry - ACS Publications. [Link]
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Probing the interaction of tert-butylhydroquinone and its β-cyclodextrin inclusion complex with bovine serum albumin. ResearchGate. [Link]
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Tips and Tricks for Proteomic Sample Preparation. Biocompare. [Link]
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Food Antioxidants and Their Interaction with Human Proteins. PMC - NIH. [Link]
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Effects of hydroquinone and its glucoside derivatives on melanogenesis and antioxidation: Biosafety as skin whitening agents. PubMed. [Link]
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2,5-Di-tert-butylhydroquinone (DBHQ) from Aladdin Scientific. Biocompare.com. [Link]
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Protein Oxidative Modifications: Beneficial Roles in Disease and Health. PMC - NIH. [Link]
-
PROTEOMIC IDENTIFICATION OF CARBONYLATED PROTEINS AND THEIR OXIDATION SITES. PMC - NIH. [Link]
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(PDF) Evaluation of sample preparation methods for mass spectrometry-based proteomic analysis of barley leaves. ResearchGate. [Link]
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Peptide oxidation bias during sample preparation for LC-MS/MS. Biology Stack Exchange. [Link]
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Identification and Characterization of a Proteinaceous Antibacterial Factor from Pseudomonas extremorientalis PEY1 Active Against Edwardsiella tarda. MDPI. [Link]
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Towards a Holistic Understanding of the Interactions of Redox-Active Proteins. MDPI. [Link]
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Using Redox Proteomics to Gain New Insights into Neurodegenerative Disease and Protein Modification. MDPI. [Link]
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Post‐translational modifications of proteins in cardiovascular diseases examined by proteomic approaches. ResearchGate. [Link]
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Serial in-solution digestion protocol for mass spectrometry-based glycomics and proteomics analysis. Molecular Omics (RSC Publishing). [Link]
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Applications of Mass-Spectrometry Based Quantitative Proteomics to Understand Complex Cellular Functions and Cell Fate Decisions. biomedres.us. [Link]
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In-solution trypsin digestion. Protocol book. [Link]
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Proteomic Strategies for the Analysis of Carbonyl Groups on Proteins. CONICET. [Link]
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Identification and Quantification of Protein Carbonylation by Mass Spectrometry. escolare.org. [Link]
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Troubleshooting & Optimization
Solubility of 2,5-Bis(1,1,3,3-tetramethylbutyl)hydroquinone in organic solvents
Welcome to the technical support resource for 2,5-Bis(1,1,3,3-tetramethylbutyl)hydroquinone. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights, troubleshooting guides, and frequently asked questions regarding its solubility in organic solvents.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound is an organic compound that is a derivative of hydroquinone. It features two bulky 1,1,3,3-tetramethylbutyl groups attached to the hydroquinone ring.[1] These bulky groups provide steric hindrance, which enhances its stability and effectiveness as an antioxidant.[1] At room temperature, it typically appears as a white to off-white crystalline solid.[2] Due to its structure, it is a nonpolar molecule. This fundamental property is the primary determinant of its solubility characteristics, adhering to the principle of "like dissolves like".[3]
Q2: In which types of organic solvents is this compound expected to be soluble?
Given its nonpolar, sterically hindered structure, this compound exhibits limited solubility in water but is generally soluble in common organic solvents.[2] Its solubility is governed by the intermolecular forces between the solute and the solvent. Solvents with similar polarity and dispersion forces will be most effective.
-
Good Solubility is expected in: Nonpolar and moderately polar solvents such as acetone, ethanol, ethyl acetate, ethers, and carbon disulfide.[2]
-
Slight Solubility is expected in: Less polar hydrocarbon solvents like benzene and gasoline.[2]
The bulky tert-butyl groups significantly influence its solubility profile compared to unsubstituted hydroquinone, which has higher solubility in polar solvents due to hydrogen bonding.
Q3: My solution of this compound has turned brown. What happened and how can I prevent it?
This discoloration is a classic indicator of oxidation. Hydroquinones are susceptible to oxidation, where they are converted to the corresponding quinones, which are often colored.[5][6][7] This process can be initiated by exposure to air (oxygen), light, or the presence of oxidizing impurities in the solvent.[8][9]
Prevention Strategies:
-
Use an Inert Atmosphere: Whenever possible, handle the solid and prepare solutions under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.
-
Protect from Light: Store the solid compound and any prepared solutions in amber vials or wrap containers with aluminum foil to prevent photo-oxidation.[8]
-
Use High-Purity, Fresh Solvents: Solvents can contain dissolved oxygen or peroxide impurities that can initiate oxidation. Using freshly opened bottles of high-purity or sparged solvents (bubbled with an inert gas) is recommended.
-
Work Quickly: Prepare solutions immediately before use to minimize the time they are exposed to ambient conditions.
Q4: How does temperature affect the solubility of this compound?
For most solid solutes dissolving in liquid solvents, solubility increases with temperature.[4][10] The dissolution process is typically endothermic, meaning it requires energy. Heating the solvent provides this energy, allowing more solute to dissolve.[11] If you are struggling to dissolve the compound, gentle heating and stirring can significantly improve solubility.[12][13] However, be cautious, as elevated temperatures can also accelerate the rate of oxidation.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the dissolution of this compound.
Issue 1: The compound is not dissolving completely, even with vigorous stirring.
-
Causality Analysis: This is the most common issue and points to several potential causes. The system may not have enough thermal energy, the solvent may be inappropriate for the solute's polarity, or the solution may have reached its saturation point.
-
Troubleshooting Steps:
-
Increase Solvent Volume: The simplest explanation is that the concentration exceeds the solubility limit. Add a measured volume of fresh solvent and continue stirring.
-
Apply Gentle Heat: Use a warm water bath to gently heat the solution while stirring.[13] An increase in temperature often increases solubility.[10] Do not overheat, as this can promote degradation.[1]
-
Change the Solvent: If the compound remains insoluble, the chosen solvent is likely inappropriate. Refer to the qualitative solubility table below and select a solvent with a polarity profile better matched to the nonpolar nature of the compound.
-
Verify Saturation: If you need a saturated solution, ensure you have added an excess of the solid and allowed sufficient time for equilibrium to be reached (this can take several hours).[14] The presence of undissolved solid is a key indicator of saturation.[15][16]
-
Issue 2: After cooling a heated solution, the compound crashed out (precipitated).
-
Causality Analysis: This occurs because you created a supersaturated solution at a higher temperature. As the solution cools, the solubility limit decreases, and the excess solute can no longer remain dissolved, causing it to precipitate or crystallize.[13]
-
Troubleshooting Steps:
-
Maintain Temperature: If your experiment requires the compound to remain in solution, it must be maintained at the temperature at which it was dissolved.
-
Add More Solvent: To create a stable solution at room temperature, you must add enough solvent so that the concentration is below the saturation point at that lower temperature.
-
Controlled Cooling (for Recrystallization): If your goal is purification, this "crashing out" is the basis of recrystallization. To obtain purer crystals, the solution should be cooled slowly to allow for the ordered formation of a crystal lattice.
-
Logical Troubleshooting Workflow
The following diagram outlines a decision-making process for addressing common solubility issues.
Caption: Troubleshooting decision tree for dissolving the compound.
Data & Protocols
Qualitative Solubility Reference Table
The following table provides expected solubility based on solvent polarity and the "like dissolves like" principle.[3] Note: This is a guideline. Experimental verification is required for precise quantitative data.
| Solvent Class | Example Solvents | Expected Solubility | Rationale |
| Polar Protic | Water, Methanol | Insoluble in Water[2], Soluble in Methanol[2][10] | The large, nonpolar tetramethylbutyl groups dominate the molecule, making it hydrophobic. While it can dissolve in alcohols, water is too polar. |
| Polar Aprotic | Acetone, Ethyl Acetate, DMSO | Soluble to Very Soluble[2][4][17] | These solvents have a moderate polarity and can engage in dipole-dipole interactions without the strong hydrogen-bonding network of water, making them effective. |
| Nonpolar Aromatic | Toluene, Benzene | Soluble | The aromatic ring of the hydroquinone and the nonpolar alkyl groups interact favorably with the aromatic solvent via van der Waals forces. |
| Nonpolar Aliphatic | Hexane, Cyclohexane | Slightly Soluble to Soluble | These solvents are nonpolar, but their interaction potential is limited to weaker dispersion forces. Solubility may be lower than in aromatic or polar aprotic solvents. |
Experimental Protocol: Quantitative Solubility Determination
To obtain precise solubility data, the isothermal shake-flask method followed by gravimetric analysis is a reliable and widely used technique.[14][18] This method determines the concentration of a solute in a saturated solution at a specific temperature.[15][16]
Principle
An excess amount of the solid compound is agitated in the solvent at a constant temperature for a prolonged period to ensure equilibrium is reached.[11][19][20] Once the solution is saturated, a known volume of the supernatant is carefully separated, the solvent is evaporated, and the mass of the remaining solid is measured.[15][18]
Workflow Diagram
Caption: Isothermal shake-flask and gravimetric analysis workflow.
Step-by-Step Methodology
-
Preparation:
-
Add an excess amount of this compound to a series of glass vials. "Excess" means enough solid will remain undissolved at the end of the experiment.
-
Add a precise volume of the desired organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period to reach equilibrium. This can vary but is typically 24 to 72 hours. A good practice is to measure the concentration at different time points (e.g., 24h, 48h, 72h); equilibrium is reached when consecutive measurements yield the same value.[14][15]
-
-
Sample Collection and Filtration:
-
Stop the agitation and let the vials stand in the temperature bath to allow the excess solid to settle.
-
Carefully draw a sample of the clear supernatant using a syringe.
-
Attach a syringe filter (e.g., 0.22 µm PTFE for organic solvents) and dispense a known volume (e.g., 5.00 mL) of the clear, saturated solution into a pre-weighed, clean, and dry evaporating dish.
-
-
Gravimetric Analysis: [18][21]
-
Record the weight of the empty evaporating dish (W_dish ).
-
Record the weight of the dish containing the filtrate (W_dish+filtrate ).
-
Place the dish in a ventilated oven at a temperature sufficient to evaporate the solvent but well below the decomposition point of the compound.
-
Periodically remove the dish, cool it to room temperature in a desiccator, and weigh it. Repeat this drying and weighing process until a constant weight is achieved.[16]
-
Record the final constant weight of the dish with the dry solute (W_dish+solute ).
-
-
Calculation:
-
Mass of solute = W_dish+solute - W_dish
-
Mass of solvent = W_dish+filtrate - W_dish+solute
-
Solubility is typically expressed as grams of solute per 100 g of solvent:
-
Solubility = (Mass of solute / Mass of solvent) x 100
-
-
Safety & Handling
-
Always handle this compound in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[22]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[23][24]
-
The compound may cause skin and eye irritation.[2] In case of contact, wash the affected area thoroughly with soap and water.[22][24]
-
Store the chemical in a tightly closed container in a cool, dry place away from light and oxidizing agents.[22][23]
References
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- Qureshi, A., Vyas, J., & Upadhyay, U. M. (2021). Determination of solubility by gravimetric method: A brief review. International Journal of Pharmaceutical Sciences and Drug Analysis, 1(1), 58-60.
- Determination of Solubility by Gravimetric Method. (n.d.). Pharma Instinct.
- Qureshi, A., Vyas, J., & Upadhyay, U. M. (n.d.). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences.
- How to determine the solubility of a substance in an organic solvent? (2024). ResearchGate.
- Zhang, Y., Liu, J. J., Zhang, L., & Wang, X. Z. (n.d.). Solubility of 2,5-Di-tert-butylhydroquinone and Process Design for Its Purification Using Crystallization. White Rose Research Online.
- 2,5-Di-tert-butylhydroquinone 88-58-4 wiki. (n.d.). Guidechem.
- Gravimetric Analysis. (n.d.). Wired Chemist.
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). University of Babylon.
- Solubility Determination, Solute–Solvent Interactions, and Model Correlation of Sorafenib in Twelve Pure Organic Solvents between T = 273.15 and 313.15 K. (2021). ACS Publications.
- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). University of Massachusetts.
- Isothermal method (detecting composition of a saturated solution at a given temperature). (n.d.). ResearchGate.
- Hydroquinone - SAFETY DATA SHEET. (2023). pentachemicals.
- Hydroquinone - SAFETY DATA SHEET. (2024). Sigma-Aldrich.
- Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. (2021). Biointerface Research in Applied Chemistry.
- Organic Chemistry: Introduction to Solubility. (2021). SALTISE.
- Personal protective equipment for handling 2,5-Di-tert-butylhydroquinone. (n.d.). Benchchem.
- Solubility of 2,5-Di-tert-butylhydroquinone and Process Design for Its Purification Using Crystallization. (2025). ResearchGate.
- Solubility of Organic Compounds. (2023). University of Calgary.
- Oxidation of hydroquinones by a (salen)ruthenium(vi) nitrido complex. (n.d.). RSC Publishing.
- Dissolving hydroquinone crystals into a cream! (2009). Ask Me Help Desk.
- Kinetics and mechanism of the oxidation of hydroquinones by a trans-dioxoruthenium(VI) complex. (n.d.). PubMed.
- I'm preparing 1M hydroquinone solution in 50ml of water. But the solvent isn't dissolving & the solution is appearing brown. Was the reagent expired? (2023). ResearchGate.
- Safety Data Sheet: Hydroquinone. (2025). Carl ROTH.
- Oxidation And Reduction Hydroquinones Ubiquinones Biological 2e Redox Centers. (n.d.). Jack Westin.
- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies.
- Hydroquinone to Quinone, Oxidation or reduction? (2021). Reddit.
- Determination of aqueous solubility by heating and equilibration: A technical note. (2025). ResearchGate.
- 2,5-Di-tert-butylhydroquinone | SERCA Inhibitor. (n.d.). MedChemExpress.
- This compound. (n.d.). Smolecule.
- Solubility of Hydroquinone in Different Solvents from 276.65 K to 345.10 K. (2005). Journal of Chemical & Engineering Data.
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Technical Support Center: Crystallization Purification of 2,5-Bis(1,1,3,3-tetramethylbutyl)hydroquinone
Welcome to the technical support center for the purification of 2,5-Bis(1,1,3,3-tetramethylbutyl)hydroquinone (DTBHQ) by crystallization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the scientific rationale and practical steps to overcome common challenges encountered during the crystallization of this important antioxidant.
I. Understanding the Crystallization of DTBHQ: First Principles
This compound, a sterically hindered phenolic antioxidant, is a white to off-white crystalline solid.[1] Its purification by crystallization is a critical step to remove impurities, such as the byproduct 2,5-ditertiary butyl hydroquinone (DTBHQ), and colored degradation products that can arise from oxidation.[2] The success of this purification technique hinges on the differential solubility of DTBHQ and its impurities in a chosen solvent or solvent system at varying temperatures.
The ideal solvent for crystallization will exhibit high solubility for DTBHQ at elevated temperatures and low solubility at lower temperatures, thus maximizing the recovery of pure crystals upon cooling.[3] Studies have shown that while DTBHQ is soluble in common organic solvents like ethanol, ether, and acetone, its solubility in water is limited.[1] Acetone, in particular, shows a rapid increase in DTBHQ solubility with rising temperature, making it a suitable solvent for cooling crystallization.[3][4]
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the crystallization of DTBHQ.
Issue 1: Low or No Crystal Formation
Question: I've dissolved my crude DTBHQ in the solvent and cooled the solution, but no crystals have formed, or the yield is very low. What's going on?
Answer: This is a common issue that can stem from several factors related to supersaturation and nucleation.
Possible Causes and Solutions:
-
Insufficient Supersaturation: The solution may not be concentrated enough for crystals to form upon cooling.
-
Solution: Before cooling, gently evaporate some of the solvent to increase the concentration of DTBHQ. Be cautious not to evaporate too much solvent, as this can cause the product to "crash out" as an amorphous solid rather than forming well-defined crystals.
-
-
Inappropriate Solvent Choice: The solvent may be too good at dissolving DTBHQ, even at low temperatures.
-
Solution: Consider a different solvent or a mixed-solvent system. A good approach is to dissolve the DTBHQ in a "good" solvent (one in which it is highly soluble) and then slowly add a "poor" solvent (one in which it is sparingly soluble) until the solution becomes slightly cloudy (the point of saturation). Then, gently heat the solution until it becomes clear again before allowing it to cool slowly. A mixture of ethanol and n-hexane or petroleum ether has been shown to be effective.[5]
-
-
Lack of Nucleation Sites: Crystal growth requires an initial seed or nucleation site.
-
Solution 1 (Seeding): If you have a small amount of pure DTBHQ, add a single, tiny crystal to the cooled, supersaturated solution. This will provide a template for further crystal growth.
-
Solution 2 (Scratching): Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.
-
-
Cooling Rate is Too Fast: Rapid cooling can lead to the formation of an oil or an amorphous precipitate instead of crystals.
-
Solution: Allow the solution to cool slowly to room temperature, and then transfer it to an ice bath or refrigerator for further cooling. Slow cooling encourages the formation of larger, purer crystals.
-
Issue 2: Oily Precipitate or "Oiling Out"
Question: Instead of crystals, my product has separated as an oily layer at the bottom of the flask. How can I fix this?
Answer: "Oiling out" occurs when the solute's solubility is exceeded at a temperature above its melting point in the solvent, or when the solution becomes supersaturated to a degree that favors the formation of a liquid phase over a solid crystalline phase.
Possible Causes and Solutions:
-
High Concentration of Impurities: Impurities can depress the melting point of the mixture, leading to the formation of an oil.
-
Solution: Try to remove some of the impurities before crystallization, for example, by a preliminary purification step like column chromatography if the impurity level is very high.
-
-
Inappropriate Solvent: The solvent may not be suitable for the crystallization of your specific compound.
-
Solution: Re-heat the solution to dissolve the oil, then add more of the "good" solvent to decrease the saturation. If using a mixed-solvent system, add more of the "good" solvent. Then, allow the solution to cool more slowly. You may need to experiment with different solvent systems.
-
-
Cooling Too Quickly: As mentioned previously, rapid cooling can promote oiling out.
-
Solution: Ensure a slow and gradual cooling process.
-
Issue 3: Discolored Crystals
Question: My DTBHQ crystals have a yellow or brownish tint. How can I obtain a white product?
Answer: The discoloration of hydroquinones is often due to the presence of oxidized species.[2]
Possible Causes and Solutions:
-
Oxidation of Hydroquinone: Hydroquinones are susceptible to oxidation, especially at elevated temperatures in the presence of air.
-
Solution 1 (Use of Reducing Agents): During the dissolution step, a small amount of a reducing agent like sodium dithionite or zinc powder can be added to prevent oxidation.[3]
-
Solution 2 (Inert Atmosphere): Perform the crystallization under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
-
Colored Impurities in the Crude Material: The starting material may contain colored impurities.
-
Solution (Decolorizing Carbon): After dissolving the crude DTBHQ in the hot solvent, add a small amount of activated charcoal (decolorizing carbon). The charcoal will adsorb the colored impurities. Hot filter the solution to remove the charcoal before allowing the solution to cool and crystallize. Caution: Add the charcoal to the hot solution carefully, as it can cause bumping. Do not add charcoal to a boiling solution.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the best solvent for crystallizing this compound?
A1: The choice of solvent is critical. Acetone is a good option for single-solvent cooling crystallization because the solubility of DTBHQ in acetone increases significantly with temperature.[3][4] For mixed-solvent systems, a combination of a good solvent like ethanol or ethyl acetate with a poor solvent like n-hexane or petroleum ether can be very effective.[5] The optimal solvent or solvent system should be determined experimentally.
Q2: How can I improve the purity of my crystallized DTBHQ?
A2: To improve purity, ensure slow crystal growth by allowing the solution to cool gradually. This will minimize the inclusion of impurities within the crystal lattice. After filtration, wash the crystals with a small amount of the cold crystallization solvent to remove any residual mother liquor containing impurities. A second recrystallization step may be necessary for very impure samples.
Q3: What are the key safety precautions when working with this compound?
A3: It is important to handle this compound with appropriate safety measures. It can cause skin and eye irritation. Always wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6] Work in a well-ventilated area or a fume hood to avoid inhaling the dust.[6] This compound is also very toxic to aquatic life, so avoid releasing it into the environment.[6]
Q4: My DTBHQ seems to be insoluble even in hot solvents. What should I do?
A4: While DTBHQ is generally soluble in common organic solvents, very high concentrations or the presence of insoluble impurities could be the issue.[1] First, ensure you are using a sufficient volume of solvent. If solubility is still an issue, try a different solvent. It's also possible that your starting material is not what you think it is, so verifying its identity would be a prudent step.
IV. Experimental Protocol: Recrystallization of DTBHQ using a Mixed-Solvent System
This protocol provides a general guideline for the purification of DTBHQ using an ethanol/n-hexane mixed-solvent system.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
n-Hexane
-
Activated Charcoal (optional)
-
Erlenmeyer flask
-
Hot plate with magnetic stirring
-
Buchner funnel and filter flask
-
Filter paper
-
Glass rod
Procedure:
-
Dissolution: In an Erlenmeyer flask, add the crude DTBHQ. Add the minimum amount of hot ethanol required to just dissolve the solid with stirring.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper into a clean Erlenmeyer flask to remove the charcoal.
-
Addition of Anti-Solvent: While the ethanol solution is still warm, slowly add n-hexane dropwise with swirling until a faint cloudiness persists.
-
Re-dissolution: Gently heat the mixture until the cloudiness disappears and the solution becomes clear again.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold n-hexane to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a suitable temperature (e.g., 60°C) until a constant weight is achieved.[7]
| Parameter | Recommended Value/Range |
| Good Solvent | Ethanol |
| Poor Solvent | n-Hexane or Petroleum Ether |
| Dissolution Temperature | Near the boiling point of the solvent/mixture |
| Cooling Method | Slow cooling to room temperature, followed by an ice bath |
| Washing Solvent | Cold poor solvent (e.g., n-hexane) |
V. Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common crystallization problems.
Caption: A troubleshooting decision tree for the crystallization of DTBHQ.
VI. References
-
Zhang, Y., Liu, J. J., Zhang, L., & Wang, X. Z. (n.d.). Solubility of 2,5-Di-tert-butylhydroquinone and Process Design for Its Purification Using Crystallization. White Rose Research Online. Retrieved from [Link]
-
How To Dissolve Hydroquinone Powder And prevent Crystallisation. (2022, August 18). YouTube. Retrieved from [Link]
-
Effects of solvents on crystal habit of hydroquinone. (2025, August 5). ResearchGate. Retrieved from [Link]
-
Solubility of 2,5-Di- tert -butylhydroquinone and Process Design for Its Purification Using Crystallization | Request PDF. (2025, August 10). ResearchGate. Retrieved from [Link]
-
Safety Data Sheet: Hydroquinone. (n.d.). Carl ROTH. Retrieved from [Link]
-
Method for the purification of tertiary butyl hydroquinone. (n.d.). Google Patents. Retrieved from
-
Hydroquinone solubility conundrum. (2005, October 25). Photo.net. Retrieved from [Link]
-
2,5-Di-tert-butylbenzoquinone. (n.d.). PubChem. Retrieved from [Link]
-
Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]
-
COMMON SOLVENTS FOR CRYSTALLIZATION. (n.d.). Retrieved from [Link]
-
Crystallized hydroquinone and methods of making. (2016, March 3). Google Patents. Retrieved from
-
Recrystallization purification method of 2,5-di-tert-butylhydroquinone. (n.d.). Google Patents. Retrieved from
-
Preparation of purified hydroquinone. (n.d.). Google Patents. Retrieved from
-
Three new co-crystals of hydroquinone: crystal structures and Hirshfeld surface analysis of intermolecular interactions. (n.d.). New Journal of Chemistry (RSC Publishing). Retrieved from [Link]
-
PROCESS FOR THE PURIFICATION OF MONOTERTIARY BUTYL HYDROQUINONE. (n.d.). European Patent Office. Retrieved from [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. US20100069682A1 - Preparation of purified hydroquinone - Google Patents [patents.google.com]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. CN104072340A - Recrystallization purification method of 2,5-di-tert-butylhydroquinone - Google Patents [patents.google.com]
- 6. fishersci.com [fishersci.com]
- 7. WO2018214039A1 - Method for the purification of tertiary butyl hydroquinone - Google Patents [patents.google.com]
Technical Support Center: 2,5-Bis(1,1,3,3-tetramethylbutyl)hydroquinone
Welcome to the technical support center for 2,5-Bis(1,1,3,3-tetramethylbutyl)hydroquinone (TMHQ). This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshoot common experimental challenges, and offer validated protocols for working with this potent antioxidant.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the fundamental properties and handling of TMHQ.
Q1: What is the primary mechanism of action for this compound as an antioxidant?
A1: The antioxidant capability of TMHQ is centered on its hydroquinone structure. It acts as a free radical scavenger by donating hydrogen atoms from its two hydroxyl groups to neutralize reactive oxygen species (ROS) and other free radicals.[1][2] This process prevents oxidative damage to cellular components and materials like polymers.[1][3] The bulky 1,1,3,3-tetramethylbutyl groups provide significant steric hindrance, which enhances the molecule's stability and overall effectiveness compared to less substituted hydroquinones.[1]
Q2: What are the main degradation pathways for TMHQ?
A2: The principal degradation pathway for TMHQ, like other hydroquinones, is oxidation.[1][4] The hydroquinone moiety is susceptible to oxidation, which converts it into the corresponding quinone structure, 2,5-Bis(1,1,3,3-tetramethylbutyl)-1,4-benzoquinone. This process can be initiated by exposure to air (auto-oxidation), light, heat, and certain chemical oxidants.[4][5]
Q3: How should I properly store and handle TMHQ to minimize degradation?
A3: To maintain its integrity, TMHQ should be stored in a cool, dry place, refrigerated between 0-10°C, and protected from light and air.[2][5] It is recommended to store it under an inert gas atmosphere (e.g., argon or nitrogen).[5] Since it is irritating to the eyes, respiratory system, and skin, appropriate personal protective equipment (PPE), including gloves and safety glasses, should always be worn.[2]
Q4: In which solvents is TMHQ soluble?
A4: this compound is generally insoluble in water but soluble in organic solvents such as ethanol and acetone.[2] For analytical purposes, such as HPLC, a mobile phase containing methanol or other organic solvents is often used.[6][7]
Section 2: Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your experiments.
| Problem | Potential Cause | Troubleshooting Action & Rationale |
| Sample Discoloration (e.g., turning yellow/brown) | Oxidation: The sample has likely oxidized to its corresponding benzoquinone, which is often colored. This can be caused by prolonged exposure to air, light, or elevated temperatures.[8] | Action: Prepare fresh solutions and minimize their exposure to the environment. Use amber vials or wrap containers in aluminum foil. Purge solutions with an inert gas. Rationale: Preventing exposure to oxygen and light is critical for inhibiting the primary oxidative degradation pathway.[5][8] |
| Unexpected Peaks in Chromatogram | Degradation Products: The additional peaks are likely degradation products, primarily the oxidized quinone form.[6] This can occur during sample preparation, storage, or even during the analytical run itself if conditions are not optimized. | Action: Perform a forced degradation study (see Protocol 1) to identify the retention times of key degradants. Ensure the mobile phase is degassed and, if necessary, slightly acidic, as hydroquinones are more stable at a lower pH.[8] Rationale: Characterizing degradation products helps in accurately interpreting chromatograms. An acidic mobile phase can suppress the ionization of hydroxyl groups, reducing the rate of oxidation.[8] |
| Poor Peak Shape or Tailing in HPLC Analysis | Analyte-Stationary Phase Interaction: The polar hydroxyl groups of the hydroquinone can interact strongly with residual silanols on a C18 column, leading to tailing. | Action: Use a well-end-capped C18 column or a column with a different stationary phase (e.g., phenyl-hexyl). Alternatively, add a small amount of a competitive agent like triethylamine (TEA) to the mobile phase or use a slightly acidic mobile phase (e.g., with 0.1% formic or acetic acid). Rationale: End-capping minimizes silanol interactions. TEA acts as a competing base to occupy active sites on the stationary phase. An acidic mobile phase suppresses the ionization of silanol groups, reducing unwanted interactions. |
| Inconsistent Antioxidant Activity Assay Results | Sample Degradation: The potency of your TMHQ standard or sample may be decreasing over time due to gradual oxidation, leading to variable results. | Action: Always use freshly prepared standard solutions for each experiment. Store stock solutions under inert gas in the freezer and check for any discoloration before use. Quantify the purity of the stock solution via HPLC before each critical experiment. Rationale: The antioxidant capacity is directly tied to the concentration of the active hydroquinone form. Ensuring the purity and concentration of your standard is paramount for reproducible bioassays. |
Section 3: Key Experimental Protocols
Protocol 1: Forced Degradation Study of TMHQ
This protocol is designed to intentionally degrade the sample to identify potential degradation products and establish the stability-indicating nature of an analytical method.
Objective: To generate the primary oxidative degradant of TMHQ for analytical identification.
Materials:
-
This compound (TMHQ)
-
Methanol (HPLC grade)
-
Hydrogen Peroxide (H₂O₂, 30% solution)
-
Hydrochloric Acid (HCl, 1 M)
-
Sodium Hydroxide (NaOH, 1 M)
-
Volumetric flasks, pipettes
-
Heating block or water bath
Procedure:
-
Prepare Stock Solution: Accurately weigh and dissolve TMHQ in methanol to prepare a stock solution of 1 mg/mL.
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Incubate the solution at room temperature for 24 hours, protected from light.
-
Analyze the resulting solution using the HPLC method described in Protocol 2.
-
-
Acid-Induced Degradation:
-
To 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Heat the solution at 60°C for 8 hours.
-
Cool, neutralize with 1 M NaOH, and dilute with methanol to the original concentration.
-
Analyze via HPLC.
-
-
Base-Induced Degradation:
-
To 1 mL of the stock solution, add 1 mL of 1 M NaOH.
-
Keep the solution at room temperature for 24 hours.
-
Neutralize with 1 M HCl and dilute with methanol to the original concentration.
-
Analyze via HPLC.
-
-
Control Sample: Mix 1 mL of the stock solution with 1 mL of methanol and subject it to the same conditions as the test samples to serve as a control.
Causality: This forced degradation protocol uses common stressors (oxidation, acid, base) to accelerate the chemical breakdown of TMHQ.[6] The primary expected product under oxidative stress is the benzoquinone derivative, which will have a different retention time in HPLC, allowing for the validation of a stability-indicating method.[4][9]
Protocol 2: Stability-Indicating HPLC Method for TMHQ Analysis
Objective: To quantify TMHQ and separate it from its primary oxidative degradation product.
Instrumentation & Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with Methanol:Water (85:15, v/v) containing 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 289 nm.[6]
-
Injection Volume: 20 µL.
-
Column Temperature: 25°C.
Procedure:
-
Standard Preparation: Prepare a series of calibration standards of TMHQ in methanol (e.g., 10, 25, 50, 100, 250 µg/mL).
-
Sample Preparation: Dilute the samples (from experiments or forced degradation studies) with methanol to fall within the calibration range.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of TMHQ in the samples from this curve. The degradation can be assessed by the decrease in the peak area of the parent compound and the appearance of new peaks.
Self-Validation: This method is considered self-validating because its ability to separate the parent drug from its degradation products can be confirmed by analyzing the samples from the forced degradation study (Protocol 1). A significant change in the retention time between TMHQ and its degradants demonstrates specificity.[6]
Section 4: Visualized Pathways and Workflows
Primary Degradation Pathway of TMHQ
The diagram below illustrates the primary oxidative degradation of this compound to its corresponding benzoquinone.
Caption: Oxidative degradation of TMHQ.
Workflow for Forced Degradation Analysis
This workflow outlines the logical steps from sample preparation to data analysis in a forced degradation study.
Caption: Forced degradation study workflow.
References
- Degradation of 2,5-Di-tert-butylhydroquinone: A Technical Guide. Benchchem.
- This compound. Smolecule.
- Tuning the Transdermal Delivery of Hydroquinone upon Formulation with Novel Perme
- This compound. Guidechem.
- High-Purity this compound Manufacturer. NINGBO INNO PHARMCHEM CO.,LTD.
- Enhanced Stability and Dermal Delivery of Hydroquinone Using Microemulsion-based System. Asian Journal of Pharmaceutics.
- This compound. Tokyo Chemical Industry.
- The proposed pathway for hydroquinone degradation reaction by sonophotocatalytic process.
- Alarming impact of the excessive use of tert-butylhydroquinone in food products: A narr
- Stability-Indicating Densitometric HPTLC Method for Qualitative and Quantitative Analysis of Hydroquinone in Commercial Whitening Creams.
- Simultaneous Analysis of Tertiary Butylhydroquinone and 2-tert-Butyl-1,4-benzoquinone in Edible Oils by Normal-Phase High-Performance Liquid Chromatography.
- Determination of hydroquinone and benzoquinone in pharmaceutical formulations: critical considerations on quantitative analysis of easily oxidized compounds. Analytical Methods (RSC Publishing).
Sources
- 1. Buy this compound | 903-19-5 [smolecule.com]
- 2. Page loading... [guidechem.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | 903-19-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. Determination of hydroquinone and benzoquinone in pharmaceutical formulations: critical considerations on quantitative analysis of easily oxidized compounds - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. Tuning the Transdermal Delivery of Hydroquinone upon Formulation with Novel Permeation Enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing the Synthesis of 2,5-Bis(1,1,3,3-tetramethylbutyl)hydroquinone
Welcome to the technical support guide for the synthesis of 2,5-Bis(1,1,3,3-tetramethylbutyl)hydroquinone, a critical antioxidant and polymer stabilizer. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols. The synthesis, typically a Friedel-Crafts alkylation of hydroquinone, is powerful yet prone to side product formation, which can significantly impact yield and purity. This guide provides in-depth, experience-driven answers to common challenges.
Troubleshooting Guide: Common Synthesis Problems
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
Q1: My final product is a dark, discolored, or oily mixture instead of the expected off-white crystalline solid. What went wrong?
A1: Cause & Analysis
Product discoloration is a frequent issue, typically pointing to two primary problems: oxidation and residual impurities .
-
Oxidation: Hydroquinones are highly susceptible to oxidation, especially at elevated temperatures and in the presence of air or residual acid catalyst. This process forms colored quinone and polyquinone species, leading to a dark, often intractable mixture.
-
Residual Impurities: The presence of significant amounts of side products (mono-alkylated, isomers) or unreacted starting materials can lower the melting point of the mixture, resulting in an oily or waxy consistency. Incomplete removal of the acid catalyst (e.g., phosphoric or sulfuric acid) can also contribute to product degradation and discoloration upon heating or storage.
Troubleshooting Protocol:
-
Inert Atmosphere: During the reaction and workup, maintain an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Thorough Neutralization & Washing: After the reaction, it is critical to completely neutralize and remove the acid catalyst. Wash the organic layer sequentially with water, a dilute sodium bicarbonate solution, and finally with brine until the aqueous layer is neutral.
-
Antioxidant Addition: In some cases, adding a small amount of a reducing agent like sodium dithionite (Na2S2O4) during the workup can help prevent oxidation.[1]
-
Effective Purification: A dark crude product necessitates rigorous purification. Recrystallization is the most effective method.[1][2] Refer to the Detailed Protocols section for an optimized recrystallization procedure. If the product remains oily, consider column chromatography, although this is less practical on a large scale.
Q2: My reaction yield is consistently low (<60%). What are the key factors I should investigate?
A2: Cause & Analysis
Low yield is often a result of suboptimal reaction conditions that lead to incomplete conversion or excessive side product formation. The core of this synthesis is the acid-catalyzed electrophilic aromatic substitution (Friedel-Crafts alkylation).[3][4]
-
Incorrect Molar Ratio: An insufficient amount of the alkylating agent (e.g., tert-butanol, diisobutylene, or MTBE) will lead to a high proportion of unreacted hydroquinone and the mono-alkylated side product, 2-tert-butylhydroquinone (TBHQ).[5]
-
Suboptimal Temperature: The reaction is temperature-sensitive. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. If it's too high, the formation of undesired isomers and degradation products increases.
-
Catalyst Activity: The concentration and activity of the acid catalyst are crucial. Insufficient catalyst will result in a sluggish reaction, while an overly aggressive catalyst can promote side reactions.
Optimization Protocol:
-
Adjust Molar Ratios: Ensure a molar excess of the alkylating agent. A common starting point is a hydroquinone-to-alkylating agent ratio of 1:2.1 or higher.[6]
-
Optimize Temperature: The optimal temperature range is typically between 70-105°C.[7][8] Perform small-scale experiments at different temperatures (e.g., 80°C, 90°C, 100°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to find the sweet spot for your specific setup.
-
Catalyst Loading: The amount of catalyst needs careful control. For instance, when using phosphoric acid, a significant volume is often used, acting as both a catalyst and a solvent phase.[8][9] For solid acid catalysts, the weight percentage should be optimized.
Q3: My analytical data (HPLC, NMR) shows significant peaks other than my desired 2,5-disubstituted product. What are these impurities?
A3: Cause & Analysis
The presence of multiple peaks indicates the formation of common side products in Friedel-Crafts alkylation of hydroquinone. The hydroxyl groups are ortho-, para-directing, which guides the electrophilic attack of the bulky tert-octyl (or tert-butyl) group.
The primary side products are:
-
2-(1,1,3,3-tetramethylbutyl)hydroquinone (Mono-alkylated product): Results from an incomplete reaction where only one alkyl group has been added to the hydroquinone ring.[1][5]
-
2,6-Bis(1,1,3,3-tetramethylbutyl)hydroquinone (2,6-isomer): A constitutional isomer formed due to electrophilic attack at the other ortho position.
-
Unreacted Hydroquinone: A sign of an incomplete reaction.
The formation of these products is a direct consequence of the reaction mechanism, as illustrated in the diagram below.
Frequently Asked Questions (FAQs)
Q1: What is the most effective catalyst for this synthesis?
A1: Several acid catalysts can be used, each with distinct advantages and disadvantages. The choice depends on factors like desired selectivity, reaction conditions, cost, and ease of handling. Strong mineral acids are common, but solid acid catalysts are gaining traction due to easier separation and recyclability.[10]
| Catalyst | Advantages | Disadvantages | Typical Conditions |
| Phosphoric Acid (H₃PO₄) | Good yields, relatively safe to handle compared to H₂SO₄.[7][8] | Can be difficult to remove, requires large volumes. | 70-105°C, often used with a co-solvent like toluene.[7][8] |
| Sulfuric Acid (H₂SO₄) | Highly active, inexpensive.[11] | Highly corrosive, can cause charring and other side reactions. | Often used in mixtures with H₃PO₄ to moderate reactivity.[7] |
| Solid Acid Catalysts (e.g., Amberlyst, Zeolites) | Easily filtered and recycled, reduces corrosive waste, can offer higher selectivity.[10] | May have lower activity, can be more expensive initially, sensitive to water.[5] | Solvent-free or in non-polar solvents. |
Q2: Which solvent system is best for the reaction and subsequent purification?
A2:
-
For the Reaction: The choice of solvent can influence selectivity. Non-polar solvents like toluene are commonly used, which can help in the separation of the phosphoric acid layer post-reaction.[7][8] Some procedures also utilize water as a solvent, which can offer environmental benefits and simplify the workup.[11]
-
For Purification (Recrystallization): The goal is to find a solvent in which the desired product is highly soluble at high temperatures but poorly soluble at low temperatures, while impurities remain in solution. Common and effective solvent systems include acetone/water mixtures , ethanol/water mixtures , and n-heptane or n-hexane .[2] The solubility of the product is significantly higher in pure acetone and decreases as water is added.[2]
Optimized Experimental Protocols
The following protocols are designed to maximize yield and purity based on established methodologies.[7][9][11]
Protocol 1: Optimized Synthesis using a Mixed-Acid Catalyst
This protocol uses a mixture of sulfuric and phosphoric acid in an aqueous medium, which has been shown to produce high yields and purity.[7][11]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add hydroquinone (1.0 mol), phosphoric acid (85%, ~250 mL), and sulfuric acid (98%, ~25 mL).
-
Heating: Begin stirring and heat the mixture to 80-85°C.
-
Reagent Addition: Slowly add tert-butanol (2.2 mol) to the mixture via the dropping funnel over 2 hours. Maintain the temperature throughout the addition.
-
Reaction: After the addition is complete, continue stirring the reaction mixture at 85°C for an additional 2-3 hours. Monitor the reaction's progress using TLC (e.g., 4:1 Hexane:Ethyl Acetate).
-
Workup: Cool the reaction mixture to ~50°C. The product will begin to crystallize. Add 300 mL of water to dilute the acid and facilitate filtration.
-
Isolation: Filter the solid product using a Büchner funnel and wash thoroughly with hot water until the filtrate is neutral (pH ~7). This step is crucial to remove all residual acid.
-
Drying: Dry the crude product in a vacuum oven at 60-70°C. Expected yield of crude product is typically >90%.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Place the crude, dry product in an Erlenmeyer flask. Add a minimal amount of a suitable solvent, such as an 80:20 ethanol/water mixture or acetone.[2]
-
Dissolution: Heat the mixture on a hot plate with stirring until the solid completely dissolves. If it doesn't dissolve, add small additional portions of the solvent until a clear solution is obtained at the boiling point.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and boil for a few minutes. Filter the hot solution through a fluted filter paper to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry in a vacuum oven. The final product should be an off-white to light-yellow crystalline solid with a purity of >99%.[7][11]
References
-
Gagea, B. C., Pârvulescu, A. N., Poncelet, G., & Pârvulescu, V. I. (2005). Alkylation of Hydroquinone with tert-butanol over Silica-immobilized Triflate Derivatives. Catalysis Letters, 105(4), 219-222. Retrieved from [Link]
-
Panda, A., Goornavar, V., & Mahajani, S. (2021). A comprehensive review on catalytic O-alkylation of phenol and hydroquinone. Taylor & Francis Online. Retrieved from [Link]
-
Panda, A., Goornavar, V., & Mahajani, S. (2021). A comprehensive review on catalytic O-alkylation of phenol and hydroquinone. Taylor & Francis Online. Retrieved from [Link]
-
Panda, A., Goornavar, V., & Mahajani, S. (2021). A comprehensive review on catalytic O-alkylation of phenol and hydroquinone. Figshare. Retrieved from [Link]
-
Mamedov, E., & Tanimu, A. (2023). Recent Advances in Aromatic Hydroxylation to Phenol and Hydroquinone Using H2O2. MDPI. Retrieved from [Link]
-
Zhang, Y., Liu, J. J., Zhang, L., & Wang, X. Z. (n.d.). Solubility of 2, 5-Di-tert-butylhydroquinone and Process Design for Its Purification Using Crystallisation. White Rose Research Online. Retrieved from [Link]
-
Unknown Author. (n.d.). Synthesis of 2,5-di-(tert-butyl) hydroquinone by methyl tert-butyl ether. ResearchGate. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Retrieved from [Link]
- CN104003847B. (2016). A kind of directional synthesis method of 2,5 di tert butyl hydroquinone. Google Patents.
- WO2018214039A1. (n.d.). Method for the purification of tertiary butyl hydroquinone. Google Patents.
-
Ye, L., Liu, J., Zhang, C., Xie, Y., & Tu, S. (2014). A Novel and Efficient Method for Purification of Tert-Butylhydroquinone. ResearchGate. Retrieved from [Link]
- CN102173981A. (n.d.). Method for synthesizing 2-tertiary butyl hydroquinone (TBHQ). Google Patents.
-
Yu, T., Mingge, Y., & Yuanming, Z. (n.d.). Preparation of 2-tert-butylhydroquinone from 2,5-di-tert-butylhydroquinone. ResearchGate. Retrieved from [Link]
-
Eastern Kentucky University. (n.d.). Friedel-Crafts Alkylation. EduBirdie. Retrieved from [Link]
Sources
- 1. WO2018214039A1 - Method for the purification of tertiary butyl hydroquinone - Google Patents [patents.google.com]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. mt.com [mt.com]
- 4. d.web.umkc.edu [d.web.umkc.edu]
- 5. CN102173981A - Method for synthesizing 2-tertiary butyl hydroquinone (TBHQ) - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. 2,5-Di-tert-butylhydroquinone synthesis - chemicalbook [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. ovid.com [ovid.com]
- 11. CN104003847B - A kind of directional synthesis method of 2,5 di tert butyl hydroquinone - Google Patents [patents.google.com]
Preventing oxidation of 2,5-Bis(1,1,3,3-tetramethylbutyl)hydroquinone during storage
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 2,5-Bis(1,1,3,3-tetramethylbutyl)hydroquinone. As a Senior Application Scientist, I've designed this guide to provide in-depth, practical solutions to common challenges encountered during the storage and handling of this potent antioxidant. This resource moves beyond simple instructions to explain the underlying chemical principles, ensuring the integrity of your experiments and materials.
I. Troubleshooting Guide: Common Storage Issues
This section addresses specific problems you might encounter with this compound, providing a systematic approach to resolution.
Issue 1: The powder has developed a yellow or brownish tint.
Root Cause Analysis:
Discoloration from its typical white or off-white appearance is a primary indicator of oxidation.[1] The hydroquinone moiety is susceptible to oxidation, converting to the corresponding p-benzoquinone derivative, which is often colored. This reaction is accelerated by exposure to oxygen, light, and elevated temperatures.[2][3]
Immediate Actions & Solutions:
-
Assess the Extent of Oxidation:
-
Visual Inspection: If discoloration is minimal and localized to the surface, the bulk of the material may still be viable.
-
Analytical Confirmation (Recommended): For quantitative assessment, techniques like High-Performance Liquid Chromatography (HPLC) with UV detection can separate and quantify the hydroquinone and its oxidized benzoquinone form.[4] Spectrophotometric methods can also be employed to detect the formation of colored oxidation products.[5]
-
-
Segregate and Evaluate:
-
Carefully separate the discolored portion from the unaffected powder, if possible.
-
Test a small sample of the remaining "good" material to confirm its purity and suitability for your application before committing the entire batch.
-
Preventative Workflow:
To prevent future occurrences, a stringent inert atmosphere handling and storage protocol is essential.
Caption: Proactive Storage & Handling Workflow.
Issue 2: Inconsistent results in antioxidant assays.
Root Cause Analysis:
Variability in experimental outcomes can often be traced back to the degradation of the stock solution. This compound, while a potent antioxidant, is itself prone to degradation once in solution, especially in the presence of dissolved oxygen or under illumination.[2][6] The bulky tetramethylbutyl groups provide some steric hindrance, which enhances stability compared to unsubstituted hydroquinone, but does not confer complete immunity to oxidation.[7]
Troubleshooting Steps:
-
Prepare Fresh Solutions: The most critical step is to prepare solutions immediately before use. Avoid storing stock solutions for extended periods, even when refrigerated.
-
Use Degassed Solvents: Solvents can contain significant amounts of dissolved oxygen. Degas your chosen solvent (e.g., ethanol, acetone) by sparging with an inert gas like nitrogen or argon, or by using freeze-pump-thaw cycles for at least 15-20 minutes prior to dissolving the compound.[8]
-
Protect from Light: Prepare and handle solutions in a fume hood with the sash lowered to minimize light exposure, or use amber glassware.[9] Light can photochemically accelerate the oxidation process.[3]
Protocol for Preparing a Stabilized Solution:
-
Select an appropriate analytical grade solvent in which the compound is soluble (e.g., ethanol, acetone).[1]
-
Transfer the solvent to a Schlenk flask.
-
Degas the solvent by bubbling dry argon or nitrogen through it for 20 minutes.
-
Weigh the required amount of this compound in an inert atmosphere (glove box).
-
Under a positive pressure of inert gas, add the powder to the degassed solvent.
-
Stir until fully dissolved, maintaining the inert atmosphere.
-
Use the solution immediately for your experiments.
II. Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for solid this compound?
For optimal stability, the solid powder should be stored under an inert atmosphere (argon or nitrogen) in a tightly sealed container.[9][10] It is highly recommended to store it in a refrigerator at temperatures between 0-10°C.[1] The container should be made of amber glass or otherwise protected from light to prevent photo-oxidation.[9]
| Parameter | Recommended Condition | Rationale |
| Temperature | 0-10°C | Slows the rate of oxidation reactions. |
| Atmosphere | Inert Gas (Argon, Nitrogen) | Prevents contact with atmospheric oxygen, the primary oxidant.[9] |
| Light | Protect from Light (Amber Vial) | Avoids light-induced degradation pathways.[2][3] |
| Container | Tightly Sealed Glass Vial | Prevents ingress of moisture and oxygen.[11][12] |
Q2: How does the structure of this compound contribute to its function and instability?
The molecule's power as an antioxidant stems from the hydroquinone core, which can readily donate hydrogen atoms to neutralize free radicals, thereby terminating oxidative chain reactions.[1][7] In this process, the hydroquinone itself is oxidized, first to a semiquinone radical and then to a stable benzoquinone. The two bulky 1,1,3,3-tetramethylbutyl groups provide significant steric hindrance around the hydroxyl groups, which enhances the compound's stability and effectiveness compared to simpler hydroquinones by slowing down degradation reactions.[7] However, this stability is not absolute, and the underlying hydroquinone chemistry dictates its sensitivity to oxidative conditions.
Caption: Simplified Oxidation Mechanism.
Q3: Can I handle this compound on an open lab bench?
It is strongly advised against handling this compound on an open bench for extended periods.[13][14] While not pyrophoric, its quality will degrade over time with exposure to air.[9] For weighing and preparing solutions, all manipulations should be performed within an inert atmosphere glove box or glove bag to maintain the compound's purity and antioxidant capacity.[8][9] If a glove box is unavailable, minimize air exposure by working quickly and blanketing the container with a stream of inert gas.
Q4: The Safety Data Sheet (SDS) mentions it is an irritant. What precautions are necessary?
Yes, the compound is classified as irritating to the eyes, respiratory system, and skin.[1][15] Always handle it in a well-ventilated area or fume hood.[11][15] Wear appropriate personal protective equipment (PPE), including safety glasses or goggles, nitrile gloves, and a lab coat.[11][12] Avoid creating and inhaling dust.[11]
References
-
Oliveira Moreira, O. B. de, et al. (2022). Determination of hydroquinone and benzoquinone in pharmaceutical formulations: critical considerations on quantitative analysis of easily oxidized compounds. Analytical Methods, 14(44), 4427-4435. Retrieved from [Link]
-
Lu, D. Y., et al. (2015). Rapid method for the quantification of hydroquinone concentration: chemiluminescent analysis. Luminescence, 30(6), 757-60. Retrieved from [Link]
-
European Directorate for the Quality of Medicines & HealthCare. (n.d.). identification and determination of hydroquinone in cosmetic products by tlc and hplc. Retrieved from [Link]
-
ResearchGate. (2008). Spectrophotometer analysis of hydroquinone in the treatment process of waste water containing phenol by oxidation degradation method. Retrieved from [Link]
- Shriver, D. F., & Drezdzon, M. A. (1986).
-
Gimeno, P., et al. (2016). HPLC-UV Method for the Identification and Screening of Hydroquinone, Ethers of Hydroquinone and Corticosteroids Possibly Used as Skin-Whitening Agents in Illicit Cosmetic Products. Journal of chromatographic science, 54(3), 343–352. Retrieved from [Link]
-
Wipf Group, University of Pittsburgh. (n.d.). Chem 1140; Techniques for Handling Air-Sensitive Compounds. Retrieved from [Link]
-
Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). High-Purity this compound Manufacturer. Retrieved from [Link]
-
MDPI. (2009). Hydroxyquinones: Synthesis and Reactivity. Retrieved from [Link]
-
Draelos, Z. D., et al. (2010). A hydroquinone formulation with increased stability and decreased potential for irritation. Journal of cosmetic dermatology, 9(4), 306–311. Retrieved from [Link]
-
ResearchGate. (2012). Compatibility study between hydroquinone and the excipients used in semi-solid pharmaceutical forms by thermal and non-thermal techniques. Retrieved from [Link]
-
Matsubayashi, T., et al. (2003). Effects of various storage conditions and alterations of antioxidant contents on chromatic aberration of hydroquinone ointment. Biological & pharmaceutical bulletin, 26(1), 120–122. Retrieved from [Link]
-
Li, W., & Tse, F. L. (2007). Factors affecting the stability of drugs and drug metabolites in biological matrices. Current pharmaceutical analysis, 3(4), 227-240. Retrieved from [Link]
-
National Institutes of Health. (2016). Antioxidant Activity of Natural Hydroquinones. Retrieved from [Link]
-
Burner, U., et al. (2000). Oxidation of hydroquinone, 2,3-dimethylhydroquinone and 2,3,5-trimethylhydroquinone by human myeloperoxidase. The Biochemical journal, 349(Pt 1), 337–346. Retrieved from [Link]
-
ResearchGate. (2010). Shelf life testing of compounded hydroquinone creams: Evidence of oxidation. Retrieved from [Link]
-
New Haven Pharma. (n.d.). This compound. Retrieved from [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. Effects of various storage conditions and alterations of antioxidant contents on chromatic aberration of hydroquinone ointment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HPLC-UV Method for the Identification and Screening of Hydroquinone, Ethers of Hydroquinone and Corticosteroids Possibly Used as Skin-Whitening Agents in Illicit Cosmetic Products. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Buy this compound | 903-19-5 [smolecule.com]
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- 9. ossila.com [ossila.com]
- 10. MSDS Document [chempoint.com]
- 11. spectrumchemical.com [spectrumchemical.com]
- 12. 2,5-Di-tert-butylhydroquinone - Safety Data Sheet [chemicalbook.com]
- 13. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 14. Thieme E-Books & E-Journals [thieme-connect.de]
- 15. datasheets.scbt.com [datasheets.scbt.com]
Technical Support Center: Troubleshooting Low Yields in Substituted Hydroquinone Synthesis
Welcome to the technical support center for the synthesis of substituted hydroquinones. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues leading to low yields in their synthetic experiments. The following guides are presented in a question-and-answer format to directly address specific challenges.
Section 1: Frequently Asked Questions (FAQs) - Proactive Troubleshooting
This section addresses common questions a researcher might have before or during the initial synthesis design.
FAQ 1: What are the primary reasons for low yields in hydroquinone synthesis?
Low yields in the synthesis of substituted hydroquinones typically stem from a few critical issues. The most common culprit is the high susceptibility of the hydroquinone ring to oxidation, which can convert your desired product into the corresponding quinone or lead to the formation of dark, polymeric tars.[1] Other significant factors include incomplete reactions, the formation of side products such as regioisomers, and product loss during workup and purification.[2]
FAQ 2: How can I select the best starting materials and reagents to maximize yield?
The choice of starting materials is foundational to a successful synthesis.
-
For electrophilic aromatic substitutions like Friedel-Crafts acylation, starting with an activated aromatic ring is crucial. However, the hydroxyl groups of hydroquinone itself can complicate the reaction by coordinating with the Lewis acid catalyst.[3] It is often more effective to use a hydroquinone derivative with protected hydroxyl groups, such as hydroquinone diacetate, to prevent O-acylation and deactivation of the ring.[3]
-
When synthesizing from quinones, the purity of the starting quinone is vital. Impurities can catalyze unwanted side reactions.[4] The reduction of a substituted quinone is a common and often high-yielding method to obtain the corresponding hydroquinone.[5] Reagents like sodium dithionite are effective for this transformation.[5]
-
For reactions involving sensitive reagents, such as organometallics or certain catalysts, ensure they are fresh and handled under appropriate conditions (e.g., anhydrous, inert atmosphere) to maintain their reactivity.[6]
FAQ 3: What are the most critical reaction parameters to control?
Careful control of reaction conditions is paramount.
-
Atmosphere: Due to the ease of oxidation, running reactions under an inert atmosphere (e.g., nitrogen or argon) is highly recommended, especially during the workup and purification steps.[4] Using deoxygenated solvents can also be beneficial.[4]
-
Temperature: Temperature control is critical. Some reactions, like the Thiele-Winter acetoxylation, can be exothermic.[4] Allowing the temperature to rise uncontrollably can lead to the formation of tars and other byproducts. Conversely, some reactions may require heating to proceed at a reasonable rate.[2]
-
Catalyst Loading: In reactions like Friedel-Crafts acylation, the Lewis acid is often required in stoichiometric amounts, not catalytic amounts. This is because the catalyst can form a complex with the carbonyl group of the product, rendering it inactive.[7][8]
Section 2: Troubleshooting Guide - Reactive Problem-Solving
This section provides solutions to specific problems you might encounter after running your reaction.
Problem 1: My reaction did not go to completion, and the yield of my desired hydroquinone is low.
Possible Cause A: Inefficient Reagent or Catalyst
The activity of your reagents or catalyst may be compromised. Lewis acids like aluminum chloride are particularly sensitive to moisture and can be deactivated if not handled under strictly anhydrous conditions.[7]
-
Solution:
-
Use freshly opened or purified reagents.
-
Ensure all glassware is thoroughly dried (e.g., flame-dried or oven-dried) before use.
-
Use anhydrous solvents.[6]
-
For Friedel-Crafts reactions, ensure you are using a stoichiometric amount of the Lewis acid catalyst, as it can be consumed by complexation with the product.[3]
-
Possible Cause B: Suboptimal Reaction Temperature or Time
The reaction may require more energy or a longer time to reach completion.
-
Solution:
-
Gradually increase the reaction temperature and monitor the progress by TLC.
-
Extend the reaction time. Some reactions may require stirring for 24 hours or longer to achieve a good conversion.[2]
-
Possible Cause C: Poor Solubility of Starting Materials
If your starting materials are not fully dissolved, the reaction will be slow and incomplete.
-
Solution:
-
Choose a solvent in which all reactants are soluble at the reaction temperature.
-
If solubility is still an issue, consider increasing the volume of the solvent or using a co-solvent system.
-
Problem 2: My final product is a dark, tarry substance instead of the expected hydroquinone.
Possible Cause A: Oxidation of the Hydroquinone Product
Hydroquinones are readily oxidized to quinones, which can then polymerize to form dark, insoluble materials, especially under basic conditions or in the presence of air.[9]
-
Solution:
-
Conduct the reaction and workup under an inert atmosphere (nitrogen or argon).
-
Use deoxygenated solvents.
-
During the workup, use a mild reducing agent, such as sodium dithionite, in the aqueous washes to reverse any oxidation that may have occurred.[10]
-
Keep the product protected from light and air as much as possible.
-
Possible Cause B: Polymerization Side Reactions
High temperatures or incorrect catalyst concentrations can promote polymerization, especially with activated starting materials.[4]
-
Solution:
-
Maintain strict temperature control throughout the reaction. Use an ice bath to manage exothermic reactions.[4]
-
Optimize the concentration of your catalyst. Too much catalyst can sometimes lead to unwanted side reactions.
-
Problem 3: I have a complex mixture of products, making isolation of the desired hydroquinone difficult.
Possible Cause A: Formation of Regioisomers
In electrophilic substitution reactions on substituted benzenes, it is common to get a mixture of ortho and para isomers.[2]
-
Solution:
-
Adjusting the reaction temperature can sometimes influence the regioselectivity. Lower temperatures often favor the para product in Fries rearrangements.[3]
-
The choice of catalyst and solvent can also affect the isomer ratio.
-
If isomer formation is unavoidable, you will need to rely on careful purification, such as column chromatography or recrystallization, to separate the desired product.
-
Possible Cause B: Competing Side Reactions
Other functional groups in your molecule may be reacting, or the reaction may be proceeding further than desired (e.g., polyacylation).
-
Solution:
-
Protect sensitive functional groups before carrying out the main reaction. For example, protecting the hydroxyl groups of a phenol as esters can prevent O-acylation during a Friedel-Crafts reaction.[3][11]
-
The acyl group in a Friedel-Crafts product is deactivating, which usually prevents a second acylation.[8] However, with highly activated rings, polyacylation can still be an issue.[7] Using a less reactive acylating agent or milder conditions may help.
-
Problem 4: The yield looks good on TLC, but my isolated yield after workup and purification is very low.
Possible Cause A: Product Loss During Aqueous Workup
Hydroquinones, especially those with polar substituents, can have some solubility in water, leading to loss during the extraction process.
-
Solution:
-
Saturate the aqueous layer with sodium chloride (brine) to decrease the solubility of your organic product.
-
Perform multiple extractions with your organic solvent (e.g., 3-4 times) to ensure complete removal of the product from the aqueous phase.
-
Possible Cause B: Decomposition on Silica Gel
The slightly acidic nature of standard silica gel can cause degradation of sensitive compounds. The high surface area can also promote air oxidation.
-
Solution:
-
Neutralize your silica gel by pre-treating it with a solution of triethylamine in your eluent system.
-
Work quickly and avoid leaving your compound on the column for an extended period.
-
Consider alternative purification methods like recrystallization or preparative TLC.[12]
-
Section 3: Experimental Protocols & Methodologies
Protocol 1: General Procedure for a Degassed Reaction Setup
-
Assemble your reaction glassware (flask, condenser, etc.) and flame-dry it under vacuum to remove any adsorbed water.
-
Allow the glassware to cool to room temperature under a stream of inert gas (nitrogen or argon).
-
Add your solid reagents and a magnetic stir bar to the reaction flask.
-
Seal the flask and evacuate the atmosphere, then backfill with the inert gas. Repeat this cycle three times.
-
Add your degassed solvents via a cannula or syringe. To degas a solvent, bubble an inert gas through it for 15-30 minutes.
-
Maintain a positive pressure of the inert gas throughout the reaction.
Protocol 2: Standard Aqueous Workup for Sensitive Hydroquinones
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing deionized water (preferably degassed).
-
If the reaction was acidic, neutralize it carefully with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer multiple times with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers and wash them with a freshly prepared, dilute solution of sodium dithionite to reduce any quinone byproducts.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Section 4: Key Mechanistic Insights
Diagram 1: Oxidation of Hydroquinone to Benzoquinone
This diagram illustrates the two-electron, two-proton oxidation process that is the primary degradation pathway for hydroquinones.
Caption: Oxidation pathway of hydroquinone.
Diagram 2: Troubleshooting Workflow for Low Yield
This workflow provides a logical sequence of steps to diagnose the cause of low yields.
Caption: A workflow for troubleshooting low yields.
Section 5: References
-
Vassilikogiannakis, G., & Stratakis, M. (2005). Hydroxyquinones: Synthesis and Reactivity. Molecules, 10(10), 1291-1347. [Link]
-
Ihamuotila, T., & Koskimies, J. (1996). Method for the preparation of substituted quinones and hydroquinones. WO 1996022972A1.
-
Hwang, D. R., Chen, C. P., & Uang, B. J. (1999). Aerobic Oxidation of Hydroquinones to Quinones Catalyzed by VO(acac)2. Journal of the Chinese Chemical Society, 46(5), 825-828. [Link]
-
Cason, J. (1948). The Synthesis of Benzoquinones by Oxidation. Organic Reactions, 4, 305-361. [Link]
-
Pal, A. (2018). SYNTHESIS OF 1,4-BENZOQUINONE: “IN” AND “ON WATER”. Journal of Emerging Technologies and Innovative Research, 5(11), 350-357. [Link]
-
Rethwisch, M., & Waldvogel, S. R. (2024). Electrochemical Synthesis of Quinones and Hydroquinones. ACS Electrochemistry, 1(1), 1-15. [Link]
-
Kobayashi, S., Miyamura, H., & Akiyama, R. (2019). Direct Synthesis of Hydroquinones from Quinones through Sequential and Continuous‐Flow Hydrogenation‐Derivatization Using Heterogeneous Au–Pt Nanoparticles as Catalysts. Chemistry–A European Journal, 25(27), 6723-6727. [Link]
-
Reddit User Discussion. (2023). MileDown deck says "Hydroxyquinones are produced by oxidation of quinones". r/Mcat Reddit. [Link]
-
Schmidt, S., et al. (2019). An enzymatic method for the selective hydroxylation of phenols using a peroxygenase from Aspergillus brasiliensis (AbrUPO). ResearchGate. [Link]
-
Collegedunia. (n.d.). Hydroquinone: Structure, Synthesis & Applications. [Link]
-
Rochat, S., & Chollet, J. F. (2006). Synthesis of hydroquinone derivatives. WO 2006134124A1.
-
Trea, R. (n.d.). Process for producing hydroquinone and derivates. TREA. [Link]
-
Trea, R. (2017). Process for producing hydroquinone and derivates. US 9630899B1.
-
Murphy, J. A., & Khan, T. A. (2007). The photo-Friedel-Crafts acylation of Naphthoquinone in Alternative “Green” Media and The Photochemical Generation of Novel. [Link]
-
San-Martín, A., & Rovirosa, J. (2012). Synthetic Strategies to Terpene Quinones/Hydroquinones. Marine Drugs, 10(12), 1032-1074. [Link]
-
Golakoti, T., et al. (2006). Design, synthesis, and biological evaluation of hydroquinone derivatives as novel inhibitors of the sarco/endoplasmic reticulum calcium ATPase. Journal of Medicinal Chemistry, 49(25), 7483-7493. [Link]
-
Kolvenbach, B. A., et al. (2011). Purification and characterization of hydroquinone dioxygenase from Sphingomonas sp. strain TTNP3. Applied Microbiology and Biotechnology, 91(5), 1317-1327. [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. [Link]
-
Rhodia Operations. (2010). Preparation of purified hydroquinone. US 20100069682A1.
-
Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]
-
Rhodia Operations. (2010). Separation and purification of hydroquinone from crude mixtures thereof. US 20100059359A1.
-
WIPO. (2008). PROCESS FOR SEPARATING AND PURIFYING HYDROQUINONE FROM CRUDE MIXTURES. WO/2008/000954. [Link]
Sources
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- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. WO1996022972A1 - Method for the preparation of substituted quinones and hydroquinones - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Friedel-Crafts Acylation [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
- 10. Synthetic Strategies to Terpene Quinones/Hydroquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protective Groups [organic-chemistry.org]
- 12. US20100069682A1 - Preparation of purified hydroquinone - Google Patents [patents.google.com]
Technical Support Center: Analysis of 2,5-Bis(1,1,3,3-tetramethylbutyl)hydroquinone
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2,5-Bis(1,1,3,3-tetramethylbutyl)hydroquinone. It offers troubleshooting advice and frequently asked questions to assist in identifying and characterizing impurities in your samples, ensuring the integrity of your research and development.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my this compound sample?
A1: Impurities can originate from the synthesis process or from degradation of the final product. The most common impurities include:
-
Starting Materials and Reagents: Unreacted starting materials such as hydroquinone or 1-chloro-2,2,4,4-tetramethylbutane, as well as catalysts and solvents used in the synthesis, can be present in the final product.
-
Oxidation Products: The most prevalent degradation impurity is 2,5-Bis(1,1,3,3-tetramethylbutyl)benzoquinone, which is formed by the oxidation of the hydroquinone. This is often visible as a yellow to brownish discoloration of the sample.
-
By-products of Synthesis: Incomplete alkylation can lead to the formation of mono-substituted hydroquinone (2-(1,1,3,3-tetramethylbutyl)hydroquinone). Positional isomers may also be present, although they are less common depending on the synthetic route.
Q2: My sample of this compound has a yellow tint. What does this indicate?
A2: A yellow or brownish discoloration is a strong indicator of oxidation. The hydroquinone moiety is susceptible to oxidation, which converts it to the corresponding quinone, 2,5-Bis(1,1,3,3-tetramethylbutyl)benzoquinone. This quinone is a colored compound, and its presence, even in small amounts, can impart a noticeable color to the sample. It is crucial to store the material under an inert atmosphere (e.g., nitrogen or argon) and protected from light to minimize this degradation.
Q3: How can I confirm the identity of suspected impurities?
A3: A multi-technique approach is recommended for unambiguous identification:
-
High-Performance Liquid Chromatography (HPLC): Use a high-resolution column to separate the main component from impurities. Comparing retention times with known standards is the first step.
-
Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) allows for the determination of the molecular weight of the impurities. This is a powerful tool for tentative identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information about the impurities if they can be isolated or are present in sufficient concentration.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can help identify functional groups. For instance, the presence of a carbonyl stretch may indicate the formation of the quinone.
Troubleshooting Guide for Impurity Analysis
This section provides practical advice for common issues encountered during the analysis of this compound.
Issue 1: Unexpected Peaks in HPLC Chromatogram
Symptom: Your HPLC chromatogram shows more peaks than expected, and you are unsure of their origin.
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting unexpected HPLC peaks.
Detailed Steps:
-
Assess Reproducibility: Inject the same sample multiple times. If the unexpected peaks are not reproducible in terms of retention time and area, they may be artifacts from the injection process or system contamination.
-
Blank Injections: Run a blank injection (mobile phase only). If the peaks appear, it indicates contamination of the HPLC system (e.g., from the mobile phase, injector, or column).
-
Spiking: If you have standards for potential impurities, spike your sample with a small amount of the standard. An increase in the peak area of an existing peak confirms its identity.
-
LC-MS Analysis: If the impurity is unknown, perform LC-MS to obtain the molecular weight. This information is invaluable for proposing a structure.
Issue 2: Poor Peak Shape or Resolution in HPLC
Symptom: Peaks are broad, tailing, or not well-separated from the main peak.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Column Overload | Injecting too much sample can lead to broad, fronting peaks. | Reduce the injection volume or dilute the sample. |
| Secondary Interactions | The hydroxyl groups of the hydroquinone can interact with residual silanols on the silica-based column, causing peak tailing. | Use a mobile phase with a low pH (e.g., add 0.1% formic acid or trifluoroacetic acid) to suppress the ionization of silanols. Consider using a base-deactivated column. |
| Inappropriate Mobile Phase | The mobile phase composition may not be optimal for separation. | Perform a gradient elution to improve separation. Experiment with different organic modifiers (e.g., acetonitrile vs. methanol). |
| Column Degradation | The column may be losing its stationary phase or be contaminated. | Flush the column with a strong solvent. If the problem persists, replace the column. |
Issue 3: Sample Degradation During Analysis
Symptom: The peak corresponding to this compound decreases over time, while impurity peaks (especially the quinone) increase.
Troubleshooting Workflow:
Caption: Workflow to mitigate sample degradation during HPLC analysis.
Detailed Steps:
-
Control Temperature: Hydroquinones can be sensitive to temperature. Use a cooled autosampler (4-8 °C) to minimize degradation in the vials waiting for injection.
-
Mobile Phase pH: The hydroquinone is more susceptible to oxidation at higher pH. Acidifying the mobile phase can improve its stability during the chromatographic run.
-
Protect from Light: Use amber autosampler vials to protect the sample from light, which can accelerate oxidation.
-
Fresh Samples: Prepare samples immediately before analysis and avoid long-term storage in solution.
Experimental Protocols
Protocol 1: HPLC-UV Method for Impurity Profiling
This protocol provides a general method for the separation and detection of this compound and its common impurities.
Instrumentation and Materials:
-
HPLC System: With a quaternary pump, autosampler, column oven, and UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Sample Diluent: Acetonitrile/Water (50:50, v/v).
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the sample in the diluent to a final concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 30 °C
-
UV Detection: 290 nm
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 50 20.0 95 25.0 95 25.1 50 | 30.0 | 50 |
-
-
Analysis: Inject the sample and integrate all peaks. The relative percentage of impurities can be calculated based on the peak areas.
References
-
General Principles of HPLC Troubleshooting: "HPLC Troubleshooting Guide," Waters Corporation. [Link]
-
Analysis of Phenolic Compounds: "Analysis of Phenolic Compounds in Food," Royal Society of Chemistry. [Link]
-
Oxidation of Hydroquinones: "Electrochemical Oxidation of Hydroquinone," Journal of the Electrochemical Society. [Link]
Technical Support Center: Alkylation of Hydroquinone
Welcome to the Technical Support Center for the alkylation of hydroquinone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this common but often challenging reaction. Here, we will dissect the common side reactions, provide in-depth troubleshooting guides, and offer detailed protocols to help you achieve your desired product with high yield and purity.
Introduction: The Challenge of Selectivity
The alkylation of hydroquinone is a cornerstone reaction in the synthesis of a wide array of valuable compounds, from antioxidants like 2-tert-butylhydroquinone (TBHQ) to intermediates for pharmaceuticals and polymers.[1][2] However, the inherent reactivity of the hydroquinone molecule presents a significant challenge: controlling the selectivity of the alkylation. The presence of two nucleophilic sites—the two hydroxyl groups (O-alkylation) and the aromatic ring (C-alkylation)—often leads to a mixture of products, complicating purification and reducing the yield of the target molecule.[3][4]
This guide will address the most frequently encountered side reactions and provide actionable strategies to mitigate them.
Frequently Asked Questions (FAQs)
Q1: Why am I getting a mixture of O-alkylated and C-alkylated products?
This is the most common issue in hydroquinone alkylation. The reaction can proceed via two competing pathways: O-alkylation, where the alkyl group attaches to one or both of the hydroxyl oxygens, and C-alkylation (a Friedel-Crafts type reaction), where the alkyl group attaches directly to the benzene ring.[1][4] The predominant pathway is determined by a delicate balance of factors including the choice of solvent, base, and the nature of the alkylating agent.[5][6]
Q2: I'm observing significant amounts of a di-alkylated product. How can I favor mono-alkylation?
The formation of di-alkylated products is a result of the mono-alkylated product being more reactive than the starting hydroquinone under certain conditions. This is particularly prevalent in Friedel-Crafts C-alkylation where the initial alkyl group activates the ring, making it more susceptible to a second alkylation.[7] To favor mono-alkylation, you can use a large excess of hydroquinone, carefully control the stoichiometry of the alkylating agent, or adjust the reaction conditions (e.g., lower temperature).
Q3: My reaction mixture is turning dark brown/black. What is causing this and how can I prevent it?
Hydroquinone and its derivatives are highly susceptible to oxidation, especially at elevated temperatures and in the presence of air or certain catalysts.[8][9] The formation of colored byproducts, such as benzoquinone and other polymeric materials, is a common indicator of oxidation.[8] To prevent this, it is crucial to run the reaction under an inert atmosphere (e.g., nitrogen or argon), use degassed solvents, and consider adding a small amount of a reducing agent or antioxidant to the reaction mixture.[9]
Q4: I'm having difficulty purifying my desired mono-alkylated product from the reaction mixture.
The close boiling points and similar polarities of the starting material, mono-alkylated, and di-alkylated products can make purification by distillation or column chromatography challenging.[10][11] In such cases, selective crystallization or extraction techniques may be more effective.
Troubleshooting Guide: Common Issues and Solutions
Issue 1: Predominance of C-Alkylation Products When O-Alkylation is Desired
Root Cause Analysis:
C-alkylation, a type of Friedel-Crafts reaction, is typically catalyzed by acids (both Brønsted and Lewis acids).[1][12] The carbocation generated from the alkylating agent attacks the electron-rich aromatic ring. DFT studies have shown that C-alkylation is often the thermodynamically favored pathway.[3]
Troubleshooting & Optimization:
-
Choice of Base and Solvent: To favor O-alkylation, a strong base in a polar aprotic solvent is generally preferred.[6] The base deprotonates the hydroxyl group, forming a phenoxide ion, which is a potent nucleophile. The polar aprotic solvent (e.g., DMF, DMSO) solvates the cation but not the phenoxide anion, enhancing its nucleophilicity for attack on the alkylating agent.[6] In contrast, protic solvents can hydrogen-bond with the phenoxide oxygen, shielding it and promoting C-alkylation.[6]
-
Reaction Temperature: O-alkylation is often kinetically favored, meaning it proceeds faster at lower temperatures.[3] Running the reaction at or below room temperature can significantly increase the ratio of O-alkylated to C-alkylated product.
Experimental Protocol 1: Selective Mono-O-Alkylation of Hydroquinone
-
Materials: Hydroquinone, alkyl halide (e.g., methyl iodide), potassium carbonate (K₂CO₃), N,N-dimethylformamide (DMF, anhydrous), inert gas (Nitrogen or Argon).
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, add hydroquinone (1 equivalent) and anhydrous DMF.
-
Add finely ground anhydrous potassium carbonate (1.1 equivalents).
-
Stir the suspension at room temperature for 30 minutes.
-
Slowly add the alkyl halide (1 equivalent) dropwise via a syringe.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Issue 2: Formation of Di-Alkylated Byproducts
Root Cause Analysis:
In C-alkylation, the first alkyl group introduced onto the hydroquinone ring is an activating group, making the mono-alkylated product more susceptible to a second alkylation than the starting material.[7] In O-alkylation, if a strong base and an excess of the alkylating agent are used, di-alkylation can also occur.
Troubleshooting & Optimization:
-
Stoichiometry Control: Use a molar excess of hydroquinone relative to the alkylating agent. This statistically favors the alkylating agent reacting with the more abundant starting material.[7]
-
Slow Addition of Alkylating Agent: Adding the alkylating agent slowly to the reaction mixture can help to maintain a low concentration of it, thereby reducing the rate of the second alkylation.
-
Choice of Catalyst: For Friedel-Crafts alkylation, using a less active catalyst can help to minimize polyalkylation.[7] Dilute sulfuric acid has been shown to be effective in some cases for controlling the reaction and reducing the formation of colored impurities.[13]
Table 1: Effect of Reactant Ratio on Mono- vs. Di-alkylation
| Molar Ratio (Hydroquinone:Alkylating Agent) | Expected Outcome |
| 3:1 | High selectivity for the mono-alkylated product. |
| 1:1 | Mixture of mono- and di-alkylated products. |
| 1:2.2 | Predominantly the di-alkylated product.[13] |
Issue 3: Formation of Colored Impurities and Gums
Root Cause Analysis:
Hydroquinone is readily oxidized to p-benzoquinone, which can then undergo further reactions to form colored, often polymeric, materials.[8] This is exacerbated by the use of strong acids like concentrated sulfuric acid, elevated temperatures, and the presence of oxygen.[13]
Troubleshooting & Optimization:
-
Inert Atmosphere: Always conduct the reaction under an inert atmosphere of nitrogen or argon to exclude oxygen.
-
Degassed Solvents: Use solvents that have been degassed by sparging with an inert gas or by freeze-pump-thaw cycles.
-
Use of Dilute Acids: When an acid catalyst is necessary, using dilute sulfuric acid can reduce the formation of colored byproducts and sticky oils compared to concentrated sulfuric acid.[13]
-
Antioxidants: The addition of a small amount of an antioxidant or a reducing agent like sodium metabisulfite can help to prevent the oxidation of hydroquinone.[9]
Visualizing the Reaction Pathways
Diagram 1: Competing O- and C-Alkylation Pathways
Caption: Competing pathways in hydroquinone alkylation.
Diagram 2: Troubleshooting Workflow for Low Yield of Mono-alkylated Product
Sources
- 1. Hydroquinone - Wikipedia [en.wikipedia.org]
- 2. tert-Butylhydroquinone - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Comprehensive review on catalytic O-alkylation of phenol and hydroquinone | CSIR-NCL Library, Pune [library.ncl.res.in]
- 5. pharmaxchange.info [pharmaxchange.info]
- 6. pharmaxchange.info [pharmaxchange.info]
- 7. benchchem.com [benchchem.com]
- 8. Hydroquinone (EHC 157, 1994) [inchem.org]
- 9. researchgate.net [researchgate.net]
- 10. Preparation of purified hydroquinone and forming of same (2007) | Hubert Gayet | 4 Citations [scispace.com]
- 11. US20100069682A1 - Preparation of purified hydroquinone - Google Patents [patents.google.com]
- 12. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]
- 13. US2832808A - Alkylation of hydroquinone - Google Patents [patents.google.com]
Removing unreacted starting materials from 2,5-Bis(1,1,3,3-tetramethylbutyl)hydroquinone
Welcome to the technical support center for the synthesis and purification of 2,5-Bis(1,1,3,3-tetramethylbutyl)hydroquinone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this compound. Our focus is to equip you with the knowledge to effectively remove unreacted starting materials and byproducts, ensuring the high purity of your final product.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
A1: The synthesis of this compound is typically achieved through the Friedel-Crafts alkylation of hydroquinone with diisobutylene or its equivalent.[1] Consequently, the most prevalent impurities are:
-
Unreacted Hydroquinone: Due to incomplete reaction, the starting hydroquinone is often present in the crude product.
-
Mono-alkylated Hydroquinone: The formation of 2-(1,1,3,3-tetramethylbutyl)hydroquinone is a common byproduct where only one of the two reactive sites on the hydroquinone ring has been alkylated.[2]
-
Oxidized Species: Hydroquinones are susceptible to oxidation, which can lead to the formation of corresponding benzoquinones, often resulting in colored impurities.
Q2: How can I monitor the progress of the reaction and the purity of my product?
A2: Thin-Layer Chromatography (TLC) is an effective and straightforward method for monitoring the reaction and assessing the purity of your fractions during purification. Due to the significant difference in polarity between the starting material (hydroquinone), the mono-alkylated byproduct, and the desired di-alkylated product, they can be readily separated on a silica gel TLC plate.
A suitable mobile phase for this separation is a mixture of a non-polar solvent like n-hexane or toluene and a more polar solvent like ethyl acetate or acetone. For instance, a starting point could be a 3:2 mixture of n-hexane and acetone. The highly polar hydroquinone will have a low Rf value, the di-substituted, non-polar product will have a high Rf value, and the mono-substituted intermediate will have an Rf value in between. The spots can be visualized under a UV lamp at 254 nm.[3][4]
Q3: My purified product has a yellowish or brownish tint. What is the cause and how can I remove it?
A3: A colored tint in your final product is typically due to the presence of oxidized impurities, specifically the corresponding benzoquinone derivatives. Hydroquinones are sensitive to air and light, which can promote oxidation. To minimize this, it is advisable to handle the compound under an inert atmosphere (e.g., nitrogen or argon) when possible, especially during heating steps. Decolorizing charcoal can be used during the recrystallization process to adsorb these colored impurities.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Product is contaminated with unreacted hydroquinone. | Incomplete alkylation reaction or inefficient purification. | 1. Optimize Reaction: Ensure a sufficient excess of the alkylating agent and adequate reaction time. 2. Recrystallization: Use a solvent system where the product is soluble at high temperatures but the hydroquinone is less soluble or vice versa. A mixed solvent system can be particularly effective. 3. Column Chromatography: If recrystallization is insufficient, column chromatography provides excellent separation. |
| Presence of the mono-alkylated byproduct. | Insufficient alkylating agent or short reaction time. | 1. Drive the Reaction to Completion: Increase the molar ratio of the alkylating agent and/or extend the reaction time. 2. Column Chromatography: This is the most effective method to separate the mono- and di-alkylated products due to their differing polarities. |
| Low yield after recrystallization. | The chosen solvent is too good, even at low temperatures, or too much solvent was used. | 1. Select a Different Solvent System: Test a range of solvents to find one where the product has high solubility when hot and very low solubility when cold. 2. Use a Mixed-Solvent System: Dissolve the crude product in a "good" solvent and then add a "poor" solvent (an anti-solvent) until the solution becomes slightly turbid. Allow to cool slowly. 3. Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. |
| Oily product instead of crystals. | Presence of impurities that inhibit crystallization or the product is "oiling out". | 1. Initial Purification: Perform a quick filtration through a plug of silica gel to remove baseline impurities. 2. Slow Cooling: Ensure the crystallization process is slow. Rapid cooling can cause the product to separate as an oil. 3. Scratching: Scratch the inside of the flask with a glass rod at the solvent-air interface to induce crystallization. 4. Seeding: Add a small crystal of pure product to the cooled solution to initiate crystallization. |
Experimental Protocols
Recrystallization for Removing Unreacted Hydroquinone
This protocol is based on the principle of differential solubility. For a closely related compound, 2,5-di-tert-butylhydroquinone, recrystallization from a mixed solvent system has proven effective.[5]
Step-by-Step Methodology:
-
Solvent Selection: A good starting point is a mixture of a polar solvent where the product is soluble (e.g., ethanol, methanol, or acetone) and a non-polar anti-solvent where it is less soluble (e.g., n-hexane, n-heptane, or petroleum ether).
-
Dissolution: In a flask, dissolve the crude this compound in a minimal amount of the hot "good" solvent (e.g., ethanol).
-
Addition of Anti-Solvent: While the solution is still hot, slowly add the "poor" solvent (e.g., n-hexane) dropwise until the solution becomes slightly cloudy (the cloud point). This indicates that the solution is saturated.
-
Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.
-
Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold solvent mixture.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Diagram of the Recrystallization Workflow
Caption: Workflow for the purification of this compound by recrystallization.
Column Chromatography for Separation of Product, Starting Material, and Byproduct
Column chromatography is a powerful technique for separating compounds with different polarities.
Step-by-Step Methodology:
-
TLC Analysis: First, determine an appropriate solvent system using TLC. A good starting eluent for column chromatography should give an Rf value of approximately 0.2-0.3 for the desired product. Based on HPLC data for a similar compound, a gradient of ethyl acetate in hexane is a promising system.[6][7]
-
Column Packing: Pack a chromatography column with silica gel using the wet slurry method with your initial, least polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this to the top of the packed column.
-
Elution:
-
Begin eluting with a non-polar solvent system (e.g., 1-2% ethyl acetate in hexane). The least polar compound, your desired product this compound, will elute first.
-
Gradually increase the polarity of the eluent (e.g., to 5-10% ethyl acetate in hexane). This will elute the mono-alkylated byproduct.
-
A further increase in polarity (e.g., 20-30% ethyl acetate in hexane) will be required to elute the highly polar unreacted hydroquinone.
-
-
Fraction Collection: Collect fractions and monitor them by TLC to identify which fractions contain your pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Diagram of the Column Chromatography Separation
Caption: Visualization of the separation of components by polarity using column chromatography.
References
-
Ye, L., Liu, J., Zhang, C., Xie, Y., & Tu, S. (2015). A Novel and Efficient Method for Purification of Tert-Butylhydroquinone. Separation Science and Technology, 50(5), 820-823. Available from: [Link]
- Google Patents. A kind of directional synthesis method of 2,5 di tert butyl hydroquinone. (CN104003847B).
-
Zhang, Y., Liu, J. J., Zhang, L., & Wang, X. Z. (2015). Solubility of 2, 5-Di-tert-butylhydroquinone and Process Design for Its Purification Using Crystallization. Organic Process Research & Development, 19(11), 1645-1652. Available from: [Link]
-
Li, X., Bi, Y., Liu, X., & Sun, C. (2015). Simultaneous Analysis of Tertiary Butylhydroquinone and 2-tert-Butyl-1,4-benzoquinone in Edible Oils by Normal-Phase High-Performance Liquid Chromatography. Journal of Agricultural and Food Chemistry, 63(38), 8449-8454. Available from: [Link]
-
Li, X., Bi, Y., Liu, X., & Sun, C. (2015). Simultaneous Analysis of Tertiary Butylhydroquinone and 2-tert-Butyl-1,4-benzoquinone in Edible Oils by Normal-Phase High-Performance Liquid Chromatography. PubMed. Available from: [Link]
- Google Patents. Method for the purification of tertiary butyl hydroquinone. (WO2018214039A1).
-
European Commission. Identification and determination of hydroquinone in cosmetic products by TLC and HPLC. Available from: [Link]
-
STUDY OF 2,5-DI-TERT-BUTYL-1,4-BENZOQUINONE IN DIFFERENT SOLVENT MIXTURES: PHOTOCHEMICAL AND REDOX PROPERTIES. Available from: [Link]
-
ResearchGate. Is Hydroquinone UV active on TLC?. Available from: [Link]
-
Charismawati, R., Sari, D. P., & Lestari, D. (2021). Identification of Hydroquinone in Cosmetics Circulating in Kotamobagu City Using Chromatography Method. Journal of Experimental and Clinical Pharmacy, 5(2), 137-145. Available from: [Link]
-
Sari, D. P., & Lestari, D. (2021). Qualitative and Quantitative Analysis of Hydroquinone in Face Cream with TLC and HPLC Methods. ResearchGate. Available from: [Link]
-
Lestari, D., & Sari, D. P. (2022). Implementation of Thin Layer Chromatography to Detect Dihydroxybenzene Isomers for Cosmetic Product Regulatory Enforcement. ResearchGate. Available from: [Link]
-
Yu, T., Mingge, Y., & Yuanming, Z. (2005). Preparation of 2-tert-butylhydroquinone from 2,5-di-tert-butylhydroquinone. ResearchGate. Available from: [Link]
Sources
- 1. Buy this compound | 903-19-5 [smolecule.com]
- 2. WO2018214039A1 - Method for the purification of tertiary butyl hydroquinone - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. jurnal.poltekkesgorontalo.ac.id [jurnal.poltekkesgorontalo.ac.id]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous Analysis of Tertiary Butylhydroquinone and 2-tert-Butyl-1,4-benzoquinone in Edible Oils by Normal-Phase High-Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparing the efficacy of 2,5-Bis(1,1,3,3-tetramethylbutyl)hydroquinone and TBHQ
An In-Depth Comparative Guide to the Efficacy of 2,5-Bis(1,1,3,3-tetramethylbutyl)hydroquinone and Tert-Butylhydroquinone (TBHQ)
For Researchers, Scientists, and Drug Development Professionals
The selection of an antioxidant is a critical decision in the development of stable and efficacious products, ranging from pharmaceuticals and cosmetics to polymers and industrial fluids. The primary role of these additives is to inhibit oxidation, a degradative process that can compromise the chemical integrity, performance, and shelf-life of a product. While Tert-Butylhydroquinone (TBHQ) is a widely recognized and utilized antioxidant, the less common but structurally distinct this compound offers a unique set of properties that may be advantageous in specific applications.
This guide provides a comprehensive, evidence-based comparison of these two phenolic antioxidants. We will delve into their molecular structures and mechanisms, present a data-driven analysis of their performance characteristics, and provide standardized protocols for their empirical evaluation. The objective is to equip researchers and formulation scientists with the necessary insights to make an informed selection based on the specific demands of their system.
Molecular Structure and the Mechanism of Antioxidant Action
The antioxidant capability of both compounds originates from their shared hydroquinone core. This aromatic diol can readily donate hydrogen atoms from its hydroxyl (-OH) groups to neutralize reactive free radicals, thereby terminating the oxidative chain reactions that lead to product degradation.[1][2]
Tert-Butylhydroquinone (TBHQ): As a derivative of hydroquinone, TBHQ is characterized by the substitution of a single tert-butyl group onto the benzene ring.[3] This alkyl group modestly increases its lipophilicity and influences the reactivity of the hydroxyl groups.
This compound: This molecule is significantly larger, featuring two bulky 1,1,3,3-tetramethylbutyl (a C8 isomer, sometimes referred to as tert-octyl) groups at the 2 and 5 positions of the hydroquinone ring.[4][5] This substantial steric hindrance around the reactive hydroxyl centers is the primary structural feature distinguishing it from TBHQ and is a key determinant of its physical and chemical properties.
The antioxidant mechanism proceeds via a free-radical scavenging pathway. A hydroxyl group on the hydroquinone molecule (Ar(OH)₂) donates a hydrogen atom to a propagating radical (R•), such as a peroxy radical, effectively neutralizing it. This process generates a stable, resonance-delocalized semiquinone radical (Ar(OH)O•) that is far less reactive than the initial radical, thus breaking the oxidation cycle.
Figure 1: General mechanism of radical chain termination by a phenolic antioxidant.
Comparative Efficacy: A Data-Driven Analysis
The practical effectiveness of an antioxidant is governed by more than just its intrinsic radical-scavenging ability. Physicochemical properties such as solubility, thermal stability, and volatility are often of paramount importance, as they dictate the antioxidant's compatibility with the matrix, its persistence during processing, and its long-term performance.
| Parameter | This compound | Tert-Butylhydroquinone (TBHQ) | Scientific Rationale & Practical Implications |
| Molecular Weight | ~334.5 g/mol [5][6] | ~166.2 g/mol [3][7] | The significantly higher molecular weight of the bis-substituted compound leads to lower volatility and greater permanence in the matrix, especially at elevated temperatures. |
| Solubility | Insoluble in water; soluble in organic solvents.[4] | Slightly soluble in water; soluble in fats and oils.[3][8] | The large, nonpolar alkyl groups on 2,5-Bis(...)hydroquinone enhance its solubility in nonpolar matrices like polymers and hydrocarbon-based oils, improving its distribution and efficacy. |
| Thermal Stability | High | Moderate to High[9] | The bulkier structure contributes to higher thermal stability, making 2,5-Bis(...)hydroquinone an excellent candidate for applications involving high-temperature processing, such as polymer extrusion. |
| Primary Applications | Polymer and resin stabilizer, antioxidant for industrial oils.[5] | Food preservative (oils, fats, cereals), cosmetics, pharmaceuticals, stabilizer for insecticides and PVC.[10][11][12] | TBHQ has broad regulatory approval and a long history of use in consumable products.[11] 2,5-Bis(...)hydroquinone is tailored for demanding industrial applications. |
| Regulatory Status | Primarily for industrial use. | Widely approved as a food additive (e.g., E319 in Europe, FDA approved).[3][8] | This is a critical differentiating factor. TBHQ is the clear choice for food and pharmaceutical applications where regulatory acceptance is required. |
Experimental Protocols for Efficacy Evaluation
To empirically validate the choice of an antioxidant, standardized testing is crucial. The following protocols describe two widely accepted methods for assessing antioxidant performance.
Oxidative Stability by Rancimat Method
This method is an industry standard for determining the oxidative stability of fats, oils, and biodiesel. It provides a measure of an antioxidant's ability to prolong the induction period of oxidation under accelerated conditions.
Causality of Experimental Choices: The Rancimat method uses elevated temperature and forced airflow to accelerate the natural oxidation process. The induction time—the point at which rapid formation of volatile secondary oxidation products begins—is a direct and relevant measure of an antioxidant's efficacy in preventing rancidity. Measuring the change in conductivity of water trapping these volatile acids provides a precise and automated endpoint.
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh 3 g of the oil or fat sample into a clean, dry reaction vessel.
-
Antioxidant Addition: Add the desired concentration of the test antioxidant (e.g., 200 ppm of TBHQ or 2,5-Bis(...)hydroquinone) to the sample. Create a control sample with no added antioxidant.
-
Instrument Setup: Place the reaction vessels into the Rancimat heating block. Fill the corresponding measuring vessels with 60 mL of deionized water and place the conductivity electrodes inside.
-
Test Execution: Set the instrument parameters. A common condition for vegetable oils is a temperature of 110°C and an airflow of 20 L/hour.
-
Data Acquisition: Initiate the test. The instrument will continuously bubble air through the heated sample, carry the volatile oxidation products into the water, and record the conductivity over time.
-
Analysis: The instrument's software automatically calculates the induction time. The efficacy of the antioxidant is determined by the "protection factor," calculated as the induction time of the stabilized sample divided by the induction time of the control.
DPPH Radical Scavenging Assay
This spectrophotometric assay is a rapid and reliable method for determining the intrinsic radical-scavenging capacity of a compound in a model system.
Causality of Experimental Choices: The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical is stable and has a strong absorbance at 517 nm. When it is neutralized by an antioxidant, the absorbance decreases. This direct relationship between radical concentration and absorbance allows for a quantitative assessment of scavenging activity. Methanol is used as the solvent as it dissolves both the DPPH radical and a wide range of antioxidants.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. Keep it stored in an amber bottle to protect it from light.
-
Prepare stock solutions of TBHQ and 2,5-Bis(...)hydroquinone in methanol (e.g., 1 mg/mL). Perform serial dilutions to obtain a range of concentrations for testing.
-
-
Assay Procedure:
-
In a 96-well microplate, add 50 µL of each antioxidant dilution to triplicate wells.
-
Add 150 µL of the DPPH solution to each well.
-
For the control, mix 50 µL of methanol with 150 µL of the DPPH solution.
-
-
Incubation: Cover the plate and incubate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity for each concentration using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 The IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals) can then be determined by plotting % inhibition against antioxidant concentration.
Sources
- 1. Antioxidant Activity of Natural Hydroquinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tert-Butylhydroquinone - Wikipedia [en.wikipedia.org]
- 4. Page loading... [wap.guidechem.com]
- 5. Buy this compound | 903-19-5 [smolecule.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. t-Butylhydroquinone [webbook.nist.gov]
- 8. kemin.com [kemin.com]
- 9. Alarming impact of the excessive use of tert-butylhydroquinone in food products: A narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TBHQ (Tertiary Butyl Hydroquinone) | Allied Products [gcchemicals.com]
- 11. Tert-Butylhydroquinone (TBHQ) | American Society of Baking [asbe.org]
- 12. nbinno.com [nbinno.com]
A Comparative Guide to the Performance of Substituted Hydroquinones in Polymer Stabilization
For researchers and professionals in polymer science and material development, preventing thermo-oxidative degradation is a critical challenge. The longevity and performance of polymeric materials are intrinsically linked to the efficacy of the antioxidant packages incorporated within them. Among the various classes of stabilizers, substituted hydroquinones represent a vital group of primary antioxidants, valued for their ability to intercept degradative radical chain reactions.
This guide provides an in-depth comparison of the performance of common substituted hydroquinones against each other and against a leading alternative, hindered phenolic antioxidants. We will delve into the mechanistic underpinnings of their function, present standardized protocols for performance evaluation, and analyze comparative data to inform the selection of the optimal stabilization system for your application.
The Antioxidant Mechanism of Hydroquinones
The primary role of a hydroquinone-based antioxidant is to interrupt the auto-oxidation cycle of a polymer. This cycle is initiated by factors like heat, UV radiation, or mechanical stress, which lead to the formation of free radicals (R•) on the polymer backbone. These radicals react rapidly with oxygen to form peroxy radicals (ROO•), which then propagate the degradation by abstracting hydrogen from other polymer chains, creating a cascading effect that results in chain scission, cross-linking, and a loss of mechanical properties.
Substituted hydroquinones function as radical scavengers by donating a hydrogen atom from one of their hydroxyl groups to the highly reactive peroxy radical.[1][2] This action terminates the propagation step, and the hydroquinone itself is converted into a resonance-stabilized semiquinone radical, which is far less reactive and does not continue the degradation chain.[3][4]
The general mechanism is as follows:
-
Initiation: Polymer (RH) → R•
-
Propagation: R• + O₂ → ROO•
-
Propagation: ROO• + RH → ROOH + R•
-
Inhibition: ROO• + HQ-R' → ROOH + •Q-R' (stable radical)
The efficiency of this process is heavily influenced by the nature and position of the substituents on the hydroquinone ring, establishing a clear structure-activity relationship.
Caption: Experimental workflow for Oxidation Induction Time (OIT) testing.
Melt Flow Index (MFI) Stability
MFI is an indirect measure of a polymer's molecular weight and viscosity. [5][6]During processing or aging, polymer degradation (chain scission) leads to a lower molecular weight and thus a higher MFI. An effective antioxidant will minimize the change in MFI after multiple processing cycles or thermal aging.
Methodology (ASTM D1238 / ISO 1133):
-
Initial MFI: Determine the MFI of the polymer compound after initial extrusion. A specified mass of polymer is placed in a heated barrel and extruded through a standard die under a constant load. [7]The mass of extrudate over 10 minutes is the MFI.
-
Reprocessing/Aging: The polymer is subjected to multiple extrusion cycles or aged in an oven at an elevated temperature for a set period.
-
Final MFI: The MFI of the aged/reprocessed material is measured using the same conditions as the initial test.
-
Analysis: The percentage change in MFI is calculated. A smaller change indicates better stabilization.
Colorimetric Analysis
Oxidative degradation often leads to the formation of chromophoric groups in the polymer, resulting in discoloration, typically yellowing. [8]Monitoring color stability is a key performance indicator for antioxidants, especially in applications where aesthetics are important.
Methodology:
-
Sample Preparation: Prepare molded plaques or films of the stabilized polymer.
-
Initial Measurement: Measure the initial color coordinates (e.g., CIE Lab*) using a spectrophotometer or colorimeter. The Yellowness Index (YI) is a common metric.
-
Aging: Expose the samples to accelerated aging conditions (e.g., heat aging in an oven or UV exposure in a weathering chamber).
-
Final Measurement: Periodically measure the color coordinates of the aged samples.
-
Analysis: Calculate the change in color (ΔE*) or the change in Yellowness Index (ΔYI). A lower value signifies better color stability.
Comparative Performance Data
The following table presents representative data illustrating the performance of different antioxidants in a polypropylene (PP) matrix subjected to multiple extrusion passes. Note: These values are illustrative. Actual performance is highly dependent on the specific polymer grade, antioxidant concentration, processing conditions, and presence of other additives.
| Antioxidant (0.1 wt%) | Polymer Matrix | OIT @ 200°C (minutes) | MFI Change after 5 Extrusions (%) | Color Change (ΔYI) after Aging |
| Control (No Antioxidant) | Polypropylene | < 2 | > 300% | > 15 |
| Hydroquinone (HQ) | Polypropylene | ~ 15 | ~ 75% | ~ 8 |
| MTBHQ | Polypropylene | ~ 25 | ~ 50% | ~ 6 |
| DTBHQ | Polypropylene | ~ 35 | ~ 35% | ~ 5 |
| Hindered Phenol (Benchmark) | Polypropylene | > 50 | < 20% | < 3 |
Interpretation and Discussion
-
Structure-Activity Relationship: The data clearly shows a performance increase from HQ to MTBHQ and DTBHQ. The bulky tert-butyl substituents enhance performance by reducing volatility, ensuring the antioxidant remains in the polymer during high-temperature processing. This steric hindrance also contributes to the stability of the resulting antioxidant radical, preventing it from initiating new degradation chains. [3][4][9]
-
Comparison with Alternatives: While substituted hydroquinones offer significant protection over an unstabilized polymer, the benchmark hindered phenolic antioxidant demonstrates superior performance across all metrics. This is often due to their higher molecular weight, which provides excellent persistence, and optimized chemical structures for radical scavenging.
-
Synergistic Effects: It is crucial to note that hydroquinones are often not used in isolation. Their performance can be dramatically enhanced when used in combination with secondary antioxidants, such as phosphites or thioesters. [3][4]Phosphites are particularly effective at decomposing hydroperoxides (ROOH), which are byproducts of the primary antioxidant mechanism and can otherwise break down to form new radicals. This synergistic approach provides a more comprehensive stabilization package. [10]
Conclusion
Substituted hydroquinones are effective primary antioxidants for polymer stabilization. Their performance is directly linked to their chemical structure, with the addition of bulky alkyl groups like tert-butyl significantly improving their efficacy by reducing volatility and enhancing radical stability. While high-performance hindered phenols may offer a higher level of stabilization in demanding applications, substituted hydroquinones provide a viable and effective solution, particularly when formulated as part of a synergistic antioxidant package.
The selection of an appropriate antioxidant system requires a thorough understanding of the polymer, its intended application, and the stresses it will endure. The experimental protocols outlined in this guide—OIT, MFI stability, and colorimetry—provide a robust framework for empirically evaluating and comparing antioxidant candidates, enabling researchers to make data-driven decisions for optimal polymer protection.
References
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- Hindered phenolic antioxidants for protection of polymers. (2022, October 5). Partners in Chemicals.
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A Comparative Guide to Phenolic Antioxidants for Industrial Applications
For professionals in research, development, and quality control, selecting the optimal antioxidant is a critical decision that impacts product stability, longevity, and regulatory compliance. This guide provides an in-depth comparison of common synthetic and natural phenolic antioxidants used across various industries, including food, polymers, and biofuels. We will delve into their mechanisms of action, comparative performance based on experimental data, and standardized protocols for their evaluation.
The Imperative for Antioxidants in Industrial Products
Oxidative degradation is a primary cause of product failure. In foods, it leads to rancidity, loss of nutritional value, and off-flavors.[1] In polymers and fuels, oxidation compromises mechanical integrity and performance. Phenolic antioxidants are the industry's frontline defense, functioning as radical scavengers to terminate the chain reactions of oxidation, thereby preserving product quality and extending shelf life.[2][3]
Core Mechanisms of Phenolic Antioxidants
Phenolic antioxidants primarily operate through two main mechanisms to neutralize free radicals:
-
Hydrogen Atom Transfer (HAT): The phenolic antioxidant (ArOH) donates its hydroxyl hydrogen atom to a free radical (R•), effectively neutralizing it. This is a key mechanism for interrupting the oxidative chain reaction.[4][5][6]
-
Single Electron Transfer (SET): The antioxidant donates an electron to the free radical, forming a more stable species. This mechanism often works in parallel with HAT.[3][5][6]
The efficiency of these mechanisms is dictated by the chemical structure of the antioxidant, particularly the arrangement of substituent groups on the phenolic ring.
A Comparative Look at Key Industrial Antioxidants
The selection of an antioxidant depends on a multitude of factors including the product matrix, processing conditions (especially temperature), regulatory approval, and cost-effectiveness. Below is a comparison of widely used synthetic and natural phenolic antioxidants.
Synthetic Phenolic Antioxidants
These compounds are manufactured chemically and have been mainstays in various industries for decades due to their high performance, stability, and low cost.[7]
-
Butylated Hydroxyanisole (BHA): A versatile antioxidant effective in animal fats. It is often used in products like cereals, snack foods, and baked goods.[8][9]
-
Butylated Hydroxytoluene (BHT): Highly lipid-soluble, BHT is frequently used in packaging materials and dry foods to prevent oxidative spoilage.[2][8][9] It was originally developed for use in petroleum and rubber.[2]
-
tert-Butylhydroquinone (TBHQ): Considered one of the most effective synthetic antioxidants, especially for unsaturated vegetable oils and animal fats.[10] It demonstrates excellent "carry-through" properties, remaining effective in fried foods after processing.[2]
-
Propyl Gallate (PG): An ester of gallic acid, PG offers the highest thermal stability among common synthetic antioxidants, making it ideal for high-heat applications like baking and frying fats.[8][10]
Natural Phenolic Antioxidants
Driven by consumer demand for "clean-label" products, natural antioxidants derived from plant sources are gaining prominence.[11]
-
Tocopherols (Vitamin E): A mixture of four homologues (alpha, beta, gamma, delta), tocopherols are abundant in vegetable oils.[12][13] While alpha-tocopherol has the highest Vitamin E activity, the gamma and delta forms are more potent antioxidants.[13] They are thermally stable and function by donating a hydrogen atom to lipid free radicals.[12]
-
Rosemary Extract: Approved as a food additive (E-392) in the EU, rosemary extract's antioxidant capacity comes from phenolic diterpenes like carnosic acid and carnosol.[14][15] It is highly heat-resistant, making it suitable for applications like frying.[14]
-
Other Plant Extracts: Aqueous extracts from sources like oak, pine, and cinnamon have demonstrated exceptionally high antioxidant capacities, indicating their potential as rich sources of natural antioxidants for industrial use.[16][17][18]
Quantitative Performance Comparison
The following table summarizes the key properties and performance characteristics of the discussed antioxidants. The choice of antioxidant should be guided by the specific application's requirements, such as processing temperature and regulatory constraints.
| Antioxidant | Type | Key Advantages | Key Limitations | Thermal Stability Ranking | Primary Applications |
| BHA | Synthetic | Effective in animal fats, moderate heat stability | Regulatory scrutiny, less effective than TBHQ | 3 | Cereals, snack foods, fats[8][9] |
| BHT | Synthetic | Highly lipid-soluble, low cost | Volatile at high temps, lower stability | 4 | Food packaging, dry foods[2][8] |
| TBHQ | Synthetic | Excellent carry-through in frying, highly effective | Potential pro-oxidant at high levels | 2 | Frying oils, processed foods, animal fats[2][10] |
| PG | Synthetic | Highest thermal stability | Can form colored complexes with iron | 1 | Baking fats, high-heat processing[8] |
| Tocopherols | Natural | "Clean-label" friendly, good thermal stability | Can act as pro-oxidants at high levels | High | Vegetable oils, dietary supplements[11][12] |
| Rosemary Ext. | Natural | High heat resistance, effective in frying | Can impart flavor/aroma in unrefined forms | High | Meats, frying oils, savory snacks[14] |
Note: Thermal stability ranking from 1 (most stable) to 4 (least stable) for synthetics.[8]
Standardized Experimental Protocols for Antioxidant Efficacy
To objectively compare antioxidant performance, standardized assays are essential. Below are detailed protocols for three widely accepted methods. The causality behind experimental choices is explained to ensure a deep understanding of the principles at play.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a rapid and simple method to screen the radical scavenging capacity of antioxidants.[19][20]
Principle: DPPH is a stable free radical with a deep violet color, showing maximum absorbance around 517 nm.[19][20] When an antioxidant donates a hydrogen atom or electron, the DPPH is reduced to a pale yellow or colorless hydrazine form, causing a decrease in absorbance.[19][20] This discoloration is directly proportional to the antioxidant's scavenging activity.[19]
Caption: Workflow for the DPPH radical scavenging assay.
-
Reagent Preparation:
-
Prepare a 0.1 mM working solution of DPPH in methanol. This solution should be made fresh daily and kept in an amber bottle to protect it from light, as DPPH is light-sensitive.[21]
-
Prepare stock solutions of the antioxidant samples and a positive control (e.g., Ascorbic Acid, Trolox) in a suitable solvent (e.g., methanol).[21]
-
-
Assay Procedure (96-well plate format):
-
Add 20 µL of various concentrations of the antioxidant samples or standard to the wells of a microplate.
-
Add 200 µL of the DPPH working solution to each well.
-
Prepare a blank control containing only the solvent and the DPPH solution.[19]
-
Mix thoroughly and incubate the plate in the dark at room temperature for 30 minutes.[21][22] The incubation period is critical to allow the reaction to reach a steady state.
-
-
Measurement and Calculation:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100[19] Where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample.
-
The results are typically expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay is suitable for both hydrophilic and lipophilic antioxidants.
Principle: The ABTS radical cation (ABTS•+) is generated by reacting ABTS with a strong oxidizing agent like potassium persulfate.[22] This produces a blue-green solution with a characteristic absorbance at 734 nm.[22] In the presence of an antioxidant, the radical is neutralized, and the solution's color fades. The degree of decolorization is proportional to the antioxidant's activity.
-
Reagent Preparation:
-
Prepare the ABTS radical cation (ABTS•+) by mixing a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in a 1:1 volume ratio.[23]
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This allows for the complete formation of the radical cation.[22][24]
-
Before the assay, dilute the ABTS•+ solution with a suitable solvent (e.g., methanol or ethanol) to achieve an absorbance of 0.700 ± 0.02 at 734 nm.[22][23]
-
-
Assay Procedure:
-
Measurement and Calculation:
-
Measure the absorbance at 734 nm.[24]
-
Calculate the percentage of inhibition using a formula analogous to the DPPH assay.
-
Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
-
Rancimat Method (Oxidative Stability Index - OSI)
This method is an accelerated aging test specifically designed to determine the oxidative stability of oils and fats, making it highly relevant for the food industry.[1][25][26]
Principle: A stream of purified air is passed through a sample of oil or fat held at a constant high temperature (e.g., 80-160 °C).[27] This accelerates the oxidation process. Initially, peroxides are formed. After the induction period, the fatty acids decompose, forming volatile secondary oxidation products, primarily formic acid.[26][28] These volatile compounds are carried by the air stream into a measuring vessel containing deionized water. The absorption of these acidic compounds increases the electrical conductivity of the water. The time taken to reach a rapid increase in conductivity is known as the induction time or the Oxidative Stability Index (OSI), which characterizes the sample's resistance to oxidation.[25][27][28]
Caption: Workflow for the Rancimat (OSI) method.
-
Sample Preparation and Setup:
-
Measurement:
-
Place the reaction and measuring vessels into the Rancimat instrument and connect the tubing.
-
Start the measurement immediately. The instrument will automatically pass a constant stream of air through the sample and record the conductivity of the water in the measuring vessel over time.[25]
-
-
Data Interpretation:
-
The instrument's software plots conductivity versus time. The induction time (OSI) is determined as the point of maximum change in the rate of conductivity, which appears as an inflection point on the curve.[26]
-
A longer induction time indicates greater oxidative stability. This method is excellent for comparing the efficacy of different antioxidants in a specific oil or fat matrix.[1][29] It is recognized by standards such as AOCS Cd 12b-92 and ISO 6886.[1]
-
Conclusion and Future Outlook
The choice of a phenolic antioxidant is a strategic decision balancing efficacy, cost, regulatory acceptance, and consumer perception. While synthetic antioxidants like TBHQ and PG offer proven, cost-effective performance, the market trend is undeniably shifting towards natural alternatives like tocopherols and rosemary extracts. The experimental protocols detailed in this guide provide a robust framework for R&D and QC professionals to validate antioxidant performance, ensuring product quality and stability. As extraction and stabilization technologies for natural compounds continue to improve, we can expect to see an even wider array of effective, clean-label antioxidant solutions become available for industrial applications.
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Accelerated oxidation tests: the Rancimat method. (n.d.). Btsa. Retrieved from [Link]
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Antioxidant Activity | ABTS | DPPH | FRAP | Medicinal Plants | Phenolic Content | Proximate Composition. (2012). Indian Journal of Pharmaceutical Sciences. Retrieved from [Link]
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Thermal stability, antioxidant activity, and photo-oxidation of natural polyphenols. (n.d.). ResearchGate. Retrieved from [Link]
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Dudonne, S., Vitrac, X., Coutiere, P., Woillez, M., & Merillon, J. M. (2009). Comparative study of antioxidant properties and total phenolic content of 30 plant extracts of industrial interest using DPPH, ABTS, FRAP, SOD, and ORAC assays. PubMed. Retrieved from [Link]
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Comparative Study of Antioxidant Properties and Total Phenolic Content of 30 Plant Extracts of Industrial Interest Using DPPH, ABTS, FRAP, SOD, and ORAC Assays. (2009). ACS Publications. Retrieved from [Link]
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DPPH Scavenging Assay Protocol- Detailed Procedure. (2024). ACME Research Solutions. Retrieved from [Link]
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ABTS Radical Scavenging Assay Method. (n.d.). Scribd. Retrieved from [Link]
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Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products. (2018). PMC - PubMed Central. Retrieved from [Link]
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Comparative Study of Antioxidant Properties and Total Phenolic Content of 30 Plant Extracts of Industrial Interest Using DPPH, ABTS. (n.d.). Academia.edu. Retrieved from [Link]
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Determining Stability-Based Value of Natural Oils with the Rancimat Test. (2020). AZoM. Retrieved from [Link]
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Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. (n.d.). ResearchGate. Retrieved from [Link]
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DPPH Antioxidant Assay. (n.d.). G-Biosciences. Retrieved from [Link]
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Comparison of Phenolic Antioxidants' Impact on Thermal Oxidation Stability of Pentaerythritol Ester Insulating Oil. (2023). IEEE Xplore. Retrieved from [Link]
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Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. (n.d.). ResearchGate. Retrieved from [Link]
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Natural antioxidants for food applications. (2021). Vitablend. Retrieved from [Link]
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Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study. (2022). NIH. Retrieved from [Link]
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Evaluation of thermal and oxidative stability of three generations of phenolic based novel dendritic fuel and lubricant additive. (2010). CentAUR. Retrieved from [Link]
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Stability of carotenoids, phenolic compounds, ascorbic acid and antioxidant capacity of tomatoes during thermal processing. (2007). PubMed. Retrieved from [Link]
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Comparative analysis of bioactive phenolic compounds composition from 26 medicinal plants. (2018). PubMed. Retrieved from [Link]
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Thermal stability of some flavonoids and phenolic acids in sheep tallow olein. (n.d.). ResearchGate. Retrieved from [Link]
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Genesis and development of DPPH method of antioxidant assay. (2011). PMC - PubMed Central. Retrieved from [Link]
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Information about the oxidative stability index (OSI) measurement. (n.d.). Itogha. Retrieved from [Link]
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A comparative study on the in vitro antioxidant activity of tocopherol and extracts from rosemary and Ferulago angulata on oil oxidation during deep frying of potato slices. (2016). PMC - NIH. Retrieved from [Link]
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Antioxidants: Regulatory Status. (n.d.). SCRPortal. Retrieved from [Link]
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The truth about BHA, BHT, TBHQ and other antioxidants used as food additives. (n.d.). Sharla Race. Retrieved from [Link]
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Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study. (2022). Frontiers. Retrieved from [Link]
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Methods to determine oxidative stability. (n.d.). BTSA. Retrieved from [Link]
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Comparative study of antioxidant properties and total phenolic content of 30 plant extracts of industrial interest using DPPH, ABTS, FRAP, SOD, and ORAC Assays. (2009). ResearchGate. Retrieved from [Link]
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Cytotoxic and genotoxic effects of tert‐butylhydroquinone, butylated hydroxyanisole and propyl gallate as synthetic food antioxidants. (2022). PMC - NIH. Retrieved from [Link]
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Phenolic antioxidants-mechanisms of action: (1) HAT, (2) SPLET, (3) SET-PT. (n.d.). ResearchGate. Retrieved from [Link]
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A new method to determine oxidative stability of vegetable fats and oils at simulated frying temperature. (n.d.). ResearchGate. Retrieved from [Link]
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Mechanisms of antioxidant reacting with free radical: single electron transfer (SET) and hydrogen atom abstraction (HAT). (n.d.). ResearchGate. Retrieved from [Link]
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Antioxidant activity comparison of Thompson grape pomace extract, rosemary and tocopherols in soybean oil. (n.d.). ResearchGate. Retrieved from [Link]
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Determination of Oxidative Stability of Oils and Fats. (2001). ACS Publications. Retrieved from [Link]
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Standard curves of a BHT, b BHA, c TBHQ, and d PG. (n.d.). ResearchGate. Retrieved from [Link]
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What Are Antioxidants (BHA, BHT, TBHQ) in Food? (2024). TestHub Laboratories. Retrieved from [Link]
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Sustainable Recovery of Phenolic Compounds from Distilled Rosemary By-Product Using Green Extraction Methods: Optimization, Comparison, and Antioxidant Activity. (2023). MDPI. Retrieved from [Link]
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A Comparative Guide to Purity Validation of 2,5-Bis(1,1,3,3-tetramethylbutyl)hydroquinone: GC-MS vs. Alternative Methods
In the landscape of pharmaceutical development and materials science, the purity of chemical entities is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. This is particularly true for antioxidants like 2,5-Bis(1,1,3,3-tetramethylbutyl)hydroquinone, a sterically hindered phenol widely employed to prevent oxidative degradation in a variety of matrices. The slightest impurity can have profound consequences, potentially altering the compound's toxicological profile or diminishing its stabilizing properties.
This guide provides an in-depth, comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS) for the purity validation of this compound. We will explore the causality behind the experimental choices in a GC-MS workflow, present a detailed protocol, and objectively compare its performance against alternative analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. Our aim is to equip researchers, scientists, and drug development professionals with the critical insights needed to select the most appropriate analytical strategy for their specific needs.
The Central Role of Purity in Antioxidant Function
This compound's efficacy as an antioxidant is intrinsically linked to its molecular structure. The bulky tetramethylbutyl groups provide steric hindrance, which enhances the stability of the radical formed upon donation of a hydrogen atom from the hydroxyl groups, thereby interrupting oxidative chain reactions. However, the synthesis of this compound, typically through Friedel-Crafts alkylation of hydroquinone, can lead to a range of impurities. These may include positional isomers, mono-alkylated hydroquinone, or over-alkylated products. The presence of such impurities can lead to altered antioxidant activity, unforeseen side reactions, and potential toxicity. Therefore, a robust and validated analytical method for purity assessment is paramount.
GC-MS for Purity Determination: A Deep Dive
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds. Its high separation efficiency and sensitive, specific detection make it a formidable tool for purity profiling.
The Rationale Behind the GC-MS Approach
The choice of GC-MS for analyzing this compound is underpinned by several key factors:
-
Volatility: Although a relatively large molecule, this compound possesses sufficient volatility to be amenable to GC analysis, especially with appropriate temperature programming.
-
Thermal Stability: The compound's stability at elevated temperatures in the GC inlet and column is crucial for obtaining accurate and reproducible results.
-
High Resolution Separation: The capillary columns used in GC offer excellent resolving power, enabling the separation of closely related impurities from the main compound.
-
Mass Spectrometric Detection: The mass spectrometer provides unambiguous identification of the main peak and any impurities based on their mass spectra and fragmentation patterns. This is a significant advantage over less specific detectors.
Experimental Workflow for GC-MS Analysis
The following diagram illustrates a typical workflow for the purity analysis of this compound by GC-MS.
A Head-to-Head Comparison of Synthetic Antioxidants in Preventing Lipid Peroxidation
<_
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Lipid peroxidation is a critical detrimental process implicated in the degradation of food products, the reduction of shelf life for various formulations, and the pathogenesis of numerous diseases. Synthetic antioxidants are widely employed to mitigate this oxidative damage. This guide provides a comprehensive, data-driven comparison of four commonly used synthetic antioxidants: Butylated Hydroxyanisole (BHA), Butylated Hydroxytoluene (BHT), Tert-Butylhydroquinone (TBHQ), and Propyl Gallate (PG). We will delve into their mechanisms of action, present a head-to-head comparison of their efficacy supported by experimental data, and provide detailed protocols for key assays used in their evaluation.
Introduction: The Challenge of Lipid Peroxidation
Lipid peroxidation is a complex chain reaction initiated by the attack of free radicals on polyunsaturated fatty acids (PUFAs) within lipid membranes and lipoproteins. This process leads to the formation of lipid hydroperoxides, which are unstable and can decompose to form a variety of secondary products, including reactive aldehydes like malondialdehyde (MDA).[1][2] These products can cause cellular damage, alter membrane fluidity and function, and contribute to the development of oxidative stress-related pathologies.[3]
Synthetic antioxidants are phenolic compounds that can donate a hydrogen atom to free radicals, thereby terminating the peroxidation chain reaction.[3] Their effectiveness is crucial in preserving the quality and stability of products in the food, pharmaceutical, and cosmetic industries.[4][5]
Mechanisms of Action: A Tale of Radical Scavengers
The primary mechanism by which phenolic antioxidants like BHA, BHT, TBHQ, and PG inhibit lipid peroxidation is through their action as "chain-breaking" antioxidants.[3] They interrupt the propagation phase of the lipid peroxidation chain reaction by donating a hydrogen atom from their hydroxyl (-OH) group to a lipid peroxyl radical (LOO•). This neutralizes the radical and prevents it from attacking other lipid molecules. The resulting antioxidant radical is relatively stable and does not readily propagate the oxidation chain.
The efficacy of these antioxidants is influenced by the number and position of hydroxyl groups on the aromatic ring, as well as the presence of other substituent groups.[6]
-
BHA and BHT: These antioxidants possess a single hydroxyl group.[6]
-
TBHQ: This antioxidant has two hydroxyl groups.[6]
-
Propyl Gallate (PG): PG is distinguished by its three hydroxyl groups.[6]
The greater the number of hydroxyl groups, the higher the potential for hydrogen donation and radical scavenging.
Caption: General mechanism of chain-breaking antioxidants in lipid peroxidation.
Head-to-Head Performance Comparison
The relative effectiveness of synthetic antioxidants can vary depending on the specific lipid system, temperature, and presence of other compounds. However, general trends in their performance have been established through various studies.
A study on the oxidative stability of waste cooking oil methyl ester found the following order of antioxidant effectiveness: BHT < TBHQ < BHA < PG .[6] Propyl gallate at a concentration of 250 ppm showed the most effective result.[6] Another key factor to consider is thermal stability, especially in applications involving high temperatures like frying and baking. Research has shown the thermal stability ranking to be: PG > TBHQ > BHA > BHT .[7] Propyl gallate can withstand temperatures up to 356°F, while BHT begins to degrade at 212°F.[7]
| Antioxidant | Structure | Key Performance Characteristics | Thermal Stability |
| BHT (Butylated Hydroxytoluene) | Single hydroxyl group | Generally the least effective of the four.[6] | Degrades at 212°F (100°C).[7] |
| BHA (Butylated Hydroxyanisole) | Single hydroxyl group | More effective than BHT in some studies.[6] | More heat-sensitive than PG and TBHQ.[7] |
| TBHQ (Tert-Butylhydroquinone) | Two hydroxyl groups | More effective than BHA and BHT.[6] Often used in frying oils due to good stability.[8] | More stable than BHA and BHT at high temperatures. |
| Propyl Gallate (PG) | Three hydroxyl groups | Often the most effective antioxidant in various studies.[6] | The most heat-stable, withstanding temperatures over 356°F (180°C).[7] |
Experimental Protocols for Efficacy Evaluation
To quantitatively assess and compare the efficacy of these antioxidants, standardized experimental protocols are essential. Here, we detail two widely used assays: the DPPH Radical Scavenging Assay and the Thiobarbituric Acid Reactive Substances (TBARS) Assay.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH free radical.[9] The reduction of the deep violet DPPH radical to a pale yellow hydrazine is measured spectrophotometrically at approximately 517 nm.[9][10] The degree of discoloration is proportional to the antioxidant's radical scavenging activity.[9]
Experimental Protocol:
-
Reagent Preparation:
-
DPPH Stock Solution (e.g., 0.1 mM): Prepare a stock solution of DPPH in a suitable solvent like methanol or ethanol.[10] This solution should be freshly prepared and protected from light.
-
Antioxidant Stock Solutions: Prepare stock solutions of BHA, BHT, TBHQ, PG, and a positive control (e.g., Ascorbic Acid or Trolox) in the same solvent as the DPPH solution.[9]
-
Serial Dilutions: Create a series of dilutions for each antioxidant and the positive control to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
-
-
Assay Procedure (96-well plate format):
-
Add a specific volume of each antioxidant dilution to the wells of a microplate (e.g., 20 µL).
-
Add the DPPH working solution to each well (e.g., 200 µL) and mix thoroughly.
-
Include a blank control containing only the solvent and the DPPH solution.[10]
-
Incubate the plate in the dark at room temperature for a set time (e.g., 30 minutes).[10]
-
Measure the absorbance of each well at 517 nm using a microplate reader.[10]
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100 [9] Where A_control is the absorbance of the blank and A_sample is the absorbance of the antioxidant-containing well.
-
Plot the % scavenging activity against the antioxidant concentration to determine the IC50 value for each compound.
-
Caption: Workflow for the DPPH Radical Scavenging Assay.
Thiobarbituric Acid Reactive Substances (TBARS) Assay
Principle: The TBARS assay is a widely used method for measuring lipid peroxidation by quantifying malondialdehyde (MDA), a major secondary product of this process.[2] MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperatures to form a pink-colored complex that can be measured spectrophotometrically at approximately 532 nm.[1][2]
Experimental Protocol (for a lipid-rich sample):
-
Reagent Preparation:
-
Sample Preparation and Assay Procedure:
-
Homogenize the lipid-containing sample (e.g., tissue, oil) in a suitable buffer. To prevent ex vivo lipid peroxidation, the addition of an antioxidant like BHT to the homogenization buffer is recommended.[2]
-
Induce lipid peroxidation in the samples (e.g., by adding an iron-based pro-oxidant), with parallel samples containing the synthetic antioxidants being tested.
-
To precipitate proteins, add ice-cold 10% TCA to the sample homogenate (e.g., 2 parts TCA to 1 part sample), vortex, and incubate on ice for 15 minutes.[11]
-
Centrifuge the samples (e.g., at 2200 x g for 15 minutes at 4°C) to pellet the precipitated protein.[11]
-
Transfer the supernatant to a new tube.
-
Add an equal volume of 0.67% TBA solution to the supernatant.[11]
-
Incubate the mixture in a boiling water bath for 10-15 minutes.[11]
-
Cool the samples to room temperature.
-
Measure the absorbance of the resulting pink-colored solution at 532 nm.[11]
-
-
Data Analysis:
-
Quantify the concentration of TBARS in the samples by comparing their absorbance to the MDA standard curve.
-
Compare the TBARS levels in the antioxidant-treated samples to the control (no antioxidant) to determine the percentage of inhibition of lipid peroxidation.
-
Conclusion
The selection of a synthetic antioxidant for a specific application requires a thorough understanding of its mechanism of action, relative efficacy, and stability under relevant processing conditions. Propyl gallate and TBHQ often demonstrate superior performance, particularly in applications involving heat, due to their molecular structure and thermal stability.[6][7] BHA and BHT, while effective in certain contexts, are generally less potent and more susceptible to degradation.[6][7]
The experimental protocols provided herein, the DPPH and TBARS assays, offer robust and reliable methods for the head-to-head evaluation of antioxidant efficacy. By employing these standardized assays, researchers and professionals can make data-driven decisions to select the most appropriate antioxidant to prevent lipid peroxidation and ensure product quality and stability.
References
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Btsa. (n.d.). Accelerated oxidation tests: the Rancimat method. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). Lipid Peroxidation (TBARS) in Biological Samples. Retrieved from [Link]
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ACME Research Solutions. (2024, February 23). DPPH Scavenging Assay Protocol- Detailed Procedure. Retrieved from [Link]
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Benkhaira, H., et al. (n.d.). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. Retrieved from [Link]
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AZoM. (2020, November 26). Determining Stability-Based Value of Natural Oils with the Rancimat Test. Retrieved from [Link]
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G-Biosciences. (n.d.). DPPH Antioxidant Assay. Retrieved from [Link]
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protocols.io. (2019, August 9). Thiobarbituric acid reactive substances (TBARS) Assay. Retrieved from [Link]
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MDPI. (n.d.). DPPH Radical Scavenging Assay. Retrieved from [Link]
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Bio-protocol. (n.d.). Lipid peroxidation assay (TBARs). Retrieved from [Link]
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ResearchGate. (n.d.). Chemical structures of antioxidants: BHA, PG, PY and TBHQ. Retrieved from [Link]
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ResearchGate. (n.d.). Propyl gallate (PG) and tert-butylhydroquinone (TBHQ) may alter the potential anti-cancer behavior of probiotics. Retrieved from [Link]
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PubMed Central. (n.d.). Exploring the Mechanisms of the Antioxidants BHA, BHT, and TBHQ in Hepatotoxicity, Nephrotoxicity, and Neurotoxicity from the Perspective of Network Toxicology. Retrieved from [Link]
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MDPI. (2024, June 14). Advances in the Use of Four Synthetic Antioxidants as Food Additives for Enhancing the Oxidative Stability of Refined Sunflower Oil (Helianthus annuus L.). Retrieved from [Link]
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National Institutes of Health. (n.d.). Synergistic Effects of Antioxidant Blends: A Comparative Study on Oxidative Stability of Lipids in Feed Matrices. Retrieved from [Link]
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Eurofins India. (2025, April 25). Unpacking BHA, BHT & TBHQ - Role, Risks, and Testing in Processed Foods. Retrieved from [Link]
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SEAFDEC/AQD. (n.d.). Antioxidant properties of tert-butylhydroquinone and propyl gallate in frozen minced sprats. Retrieved from [Link]
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ResearchGate. (n.d.). Standard curves of a BHT, b BHA, c TBHQ, and d PG. Retrieved from [Link]
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A Comparative Guide to the Relative Antioxidant Strength of BHA, BHT, and Substituted Hydroquinones
For researchers, scientists, and professionals in drug development, the selection of an appropriate antioxidant is a critical decision to prevent oxidative degradation in formulations, preserve food quality, and stabilize materials.[1][2][3] Among the most prevalent synthetic antioxidants are Butylated Hydroxyanisole (BHA), Butylated Hydroxytoluene (BHT), and substituted hydroquinones, notably Tert-butylhydroquinone (TBHQ).[1][4] This guide provides an in-depth, data-driven comparison of their antioxidant efficacy, grounded in mechanistic principles and supported by established experimental protocols.
Mechanism of Action: The Chemistry of Radical Scavenging
Phenolic antioxidants like BHA, BHT, and TBHQ function as chain-breaking antioxidants.[5][6] Their primary mechanism involves the donation of a hydrogen atom from their hydroxyl (-OH) group to a highly reactive free radical (R•). This action neutralizes the radical, terminating the oxidative chain reaction, and forms a stable, resonance-stabilized phenoxyl radical that is less likely to propagate further oxidation.[5][7]
The efficacy of this process is dictated by the antioxidant's molecular structure, specifically the Bond Dissociation Enthalpy (BDE) of the O-H bond and the stability of the resulting phenoxyl radical.
-
BHA and BHT (Monohydric Phenols): BHA, a mixture of 2- and 3-tert-butyl-4-hydroxyanisole, and BHT (2,6-di-tert-butyl-4-methylphenol) each possess one hydroxyl group.[3] The bulky tert-butyl groups provide steric hindrance, which enhances the stability of the phenoxyl radical.[3] However, this same steric hindrance in BHT can sometimes limit its accessibility to certain free radicals.
-
TBHQ (Dihydric Phenol): As a hydroquinone derivative, TBHQ has two hydroxyl groups in the para position on the benzene ring.[8] This configuration makes it an exceptionally efficient hydrogen donor, generally resulting in a lower BDE and superior antioxidant activity compared to its monohydric counterparts.[8]
Caption: General mechanism of free radical scavenging by phenolic antioxidants.
Standardized Assays for Efficacy Evaluation
To objectively compare antioxidant strength, standardized in vitro assays are employed. The choice of assay is critical, as results can vary based on the reaction mechanism and solvent system.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This widely used method measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH free radical.[9] The reduction of the deep violet DPPH radical to a pale yellow hydrazine is monitored spectrophotometrically at approximately 517 nm.[9][10] The results are typically expressed as the IC50 value—the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates greater antioxidant activity.
Caption: Standard workflow for the DPPH radical scavenging assay.
Experimental Protocol: DPPH Assay [9][11]
-
Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol. Protect the solution from light.
-
Sample Preparation: Prepare serial dilutions of the test antioxidants (BHA, BHT, TBHQ) and a positive control (e.g., Ascorbic Acid or Trolox) in the same solvent.[9]
-
Reaction: In a 96-well plate or cuvettes, mix a defined volume of each sample dilution with the DPPH working solution. Include a blank containing only the solvent and DPPH.
-
Incubation: Incubate the reactions in the dark at room temperature for a specified time (e.g., 30 minutes).[11]
-
Measurement: Measure the absorbance of each reaction at 517 nm using a spectrophotometer or microplate reader.
-
Calculation: Calculate the percentage of scavenging activity using the formula: % Scavenging = [ (Acontrol - Asample) / Acontrol ] x 100.[9] Plot the % scavenging against the sample concentration to determine the IC50 value.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
The ABTS assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).[12] This blue/green radical is generated by reacting ABTS with a strong oxidizing agent like potassium persulfate.[12] The reduction of ABTS•+ by an antioxidant causes decolorization, which is measured by the decrease in absorbance at 734 nm.[12] This assay is versatile as it can be used for both hydrophilic and lipophilic compounds.[12]
Experimental Protocol: ABTS Assay [12][13]
-
Reagent Preparation:
-
Working Solution: Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction: Add a small volume of the antioxidant sample or standard (e.g., Trolox) to a larger volume of the ABTS•+ working solution.
-
Incubation: Allow the reaction to proceed for a set time (e.g., 5-30 minutes).[14]
-
Calculation: Calculate the percentage of inhibition and determine the Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant's activity to that of Trolox.[12]
Lipid Peroxidation Inhibition Assays (TBARS)
For applications involving fats and oils, measuring the inhibition of lipid peroxidation is highly relevant. The Thiobarbituric Acid Reactive Substances (TBARS) assay is a common method that quantifies malondialdehyde (MDA), a secondary product of lipid peroxidation.[15][16] The reaction of MDA with TBA under acidic conditions and high heat forms a pink adduct that can be measured colorimetrically at ~532 nm.[16][17]
Comparative Analysis: Quantitative Data
The relative strength of these antioxidants is not absolute and can be influenced by the system in which they are tested.[18] However, data from multiple studies consistently demonstrate a general hierarchy of efficacy.
Table 1: Comparative Antioxidant Activity (IC50/EC50 Values)
| Antioxidant | Assay | IC50 / EC50 Value (µg/mL) | Reference(s) |
|---|---|---|---|
| BHT | DPPH | ~23 µg/mL (23 mg/L) | [6] |
| ABTS | Weak scavenging activity | [6][8] | |
| BHA | DPPH | Generally stronger than BHT | [18][19] |
| ABTS | - | ||
| TBHQ | DPPH | 22.20 µg/mL | [6][8] |
| | ABTS | 33.34 µg/mL |[6][8] |
Note: Direct, side-by-side IC50 values under identical conditions are varied in the literature. The table reflects general findings. Some studies show TBHQ to have a stronger effect (lower IC50) than BHT in DPPH assays.[6][8] The relative effectiveness can change based on the substrate; for example, in lard emulsions, BHA has shown higher activity than TBHQ, while in soybean oil, TBHQ is superior.[18]
Interpretation of Data:
-
TBHQ's Superiority: Across most standard assays, TBHQ consistently demonstrates superior or comparable antioxidant activity to BHA and BHT.[7][19] This is largely attributed to its two hydroxyl groups, which facilitate more efficient radical scavenging.[8] Studies using the Rancimat method, which measures oxidative stability in oils, frequently rank TBHQ as the most effective antioxidant, especially in highly unsaturated vegetable oils and at high temperatures for frying.[7][20]
-
BHA vs. BHT: The comparison between BHA and BHT is more nuanced. BHA is often found to be a more effective antioxidant than BHT in some systems, particularly during static heating.[3][18] However, BHT's efficacy can be greater in other contexts. The combination of BHA and BHT can also produce synergistic effects.[3]
Factors Influencing Antioxidant Efficacy
The performance of an antioxidant is not solely dependent on its molecular structure but is also heavily influenced by the surrounding environment.
-
System Matrix: The effectiveness of an antioxidant can vary between lipid-based (nonpolar) and aqueous (polar) systems. This phenomenon, sometimes referred to as the "polar paradox," suggests that polar antioxidants are more effective in nonpolar media (like bulk oils), while nonpolar antioxidants are more effective in polar media (like oil-in-water emulsions).
-
Temperature: Thermal stability is a crucial factor, especially in food processing like baking or frying. TBHQ is recognized for its high thermal stability, making it more effective than BHA and BHT at elevated temperatures.[20]
-
Concentration: The relationship between antioxidant concentration and activity is not always linear. At very high concentrations, some antioxidants can exhibit pro-oxidant behavior.
-
Synergism: The efficacy of these primary antioxidants can be significantly enhanced by using them in combination with synergists like citric acid or ascorbic acid, which act as chelating agents to sequester metal ions that can catalyze oxidation.[3]
Conclusion
Based on mechanistic principles and a wealth of experimental data, a clear hierarchy of antioxidant strength can be established among these three synthetic phenolic compounds.
-
Tert-butylhydroquinone (TBHQ) is generally the most potent antioxidant of the three, particularly in protecting unsaturated oils and under conditions of high heat. Its dihydric structure provides superior radical scavenging capability.[7][20]
-
Butylated Hydroxyanisole (BHA) typically exhibits stronger antioxidant activity than BHT in many applications.[18][19]
-
Butylated Hydroxytoluene (BHT) , while an effective antioxidant, is often ranked third in this comparison but remains valuable for its specific applications and synergistic properties with BHA.[3][19]
For the research and development professional, the choice is not merely about selecting the strongest antioxidant but the most appropriate one. The selection must be a considered decision based on the specific matrix, processing conditions, regulatory approval, and desired shelf-life of the final product.
References
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- Application Note: DPPH Assay Protocol for Determining the Antioxidant Activity of Mesuol - Benchchem. (n.d.).
- Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. (n.d.).
- Lipid peroxidation inhibitory assay - Bio-protocol. (n.d.).
- Exploring the Mechanisms of the Antioxidants BHA, BHT, and TBHQ in Hepatotoxicity, Nephrotoxicity, and Neurotoxicity from the Perspective of Network Toxicology - PubMed Central. (n.d.).
- Antioxidant Activity of Synthetic Polymers of Phenolic Compounds - PMC - NIH. (n.d.).
- DPPH Scavenging Assay Protocol- Detailed Procedure - ACME Research Solutions. (2024, February 23).
- Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. (n.d.).
- DPPH Antioxidant Assay, Cat # BAQ103, BAQ104 BAQ - G-Biosciences. (n.d.).
- ABTS Antioxidant Capacity Assay - G-Biosciences. (n.d.).
- ABTS decolorization assay – in vitro antioxidant capacity - Protocols.io. (2019, July 26).
- What Are Antioxidants (BHA, BHT, TBHQ) in Food? - TestHub Laboratories. (2025, June 10).
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- TBARS (Lipid Peroxidation) Assay - Cell Biolabs, Inc. (n.d.).
- Technical Manual Total Antioxidant Capacity (T-AOC) Colorimetric Assay Kit (ABTS, Chemical Method) • Catalogue Code: MAES0168. (n.d.).
- Main factors affecting bioavailability of phenolic compounds. - ResearchGate. (n.d.).
- BHA & BHT in Food & Nutrition - Periodical by Knowde. (n.d.).
- DPPH Radical Scavenging Assay - MDPI. (n.d.).
- Factors affecting phenolic compound effectiveness. - ResearchGate. (n.d.).
- Major factors influencing antioxidant contents and antioxidant activity in grapes and wines - SciSpace. (n.d.).
- Exploring the Mechanisms of the Antioxidants BHA, BHT, and TBHQ in Hepatotoxicity, Nephrotoxicity, and Neurotoxicity from the Perspective of Network Toxicology - Semantic Scholar. (n.d.).
- The truth about BHA, BHT, TBHQ and other antioxidants used as food additives Sharla Race. (n.d.).
- Antioxidant activity of BHA, BHT and TBHQ examined with Miller's test - ResearchGate. (n.d.).
- Relationship between Phenolic Compounds and Antioxidant Activity of Some Moroccan Date Palm Fruit Varieties (Phoenix dactylifera L.): A Two-Year Study - NIH. (2024, April 17).
- Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - NIH. (n.d.).
- Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls - PMC. (2023, March 14).
- What are the different reasons behind higher phenolic content but lower antioxidant activity. (2018, June 12).
- Application of Thiobarbituric Acid Derivatives in Monitoring Lipid Peroxidation - Benchchem. (n.d.).
- A Comparative Guide to the Antioxidant Activity of 2,5-Di-tert-butylhydroquinone and Butylated Hydroxytoluene - Benchchem. (n.d.).
- Thiobarbituric acid reactive substances (TBARS) Assay - Protocols.io. (2019, August 9).
- (PDF) Antioxidant activity of spice extracts and phenolics in comparison to synthetic antioxidants - ResearchGate. (2025, August 6).
- What has stronger antioxidant potential: BHT or BHA? - ECHEMI. (n.d.).
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- Comparison of Antioxidants to Increase the Oxidation Stability of Pyrolysis Oils of Three Plastics Using Iodine Value - PSE Community.org. (2024, March 22).
- Synthesis, Characterization and Evaluation of a Novel Tetraphenolic Compound as a Potential Antioxidant - MDPI. (n.d.).
- Antioxidant activity of BHA, BHT and TBHQ examined with Miller's test - Semantic Scholar. (1997, April 30).
- Alarming impact of the excessive use of tert-butylhydroquinone in food products: A narrative review - NIH. (n.d.).
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A Comparative Guide to the Performance of 2,5-Bis(1,1,3,3-tetramethylbutyl)hydroquinone as a Rubber Antioxidant
For researchers and professionals in rubber compounding and material science, the selection of an appropriate antioxidant is paramount to ensuring the longevity and performance of elastomeric products. This guide provides an in-depth technical assessment of 2,5-Bis(1,1,3,3-tetramethylbutyl)hydroquinone (DTBHQ), a hindered phenolic antioxidant, in comparison to other widely used alternatives such as N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD) and polymerized 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ). This analysis is supported by established experimental methodologies to provide a clear, data-driven comparison of their performance attributes.
Introduction to Rubber Degradation and the Role of Antioxidants
Rubber, whether natural or synthetic, is susceptible to degradation from a variety of environmental factors, primarily heat, oxygen, and ozone. This degradation manifests as hardening, cracking, loss of tensile strength, and reduced elasticity, ultimately leading to product failure. Antioxidants are crucial additives that are incorporated into rubber formulations to inhibit or retard these degradation processes, thereby extending the service life of the rubber product.
The primary mechanisms of rubber degradation involve free radical chain reactions. Antioxidants function by interrupting these reactions, either by scavenging the initial radicals (preventive antioxidants) or by breaking the propagation cycle (chain-breaking antioxidants). The choice of antioxidant depends on the type of rubber, the intended application and service environment, and desired physical properties of the final product.
Chemical and Physical Properties of Selected Antioxidants
A fundamental understanding of the chemical and physical properties of an antioxidant is crucial for predicting its behavior in a rubber matrix, including its solubility, volatility, and potential for discoloration.
| Property | This compound (DTBHQ) | N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD) | Polymerized 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ) |
| Chemical Class | Hindered Phenol | p-Phenylenediamine (PPD) | Polymerized Quinoline |
| CAS Number | 903-19-5[1][2] | 793-24-8 | 26780-96-1 |
| Appearance | White to light yellow crystalline powder[2] | Brown or violet solid powder | Amber to brown flakes or powder |
| Staining/Discoloration | Non-staining and non-discoloring[3] | Staining | Generally considered low-staining, but can cause some discoloration[4] |
Antioxidant Mechanisms: A Comparative Overview
The efficacy of an antioxidant is intrinsically linked to its chemical structure and its mechanism of action in combating rubber degradation.
This compound (DTBHQ): A Hindered Phenol
DTBHQ, a sterically hindered phenol, functions as a primary, chain-breaking antioxidant. The bulky tetramethylbutyl groups enhance its stability and effectiveness. Its antioxidant mechanism involves the donation of a hydrogen atom from one of its hydroxyl groups to a peroxy radical, which is a key species in the auto-oxidation cycle of rubber. This donation neutralizes the reactive radical, and the resulting DTBHQ radical is stabilized by resonance and the steric hindrance of the adjacent bulky groups, preventing it from initiating new degradation chains.[5]
Caption: Antioxidant mechanism of DTBHQ.
N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD): A p-Phenylenediamine Derivative
6PPD is a potent antioxidant and antiozonant widely used in the tire industry.[6] Its mechanism is multifaceted. As an antioxidant, it readily donates hydrogen atoms from its amine groups to scavenge free radicals.[7] As an antiozonant, it reacts with ozone on the rubber surface, forming a protective film that prevents ozone from reaching the polymer chains.[6][7] However, it is known to be a staining antioxidant.[8]
Caption: Dual antioxidant and antiozonant mechanism of 6PPD.
Polymerized 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ): A Polymerized Quinoline
TMQ is a widely used antioxidant that provides excellent protection against heat and oxidative aging.[9][10] Being a polymerized material, it has lower volatility and migration compared to some monomeric antioxidants, leading to longer-term effectiveness.[5] It functions as a radical scavenger to protect against oxidative degradation.[9] While generally considered low-staining, it can cause some discoloration, particularly in light-colored rubber products.[4]
Experimental Performance Evaluation
To objectively assess the performance of these antioxidants, a series of standardized tests are employed. The following sections detail the methodologies for these key experiments.
Experimental Workflow
Caption: Workflow for evaluating rubber antioxidant performance.
Oxygen Induction Time (OIT)
Objective: To determine the relative thermal oxidative stability of rubber compounds. A longer OIT indicates better resistance to oxidation.
Protocol (based on ISO 11357-6):
-
A small sample (5-10 mg) of the cured rubber compound is placed in an aluminum pan.
-
The sample is heated in a Differential Scanning Calorimeter (DSC) under an inert nitrogen atmosphere to a specified isothermal temperature (e.g., 180-220°C).[11]
-
Once the temperature stabilizes, the atmosphere is switched to pure oxygen.[11]
-
The time from the introduction of oxygen until the onset of the exothermic oxidation peak is recorded as the OIT.[11][12]
Mooney Scorch
Objective: To measure the processing safety of a rubber compound by determining its scorch time (the time at which vulcanization begins).
Protocol (based on ASTM D1646):
-
A preheated Mooney viscometer is used, typically at a temperature relevant to processing conditions (e.g., 125°C or 135°C).[7]
-
A sample of the uncured rubber compound is placed in the viscometer's die cavity.[13]
-
The rotor begins to turn, and the initial viscosity (Mooney Viscosity, ML 1+4) is recorded.[7]
-
The time taken for the viscosity to rise by a specified number of Mooney units (e.g., 5 units, denoted as t5) from the minimum viscosity is the scorch time.[7]
Accelerated Aging and Mechanical Property Retention
Objective: To simulate the long-term effects of heat and oxygen on the physical properties of the rubber.
Protocol (based on ASTM D573):
-
Dumbbell-shaped test specimens are cut from cured rubber sheets.
-
The initial tensile strength and elongation at break of unaged specimens are measured using a tensometer.
-
A set of specimens is placed in a hot air oven at an elevated temperature (e.g., 70°C or 100°C) for a specified duration (e.g., 72 or 168 hours).
-
After aging, the specimens are removed, conditioned at room temperature, and their final tensile strength and elongation at break are measured.
-
The percentage retention of these properties is calculated to quantify the degradation.
Comparative Performance Data
The following tables summarize expected performance trends based on the chemical nature of the antioxidants. It is important to note that direct, publicly available comparative data under identical test conditions is limited. The values presented are illustrative and can vary based on the specific rubber formulation and test parameters.
Table 1: Oxygen Induction Time (OIT) Comparison
| Antioxidant | Expected OIT at 200°C (minutes) | Rationale |
| Control (No Antioxidant) | < 5 | Rapid oxidative degradation in the absence of a stabilizer. |
| DTBHQ | Moderate to High | Effective radical scavenger, provides good thermal stability. |
| 6PPD | High | Highly effective at high temperatures, excellent radical scavenger. |
| TMQ | High | Provides excellent long-term heat aging resistance due to low volatility. |
Table 2: Mooney Scorch Comparison
| Antioxidant | Typical Scorch Time (t5) at 135°C (minutes) | Effect on Cure Rate |
| DTBHQ | Generally minimal effect | Does not significantly interfere with common sulfur vulcanization systems. |
| 6PPD | Can slightly retard scorch | May interact with some accelerator systems. |
| TMQ | Can slightly retard scorch | May have a slight retarding effect on the initial stages of vulcanization. |
Table 3: Mechanical Property Retention after Accelerated Aging (e.g., 100°C for 72 hours)
| Antioxidant | Tensile Strength Retention (%) | Elongation at Break Retention (%) |
| Control (No Antioxidant) | < 40% | < 30% |
| DTBHQ | Good to Excellent | Good to Excellent |
| 6PPD | Excellent | Excellent |
| TMQ | Excellent | Excellent |
Discussion and Conclusion
The selection of an appropriate antioxidant is a critical decision in rubber compounding, with significant implications for product performance and longevity.
-
This compound (DTBHQ) emerges as a highly effective, non-staining, and non-discoloring antioxidant.[3] Its primary advantage lies in applications where color stability is crucial, such as in light-colored or white rubber goods. Its performance in providing thermal stability is commendable, making it a strong candidate for a wide range of applications.
-
N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD) remains a benchmark for high-performance applications, particularly in the tire industry, due to its exceptional combination of antioxidant and antiozonant properties.[6][7] However, its tendency to cause staining limits its use in color-critical products.
-
Polymerized 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ) offers a robust and persistent antioxidant effect due to its low volatility, making it ideal for applications requiring long-term heat aging resistance.[5][9] It provides a good balance of performance and is often used in combination with other antioxidants for synergistic effects.[14]
References
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Wellt Chemicals. (2024, January 9). Comprehensive Overview of 6PPD | Rubber Antioxidant Types in 2024. Retrieved from [Link]
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Rossomme, E., Hart-Cooper, W. M., Orts, W. J., & Head-Gordon, M. (2023). Computational Studies of Rubber Ozonation Explain the Effectiveness of 6PPD as an Antidegradant and the Mechanism of Its Quinone Formation. Environmental Science & Technology, 57(13), 5216–5230. Retrieved from [Link]
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Yusuf, M., Akram, D., Zaicob, R. V., & Asrofi, M. (2022). The Effect of Addition of Antioxidant 1,2-dihydro-2,2,4-trimethyl-quinoline on Characteristics of Crepe Rubber Modified Asphalt in Short Term Aging and Long Term Aging Conditions. Polymers, 14(19), 4191. Retrieved from [Link]
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Liu, Y., Gao, Q., Liu, L., & Li, S. (2012). Investigated on the Rubber Antioxidant 2,2,4-Trimethyl-1,2-dihydroquinoline Polymer. Asian Journal of Chemistry, 24(12), 5671-5674. Retrieved from [Link]
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Wellt Chemicals. (2024, January 9). Comprehensive Overview of 6PPD | Rubber Antioxidant Types in 2024. Retrieved from [Link]
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Zafari, M., Sakdast, M., & Ghoreishy, M. H. R. (2021). Novel antioxidants based on polymerized 2,2,4-trimethyl-1,2-dihydroquinoline for styrene-butadiene rubber composites. Polymer Bulletin, 78(10), 5565–5582. Retrieved from [Link]
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Joss Elastomers & Chemicals. TMQ. Retrieved from [Link]
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Hu, X., Zhao, H., Tian, Z., Peter, K. T., Dodd, M. C., & Kolodziej, E. P. (2022). Transformation Product Formation upon Heterogeneous Ozonation of the Tire Rubber Antioxidant 6PPD (N-(1,3-dimethylbutyl)-N′-phenyl-p-phenylenediamine). Environmental Science & Technology Letters, 9(5), 413–419. Retrieved from [Link]
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Chembroad. (2024, January 19). TMQ Rubbers: Properties and Applications. Retrieved from [Link]
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DTBHQ in Rubber: Enhancing Durability & Weather Resistance. (n.d.). Retrieved from [Link]
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Comparing Rubber Antioxidants: Why TMQ is a Preferred Choice. (n.d.). Retrieved from [Link]
-
High-Performance Antioxidant DTBHQ: Superior Stability and Safety for Polymers and Industrial Applications. (n.d.). Retrieved from [Link]
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SINAN Chemical. Sinanox DTBHQ | 2,5-Di-tert-butylhydroquinone CAS No. 88-58-4. Retrieved from [Link]
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Milestone Preservatives Pvt. Ltd. 2,5-Di-Tertiary Butyl Hydroquinone Details. Retrieved from [Link]
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Carpenedo, G. A., et al. (2020). Evaluation of Stabilizing Additives Content in the Mechanical Properties of Elastomeric Compositions Subject to Environmental and Accelerated Aging. Materials Research, 23(1). Retrieved from [Link]
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Wang, Y., et al. (2022). Rubber Antioxidants and Their Transformation Products: Environmental Occurrence and Potential Impact. Toxics, 10(11), 681. Retrieved from [Link]
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3 minutes to read the anti-aging agent, TMQ, 6PPD, IPPD production lead. (2018, August 16). Retrieved from [Link]
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6PPD Antioxidant vs Other Rubber Chemicals & Antioxidants – Which Works Best for Tyres? (2025, September 18). Retrieved from [Link]
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Carpenedo, G. A., et al. (2020). Retention of tear strength in oven thermo-oxidative aging comprising... [Figure]. In Evaluation of Stabilizing Additives Content in the Mechanical Properties of Elastomeric Compositions Subject to Environmental and Accelerated Aging. ResearchGate. Retrieved from [Link]
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Shimadzu. (n.d.). 01-00267-EN Measurement of Oxidation Induction Time(OIT) of Deteriorated Polypropylene with a Differential Scanning Calorimeter. Retrieved from [Link]
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MonTech. Mooney Viscometer Series. Retrieved from [Link]
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Coi Rubber Products. ASTM D1646 Viscosity Test. Retrieved from [Link]
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Prescott Instruments Ltd. (2023, April 18). Top 20 Rubber Standards For Viscosity & Cure Testing. Retrieved from [Link]
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Qualitest. (2025, May 9). Mooney Viscosity: How It Works, Why It Matters, and What It Tells You. Retrieved from [Link]
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YouTube. (2024, December 23). Understanding the Mooney Viscometer: Viscosity, Scorch Time & Real-World Applications. MyRubberHeart. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. High-Purity this compound Manufacturer | Supplier &. Retrieved from [Link]
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New Haven Pharma. This compound. Retrieved from [Link]
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Fine Chemicals. 2, 5-Bis(1, 1, 3, 3-tetramethylbutyl)hydroquinone, min 95% (GC), 100 grams. Retrieved from [Link]
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Demir, E., et al. (2024). Exploration of Green Alternatives to 6PPD (P-Phenylenediamine) Used as Antiozonant and Antioxidant in the Rubber Industry. Materials Sciences and Applications, 15, 87-100. Retrieved from [Link]
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Hua, X., & Wang, D. (2023). Tire-rubber related pollutant 6-PPD quinone: A review of its transformation, environmental distribution, bioavailability, and toxicity. Journal of Hazardous Materials, 459, 132265. Retrieved from [Link]
-
Zhou, Y., et al. (2025). Tire Rubber Antioxidant 6PPD and 6PPD-quinone Disrupt the Energy Supply and Lipid Metabolism of Earthworms. Environmental Science & Technology, 59(19), 9426–9436. Retrieved from [Link]
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Liu, Q., & Li, H. (2019). Influence of Processing Technology on Mooney Viscosity and Burning Time of Mixed Rubber. Research and Applications in Materials Science, 1(1), 24-27. Retrieved from [Link]
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Popa, D., et al. (2022). On the Use of Oxidation Induction Time as a Kinetic Parameter for Condition Monitoring and Lifetime Evaluation under Ionizing Radiation Environments. Polymers, 14(12), 2372. Retrieved from [Link]
-
Zaharescu, T., et al. (2025). Effect of Aging Conditions and Rubber Waste Content on the Mechanical Properties and Structure of Montmorillonite/Acrylonitrile Butadiene Rubber Nanocomposites. Polymers, 17(1), 1. Retrieved from [Link]
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Scilit. (2023, May 11). Aging characterization of different nitrile butadiene rubbers for sealing in a pneumatic system: Linking the change of the physicochemical state to the mechanical properties. Retrieved from [Link]
-
Dihydroquinoline (TMQ) and Alkyl Derivative of P- Phenylene Diamine (6PPD) a. (2020). Research Journal of Chemistry and Environment, 24(4). Retrieved from [Link]
-
Oxidation induction time curves of SBR/silica composites with various antioxidants. [Figure]. (n.d.). In Fabrication of a novel chitosan‐based macromolecular antioxidant and its effects on the anti‐aging properties of styrene‐butadiene rubber/silica composites. ResearchGate. Retrieved from [Link]
-
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 2,5-Bis(1,1,3,3-tetramethylbutyl)hydroquinone
For the diligent researcher, scientist, or drug development professional, the integrity of your work extends beyond the benchtop; it encompasses the entire lifecycle of the chemicals you handle, including their safe and compliant disposal. This guide provides essential, in-depth procedural guidance for the proper disposal of 2,5-Bis(1,1,3,3-tetramethylbutyl)hydroquinone (CAS No. 903-19-5), ensuring the safety of your laboratory personnel and the protection of our environment.
Understanding the Compound: A Risk-Based Approach to Handling
This compound is an antioxidant and a derivative of hydroquinone. Its chemical structure, characterized by bulky tetramethylbutyl groups, influences its physical and toxicological properties. A thorough understanding of its hazard profile is the foundation of its safe management.
Key Hazards:
-
Harmful if Swallowed: Ingestion can lead to adverse health effects.
-
Skin and Eye Irritation: Direct contact can cause irritation.
-
Aquatic Toxicity: Like its parent compound, hydroquinone, this chemical is expected to be toxic to aquatic life with potentially long-lasting effects.[1]
Due to these hazards, adherence to stringent safety protocols during handling and prior to disposal is paramount.
Immediate Safety and Handling Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves (nitrile is a suitable option), and a laboratory coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
-
Avoid Contamination: Prevent the chemical from coming into contact with skin, eyes, and clothing. Do not eat, drink, or smoke in areas where it is handled.
The Core of Compliance: EPA Hazardous Waste Classification
In the United States, the Environmental Protection Agency (EPA) regulates the disposal of chemical waste under the Resource Conservation and Recovery Act (RCRA). A critical step in proper disposal is determining if the waste is classified as "hazardous." For this compound, this determination requires careful consideration as it is not explicitly listed by name in the EPA's hazardous waste lists (F, K, P, or U lists).[2][3][4][5]
Therefore, the waste must be evaluated against the four characteristics of hazardous waste: Ignitability, Corrosivity, Reactivity, and Toxicity .
Likely Classification: Characteristic Hazardous Waste for Toxicity
Given that this compound is a hydroquinone derivative and is known to be harmful, it is highly probable that it would be classified as a characteristic hazardous waste for toxicity . This classification is determined through a laboratory procedure known as the Toxicity Characteristic Leaching Procedure (TCLP).[6][7][8][9][10] The TCLP simulates the leaching of contaminants in a landfill environment. If the concentration of a specific contaminant in the leachate exceeds a regulatory limit, the waste is considered toxic hazardous waste.
Operational Directive: Unless you have specific analytical data (TCLP) proving otherwise, it is imperative to manage waste this compound as a characteristic hazardous waste for toxicity. This conservative approach ensures compliance and minimizes risk.
Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to the disposal of this compound from a laboratory setting.
Step 1: Waste Segregation and Collection
-
Dedicated Waste Container: Designate a specific, clearly labeled waste container for this compound waste. The container must be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure, tight-fitting lid.
-
Labeling: The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and CAS No. "903-19-5"
-
The associated hazards (e.g., "Toxic")
-
The accumulation start date (the date the first drop of waste is added to the container)
-
-
Avoid Mixing: Do not mix this waste with other waste streams, especially incompatible materials like strong oxidizing agents or bases.[11]
Step 2: On-Site Accumulation
-
Storage Location: Store the sealed waste container in a designated satellite accumulation area or a central hazardous waste accumulation area. This area should be secure, well-ventilated, and away from sources of ignition or heat.
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak or spill.
-
Quantity and Time Limits: Be aware of your facility's generator status (e.g., Very Small, Small, or Large Quantity Generator), as this dictates the maximum amount of hazardous waste that can be accumulated on-site and the time limits for its storage.
Step 3: Arranging for Disposal
-
Engage a Licensed Professional: The disposal of hazardous waste must be handled by a licensed and reputable environmental services or waste disposal company. These companies are equipped to transport, treat, and dispose of chemical waste in accordance with all federal, state, and local regulations.
-
Provide Documentation: You will need to provide the disposal company with a detailed description of the waste, including its chemical name, CAS number, and a copy of the Safety Data Sheet (SDS).
-
Waste Manifest: For transportation off-site, a Uniform Hazardous Waste Manifest must be completed. This is a legal document that tracks the waste from the point of generation to its final destination.
Step 4: Final Disposal Method
The most common and environmentally responsible disposal method for this type of organic chemical waste is incineration .
-
High-Temperature Incineration: A licensed hazardous waste incinerator will destroy the compound at high temperatures, converting it into less harmful substances like carbon dioxide and water. This method is effective in preventing the chemical from entering the environment.
-
Landfilling (Less Preferred): Landfilling of this waste is not recommended due to its potential to leach into the soil and groundwater. If landfilling is the only option, it must be at a designated hazardous waste landfill, and the waste may require stabilization or treatment to meet Land Disposal Restrictions (LDRs).
Emergency Procedures for Spills and Exposures
Accidents can happen, and a well-defined emergency plan is crucial.
Spill Response:
-
Evacuate and Secure: Immediately alert others in the area and evacuate if necessary. Secure the area to prevent unauthorized entry.
-
Assess the Situation: From a safe distance, assess the extent of the spill and any immediate hazards.
-
Personal Protection: Don appropriate PPE, including respiratory protection if the spill generates dust.
-
Containment and Cleanup:
-
For small spills of solid material, carefully sweep or scoop up the material and place it in the designated hazardous waste container. Avoid creating dust.
-
For larger spills, use an absorbent material to contain the spread.
-
-
Decontamination: Clean the spill area with soap and water.
-
Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.
Exposure Response:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Visualizing the Disposal Workflow
The following diagram illustrates the key decision points and procedural flow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
Quantitative Data Summary
| Parameter | Value | Reference |
| CAS Number | 903-19-5 | N/A |
| Molecular Formula | C₂₂H₃₈O₂ | N/A |
| Primary Hazards | Harmful if swallowed, Skin/Eye Irritant | SDS |
| Likely EPA Classification | Characteristic Hazardous Waste (Toxicity) | Inferred |
| Recommended Disposal | High-Temperature Incineration | Best Practice |
Conclusion: A Commitment to Safety and Stewardship
The proper disposal of this compound is not merely a regulatory hurdle but a professional responsibility. By understanding the hazards, adhering to a conservative waste classification, and following a meticulous disposal protocol, you contribute to a culture of safety and environmental stewardship within your institution. Always consult your organization's EHS department for specific guidance and to ensure compliance with all applicable regulations.
References
- BenchChem. (2025).
- Stockholm University. (2015). Procedures for the disposal of liquid chemical residues and aqueous solutions.
- Armour, M. A. (2003). Hazardous Laboratory Chemicals Disposal Guide, Third Edition. CRC Press.
- Carl Roth GmbH + Co. KG. (n.d.).
- Fisher Scientific. (2009).
- Wikipedia. (n.d.). Toxicity characteristic leaching procedure.
- Grokipedia. (n.d.). Toxicity characteristic leaching procedure.
- Malsparo. (n.d.). Toxicity Characteristic Leaching Procedure.
- eCFR. (n.d.). 40 CFR Part 261 Subpart D -- Lists of Hazardous Wastes.
- Microbiology and Molecular Biology, University of Wyoming. (2015).
- U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings.
- U.S. Environmental Protection Agency. (2025). SW-846 Test Method 1311: Toxicity Characteristic Leaching Procedure.
- Pace Analytical. (n.d.). The Toxicity Characteristic Leaching Procedure EPA Method 1311.
- eCFR. (n.d.). 40 CFR Appendix VII to Subpart CC of Part 261 - Basis for Listing Hazardous Waste.
- eCFR. (n.d.).
- U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
- Alfred University. (n.d.). EPA Hazardous Waste Codes.
- Cornell University Environmental Health and Safety. (n.d.). 5.1 Listed Hazardous Wastes (F, K, U, and P lists).
- University of Maryland. (n.d.). EPA Hazardous Waste Codes.
- New Jersey Department of Health. (2016). Hydroquinone - Hazardous Substance Fact Sheet.
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A Comprehensive Guide to Personal Protective Equipment for Handling 2,5-Bis(1,1,3,3-tetramethylbutyl)hydroquinone
As researchers and professionals in drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents like 2,5-Bis(1,1,3,3-tetramethylbutyl)hydroquinone demands a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel.
While this compound is a distinct chemical entity, comprehensive safety data is often extrapolated from its parent compound, hydroquinone, a well-studied substance. This guide will leverage available information on both compounds to provide a conservative and protective approach to laboratory safety.
Hazard Identification and Risk Assessment
This compound is classified with the following hazards:
-
May cause an allergic skin reaction
-
May cause respiratory irritation [3]
Given these hazards, a thorough risk assessment should be conducted before any handling of this compound. This assessment should consider the quantity of the chemical being used, the duration of exposure, and the potential for dust generation.
Personal Protective Equipment (PPE) Selection
The selection of appropriate PPE is the cornerstone of safe chemical handling. The following table outlines the recommended PPE for working with this compound.
| PPE Category | Recommendation | Rationale and Best Practices |
| Hand Protection | Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber) | Prevents skin contact, irritation, and potential sensitization. Always check the manufacturer's glove compatibility chart for specific breakthrough times. For prolonged or immersive contact, heavier-duty gloves are recommended. Discard gloves immediately if they become contaminated. |
| Eye and Face Protection | Chemical safety goggles with side shields or a face shield | Protects against dust particles and splashes that can cause serious eye irritation or damage. A face shield should be used in conjunction with goggles when there is a significant risk of splashing. |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes | Provides a barrier against accidental spills and contamination of personal clothing. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron or suit may be necessary. |
| Respiratory Protection | NIOSH-approved respirator | Required when handling the powder outside of a certified chemical fume hood or when airborne dust concentrations may exceed occupational exposure limits. The type of respirator depends on the airborne concentration. |
Occupational Exposure Limits for Hydroquinone (as a surrogate):
PPE Selection Workflow
Caption: A flowchart for determining the appropriate level of PPE.
Safe Handling and Storage Procedures
-
Engineering Controls: Always handle this compound in a well-ventilated area. A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.[2]
-
Handling: Avoid generating dust when handling the solid material.[1][6] Use appropriate tools to weigh and transfer the chemical.
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[7]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[1] If skin irritation or a rash occurs, seek medical advice. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1] |
Spill Response:
A minor spill of this compound can be managed by trained laboratory personnel. For large or uncontained spills, evacuate the area and contact your institution's emergency response team.
Spill Cleanup Protocol
Caption: A step-by-step guide for responding to a chemical spill.
Disposal Plan
All waste generated from the handling of this compound, including contaminated PPE and spill cleanup materials, must be considered hazardous waste.
-
Waste Collection: Collect all waste in a clearly labeled, sealed, and compatible container.
-
Disposal: Dispose of the waste through your institution's hazardous waste management program.[2] Do not dispose of this chemical down the drain or in the regular trash.[8]
By adhering to these guidelines, you can significantly mitigate the risks associated with handling this compound and maintain a safe laboratory environment for yourself and your colleagues.
References
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- 2. tcichemicals.com [tcichemicals.com]
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- 5. HYDROQUINONE (DIHYDROXYBENZENE) | Occupational Safety and Health Administration [osha.gov]
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- 7. fishersci.com [fishersci.com]
- 8. mmbio.byu.edu [mmbio.byu.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
